molecular formula C17H17FN4O2S B15618408 VU0467485

VU0467485

カタログ番号: B15618408
分子量: 360.4 g/mol
InChIキー: VFNHDIWHQGVWLL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VU0467485 is a useful research compound. Its molecular formula is C17H17FN4O2S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFNHDIWHQGVWLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of VU0467485: A Potent and Selective M4 Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][2][3] This technical guide provides an in-depth overview of its mechanism of action, drawing from key preclinical studies. This compound represents a significant advancement in the development of M4 PAMs, offering robust efficacy in preclinical models of schizophrenia.[2][4][5] This document will detail its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to elucidate its function.

Core Mechanism: Positive Allosteric Modulation of the M4 Receptor

This compound's primary mechanism of action is to positively modulate the M4 receptor. As a PAM, it does not activate the receptor on its own but enhances the response of the receptor to its endogenous ligand, acetylcholine (ACh).[2] This allosteric modulation is characterized by an increase in the potency and/or efficacy of ACh at the M4 receptor.

This compound is highly selective for the M4 receptor subtype over other muscarinic receptor subtypes (M1, M2, M3, and M5), which is a critical feature for minimizing off-target effects.[2][3] The development of such selective M4 PAMs has been a key focus in neuroscience drug discovery, particularly for treating disorders like schizophrenia.[2][4]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

Table 1: In Vitro Potency and Efficacy [2][3]

ParameterSpeciesReceptorValue
PAM EC50HumanM478.8 nM
PAM EC50RatM426.6 nM
ACh Max PotentiationHumanM480.6 ± 0.7%
ACh Max PotentiationRatM468.7 ± 3.4%
Fold-Shift (ACh CRC)HumanM4~45-fold at 10 µM

Table 2: Allosteric Parameters [2]

ParameterReceptorValueDescription
Binding Affinity (KB)Human M4944 nMEstimated from a progressive fold-shift assay.
Cooperativity (αβ)Human M4134Indicates strong positive cooperativity with acetylcholine.
Intrinsic Efficacy (log τB)Human M45.1Demonstrates significant intrinsic efficacy.

Table 3: In Vivo Rat Pharmacokinetics [1][3]

ParameterDose (p.o.)Value
Cmax3 mg/kg1.2 µM
AUC0-inf3 mg/kg3.8 µM·h
t1/23 mg/kg4.2 hours

Table 4: Brain Penetration and Permeability [2]

ParameterSpeciesValueDescription
KpRat, Dog0.31 to 1.0Moderate to high CNS penetration.
Kp,uuRat, Dog0.37 to 0.84Unbound brain to unbound plasma ratio.
Caco-2 Papp31 × 10–6 cm/sGood apparent permeability.
P-gp SubstrateNo (ER = 1.4)Not a substrate for P-glycoprotein efflux pump.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the M4 receptor modulated by this compound and a typical experimental workflow for its characterization.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: M4 receptor signaling pathway modulated by this compound.

Calcium_Mobilization_Workflow start Start cell_culture CHO cells stably expressing human or rat M4 receptors are cultured. start->cell_culture dye_loading Cells are loaded with a calcium-sensitive fluorescent dye. cell_culture->dye_loading compound_addition Add this compound at various concentrations. dye_loading->compound_addition agonist_addition Add a sub-threshold (EC20) concentration of Acetylcholine. compound_addition->agonist_addition measurement Measure changes in intracellular calcium concentration using a fluorescence plate reader. agonist_addition->measurement analysis Analyze data to determine PAM EC50 and max potentiation. measurement->analysis end End analysis->end

Caption: Experimental workflow for a calcium mobilization assay.

Allosteric_Modulation_Logic cluster_ligands Ligands cluster_receptor M4 Receptor ACh Acetylcholine (ACh) (Orthosteric Agonist) Orthosteric_Site Orthosteric Binding Site ACh->Orthosteric_Site Binds This compound This compound (Positive Allosteric Modulator) Allosteric_Site Allosteric Binding Site This compound->Allosteric_Site Binds Receptor_Activation Enhanced Receptor Activation and Signaling Orthosteric_Site->Receptor_Activation Leads to Allosteric_Site->Orthosteric_Site Increases affinity and/or efficacy of ACh binding

Caption: Logical relationship of positive allosteric modulation.

Detailed Experimental Protocols

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a PAM of the M4 receptor.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M4 muscarinic acetylcholine receptor are cultured in appropriate media and conditions.

  • Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C for a specified time (e.g., 1 hour).

  • Compound Preparation: this compound is serially diluted in buffer to create a range of concentrations.

  • Assay Procedure:

    • The dye solution is removed, and cells are washed with buffer.

    • The prepared concentrations of this compound are added to the wells.

    • The plate is incubated for a defined period.

    • An EC20 concentration of acetylcholine (a sub-maximal concentration that elicits 20% of the maximal response) is added to the wells.

  • Data Acquisition: Changes in intracellular calcium levels are measured by monitoring fluorescence intensity over time using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The increase in fluorescence is plotted against the concentration of this compound to generate a concentration-response curve. The EC50 value, representing the concentration of this compound that produces 50% of its maximal potentiation, is calculated.[2]

Progressive Fold-Shift Assay (for Allosteric Parameters)

This assay is employed to determine the binding affinity (KB) and cooperativity (αβ) of this compound.

  • Cell Culture and Plating: Similar to the calcium mobilization assay, CHO cells expressing the M4 receptor are used.

  • Assay Procedure:

    • Cells are incubated with a fixed concentration of this compound.

    • A full concentration-response curve for acetylcholine is then generated in the presence of this compound.

    • This process is repeated for multiple concentrations of this compound.

  • Data Analysis:

    • The leftward shift in the acetylcholine concentration-response curve is measured for each concentration of this compound.

    • The data are then fitted to the operational model of allosterism to calculate the KB (the equilibrium dissociation constant of the allosteric modulator) and αβ (the cooperativity factor between the allosteric modulator and the orthosteric agonist). A value of αβ > 1 indicates positive cooperativity.[2]

In Vivo Efficacy

Preclinical studies in rodent models have demonstrated the in vivo efficacy of this compound. For instance, in a rat model of schizophrenia using the psychostimulant MK-801 to induce hyperlocomotion, orally administered this compound dose-dependently reversed this effect.[2] This provides evidence for its potential antipsychotic-like activity. Similar efficacy has been observed in amphetamine-induced hyperlocomotion models.[3]

Conclusion

This compound is a well-characterized M4 positive allosteric modulator with a robust preclinical data package. Its mechanism of action centers on enhancing the signaling of the M4 receptor in the presence of acetylcholine. The compound exhibits high potency, selectivity, and strong positive cooperativity with the endogenous ligand. Furthermore, it possesses favorable pharmacokinetic properties, including oral bioavailability and CNS penetration, and has demonstrated efficacy in animal models relevant to schizophrenia. These characteristics establish this compound as a valuable tool for studying M4 receptor pharmacology and a promising candidate for the development of novel antipsychotic therapeutics.

References

An In-depth Technical Guide on the Structure-Activity Relationship of VU0467485, a Positive Allosteric Modulator of the M4 Muscarinic Acetylcholine Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the structure-activity relationship (SAR) for VU0467485, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. While the initial query focused on the M1 receptor, extensive research has characterized this compound as a highly selective M4 PAM, with its development aimed at treating schizophrenia through M4 modulation.[1][2][3] This guide will therefore focus on the well-documented SAR at the M4 receptor.

Core Compound Profile: this compound

This compound (also known as AZ13713945) is an orally bioavailable compound that demonstrates robust in vitro potency at the M4 receptor across multiple species and shows efficacy in preclinical models of schizophrenia.[1][3][4] It was developed to overcome challenges in previous M4 PAM programs, such as species-dependent potency differences and poor CNS penetration.[1]

Structure-Activity Relationship (SAR) of the this compound Series at the M4 Receptor

The discovery of this compound stemmed from the optimization of a 3-amino-thieno[2,3-b]pyridine core. The key SAR findings are summarized below.

Table 1: Impact of Core Modifications on M4 PAM Activity

Compound/ModificationCore StructurehM4 EC50 (nM)rM4 EC50 (nM)Key Observations
Picolinamide Core Pyridine--Initial hits, but suffered from poor DMPK properties.
Thieno[2,3-b]pyridine Core Thieno[2,3-b]pyridine--Improved potency and DMPK profile over picolinamide.
VU0467154 Pyridazine (B1198779)Potent35-fold less potent than humanShowed significant species differences in M4 PAM activity.
This compound (6c) 5-amino-3,4-dimethylthieno[2,3-c]pyridazine78.826.6Optimal pyridazine core, overcoming major species differences in potency.[1]

Table 2: SAR of the Amide Substituent in the this compound Series

CompoundAmine Substituent (R)hM4 EC50 (nM)rM4 EC50 (nM)Notes
12 Linear alkylModestInactiveLinear alkyl groups were not well-tolerated, especially at the rat M4 receptor.[4]
14 Linear alkylModestInactive
13 Branched alkylSimilar potencySimilar potencyBranched alkyl groups showed comparable activity at both human and rat M4 receptors.[4]
16 Branched alkylSimilar potencySimilar potency
15 PhenylSimilar potencySimilar potencyPhenyl substituents were also well-tolerated across species.[4]
18 Cyclohexyl256229Potent and highly selective, but with high lipophilicity (ClogD = 4.16).[4]
6c (this compound) (Structure of this compound's tail)78.826.6The final compound with an optimized amine substituent providing a balance of potency, selectivity, and favorable DMPK properties.[1]

Experimental Protocols

Calcium Mobilization Assay for M4 PAM Activity:

This functional assay is a primary method for determining the potency of M4 PAMs.

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M4 muscarinic acetylcholine receptor are used.[1]

  • Cell Preparation: Cells are plated in 384-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution.

  • Compound Addition: Test compounds, such as this compound, are added to the wells at various concentrations.

  • Agonist Stimulation: After a brief incubation with the test compound, a sub-maximal (EC20) concentration of acetylcholine (ACh) is added to stimulate the M4 receptor.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The EC50 values (the concentration of the PAM that produces 50% of the maximal potentiation of the ACh response) are calculated from concentration-response curves.[5]

In Vivo Amphetamine-Induced Hyperlocomotion (AHL) Model:

This preclinical model is used to assess the antipsychotic-like activity of compounds.

  • Animals: Male Sprague-Dawley rats are used.

  • Acclimation: Rats are acclimated to the testing environment (e.g., open-field chambers).

  • Compound Administration: this compound is administered orally (p.o.) at varying doses (e.g., 1-10 mg/kg).[6]

  • Amphetamine Challenge: After a set pre-treatment time, rats are challenged with a subcutaneous (s.c.) injection of amphetamine (e.g., 0.75 mg/kg) to induce hyperlocomotion.[1]

  • Locomotor Activity Measurement: Locomotor activity is recorded for a specified period (e.g., 60 minutes) using automated activity monitors.[4]

  • Data Analysis: The ability of this compound to dose-dependently reverse the amphetamine-induced hyperlocomotion is quantified.[1]

Signaling Pathways and Experimental Workflow Diagrams

Below are diagrams illustrating the relevant signaling pathway and a typical experimental workflow, created using the DOT language.

M4_Signaling_Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates This compound This compound (PAM) This compound->M4R Potentiates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: M4 muscarinic receptor signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation synthesis Compound Synthesis ca_assay Calcium Mobilization Assay (hM4 & rM4 CHO cells) synthesis->ca_assay selectivity Selectivity Profiling (M1, M2, M3, M5) ca_assay->selectivity dmpk_in_vitro In Vitro DMPK (Microsomal Stability, Permeability) selectivity->dmpk_in_vitro pk_studies Pharmacokinetic Studies (Rat, Dog) dmpk_in_vitro->pk_studies cns_penetration CNS Penetration (Kp, Kp,uu) pk_studies->cns_penetration behavioral Behavioral Models (Amphetamine-Induced Hyperlocomotion) cns_penetration->behavioral tox Toxicology Studies behavioral->tox candidate Preclinical Candidate (this compound) tox->candidate

Caption: Preclinical development workflow for this compound.

M1 Muscarinic Acetylcholine Receptor Signaling Pathway

For completeness, the signaling pathway for the M1 muscarinic receptor, which was the initial subject of the query, is provided below. M1 receptors are primarily coupled to Gq/11 G-proteins.[7][8]

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M1R M1 Receptor ACh->M1R Binds Gq_protein Gq/11 Protein M1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 DAG DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates

Caption: M1 muscarinic receptor Gq-coupled signaling pathway.

References

The Discovery and Synthesis of VU0467485: A Novel Positive Allosteric Modulator of the M4 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers in Neuroscience and Drug Development

Abstract

VU0467485 has emerged as a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][2][3][4] This document provides an in-depth technical guide on the discovery, synthesis, and pharmacological characterization of this compound. It is intended for researchers, scientists, and drug development professionals interested in the development of novel therapeutics for neuropsychiatric disorders such as schizophrenia.[2][3][4][5] The M4 receptor is a key target in the central nervous system, and its modulation offers a promising avenue for treating the positive, negative, and cognitive symptoms of schizophrenia.[2][6][7][8] This guide summarizes key quantitative data, provides detailed experimental protocols for its synthesis and primary biological assay, and visualizes the underlying signaling pathway and discovery workflow.

Introduction

The muscarinic acetylcholine receptors (mAChRs) are a family of five G protein-coupled receptors (M1-M5) that mediate the diverse physiological effects of the neurotransmitter acetylcholine.[5][7] The M4 subtype is predominantly expressed in the striatum and cortex, brain regions implicated in the pathophysiology of schizophrenia.[7] While traditional antipsychotics primarily target dopamine (B1211576) D2 receptors, this approach is often associated with significant side effects and limited efficacy against negative and cognitive symptoms. The development of subtype-selective M4 positive allosteric modulators like this compound represents a novel therapeutic strategy.[2] PAMs do not activate the receptor directly but rather enhance the affinity and/or efficacy of the endogenous ligand, acetylcholine, offering a more nuanced and potentially safer pharmacological profile.[9] this compound has demonstrated robust efficacy in preclinical models of psychosis, highlighting its potential as a clinical candidate for the treatment of schizophrenia.[1][2]

Discovery and Rationale

The discovery of this compound was the result of a focused lead optimization effort aimed at identifying potent and selective M4 PAMs with favorable drug metabolism and pharmacokinetic (DMPK) properties.[2] The starting point for this effort was a previously identified series of M4 PAMs which, despite showing good potency, suffered from issues such as species-dependent activity and poor central nervous system penetration.[2][10] The key innovation leading to this compound was the exploration of a novel 5-amino-thieno[2,3-c]pyridazine core, which addressed many of the liabilities of the earlier chemical series.[6][10]

The logical workflow for the discovery of this compound is depicted below:

Discovery_Workflow cluster_0 Lead Identification & Optimization cluster_1 Preclinical Characterization Start Identified M4 PAM Lead Series (e.g., VU0152100) Optimization Address Liabilities: - Species-dependent potency - Poor CNS penetration Start->Optimization Scaffold_Hop Scaffold Hopping: Explore novel heterocyclic cores Optimization->Scaffold_Hop New_Core Identified 5-amino-thieno[2,3-c]pyridazine core Scaffold_Hop->New_Core SAR_Exploration Structure-Activity Relationship (SAR) Studies New_Core->SAR_Exploration Candidate_Selection Selection of this compound (Compound 6c) SAR_Exploration->Candidate_Selection In_Vitro In Vitro Profiling: - Potency (EC50) - Selectivity - DMPK Candidate_Selection->In_Vitro In_Vivo In Vivo Studies: - Pharmacokinetics - Efficacy in animal models In_Vitro->In_Vivo Preclinical_Candidate Preclinical Candidate (this compound) In_Vivo->Preclinical_Candidate

Discovery workflow for this compound.

Synthesis of this compound

The synthesis of this compound is a two-step process starting from commercially available materials.[2] The key steps involve a condensation reaction to form the thieno[2,3-c]pyridazine (B12981257) core, followed by an amide coupling.[2]

Experimental Protocol

Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (Intermediate 5)

  • Reagents and Materials:

    • 3-chloro-5,6-dimethylpyridazin-4-carbonitrile (starting material 4)

    • Methyl thioglycolate

    • Methanol (MeOH)

    • 1 M aqueous Sodium Hydroxide (NaOH)

    • Microwave reactor

  • Procedure:

    • To a microwave vial, add 3-chloro-5,6-dimethylpyridazin-4-carbonitrile.

    • Add methanol, followed by methyl thioglycolate and 1 M aqueous NaOH.

    • Seal the vial and heat the reaction mixture in a microwave reactor at 150 °C for 30 minutes.[2]

    • After cooling, the resulting precipitate is collected by filtration, washed with a small amount of cold methanol, and dried under vacuum to yield the sodium salt of the core intermediate 5. The reported average yield for this step is 78%.[2]

Step 2: Synthesis of this compound (Compound 6c)

  • Reagents and Materials:

    • Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate (Intermediate 5)

    • (4-fluorophenyl)methanamine

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIEA)

    • N,N-Dimethylformamide (DMF)

    • High-performance liquid chromatography (HPLC) for purification

  • Procedure:

    • In a round-bottom flask, dissolve the intermediate 5 in DMF.

    • Add (4-fluorophenyl)methanamine, followed by HATU and DIEA.

    • Stir the reaction mixture at room temperature for 2 hours.[2]

    • The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by reverse-phase HPLC to afford this compound as a solid. The reported yields for this amide coupling step range from 45-92%.[2]

Biological Activity and Pharmacological Profile

This compound is a potent and selective positive allosteric modulator of the M4 receptor. Its activity has been characterized in a variety of in vitro and in vivo assays.

In Vitro Potency and Selectivity

The potency of this compound as an M4 PAM was determined using a calcium mobilization assay in Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor.[1][2] The selectivity was assessed against other human and rat muscarinic receptor subtypes (M1, M2, M3, and M5).[1][2]

Parameter Human M4 Rat M4 Selectivity (over hM1, hM2, hM3, hM5) Selectivity (over rM1, rM2, rM3, rM5)
EC50 78.8 nM[1][2]26.6 nM[1][2]>10 µM (for all subtypes)[2]>10 µM (for all subtypes)[2]
M4 Receptor Signaling Pathway

As a positive allosteric modulator, this compound enhances the signaling of the M4 receptor in the presence of acetylcholine. The M4 receptor primarily couples to the Gαi/o family of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][11] In the context of schizophrenia, this modulation of the cholinergic system is thought to indirectly regulate dopamine release in the striatum, contributing to its antipsychotic effects.[2][6][8]

M4_Signaling_Pathway cluster_0 M4 Receptor Signaling Cascade ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R binds This compound This compound (PAM) This compound->M4R potentiates G_protein Gαi/o Protein M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP produces Cellular_Response Therapeutic Effect (Modulation of Dopamine Release) cAMP->Cellular_Response leads to

M4 receptor signaling pathway modulated by this compound.
Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been evaluated in rats. The compound demonstrates good oral bioavailability and moderate to high central nervous system penetration.[1]

Parameter Value (in rats)
Dose 3 mg/kg (p.o.)[1]
Cmax 1.2 µM[1]
AUC0-inf 3.8 µM·h[1]
t1/2 4.2 hours[1]
Fraction unbound in plasma (rat) 0.031[2]
Fraction unbound in brain (rat) 0.037[2]
In Vivo Efficacy

This compound has shown antipsychotic-like activity in rodent models of schizophrenia. It dose-dependently reverses hyperlocomotion induced by amphetamine and the NMDA receptor antagonist MK-801.[1][2]

Key Experimental Methodologies

Calcium Mobilization Assay

This assay is used to determine the potency of this compound as an M4 PAM. It measures the increase in intracellular calcium concentration upon receptor activation in a cell line co-expressing the M4 receptor and a promiscuous G-protein (Gαqi5) that couples receptor activation to calcium release.[11][12]

  • Cell Line: CHO cells stably co-expressing the human or rat M4 receptor and the Gαqi5 protein.

  • Materials:

    • Black, clear-bottom 384-well microplates

    • Assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid, pH 7.4)

    • Fluo-4 AM calcium indicator dye

    • Pluronic F-127

    • Acetylcholine (ACh)

    • This compound

    • Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR or FlexStation)

  • Procedure:

    • Cell Plating: Seed the CHO-hM4/Gαqi5 or CHO-rM4/Gαqi5 cells into 384-well plates at a density of 15,000 cells/well and incubate overnight.[9]

    • Dye Loading: The next day, remove the growth medium and add 20 µL/well of Fluo-4 AM dye loading solution (1 µM Fluo-4 AM in assay buffer with 0.04% Pluronic F-127). Incubate for 50 minutes at 37°C.[9]

    • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a solution of ACh at a concentration that elicits a 20% maximal response (EC20).

    • Assay Protocol:

      • Remove the dye loading solution and add 20 µL/well of assay buffer.[9]

      • Place the cell plate in the fluorescence plate reader.

      • Add the this compound dilutions to the wells and incubate for 1.5-2.5 minutes.

      • Add the EC20 concentration of ACh to the wells.

      • Measure the fluorescence intensity over time (typically for 50-120 seconds) to detect the calcium flux.

    • Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium. The EC50 value for this compound is determined by plotting the potentiation of the ACh response against the concentration of this compound and fitting the data to a four-parameter logistic equation.

Conclusion

This compound is a potent, selective, and orally bioavailable M4 positive allosteric modulator with a promising preclinical profile for the treatment of schizophrenia. Its discovery represents a significant advancement in the development of novel therapeutics targeting the muscarinic acetylcholine receptor system. The detailed synthetic route and pharmacological characterization provided in this technical guide offer a valuable resource for researchers in the field of neuroscience and drug discovery. Further investigation into the clinical efficacy and safety of this compound and similar M4 PAMs is warranted.

References

VU0467485: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physicochemical Properties, Biological Activity, and Associated Methodologies of a Potent M4 Positive Allosteric Modulator

Introduction

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][2] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism of action has generated significant interest in its potential as a therapeutic agent for neuropsychiatric disorders such as schizophrenia, due to the M4 receptor's role in modulating central nervous system activity.[1][3] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its characterization, and a description of its relevant signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is crucial for its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery. The key physicochemical data for this compound are summarized in the table below.

PropertyValueReference
IUPAC Name 5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide[2]
Synonyms AZ13713945, VU 0467485, VU-0467485[1][4]
CAS Number 1451994-10-7[1][2]
Molecular Formula C17H17FN4O2S[1][2]
Molecular Weight 360.41 g/mol [1][2]
Appearance Light yellow to yellow solid[1]
SMILES O=C(C1=C(N)C2=C(C)C(C)=NN=C2S1)NCC3=CC=C(OC)C(F)=C3[4][5]
Solubility DMSO: 20 mg/mL (55.49 mM) with ultrasonic and warming to 60°C. It is noted that hygroscopic DMSO can significantly impact solubility.[1]
Storage Conditions Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1][4]

Biological Activity and Selectivity

This compound is a highly potent and selective M4 PAM. Its activity has been characterized across different species, demonstrating its potential for preclinical development.

ParameterSpeciesValueReference
M4 PAM EC50 Human78.8 nM[1][2][3]
M4 PAM EC50 Rat26.6 nM[1][2][3]
Selectivity Human and RatSelective for M4 over M1, M2, M3, and M5 muscarinic receptors.[1][2][3]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process as outlined in the literature.[6]

Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

  • Combine 3-chloro-5,6-dimethylpyridazin-4-carbonitrile and methyl thioglycolate in methanol.

  • Add 1 M aqueous sodium hydroxide.

  • Heat the mixture in a microwave reactor at 150°C for 30 minutes.

  • The resulting product is the core intermediate, sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate, obtained in approximately 78% yield.[6]

Step 2: Amide Coupling

  • Dissolve the carboxylate intermediate from Step 1 in dimethylformamide (DMF).

  • Add (3-fluoro-4-methoxyphenyl)methanamine, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and DIEA (N,N-Diisopropylethylamine).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Purify the final product, this compound, by high-performance liquid chromatography (HPLC).[6]

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of this compound as a positive allosteric modulator of the M4 receptor. Since M4 receptors are typically Gαi/o-coupled and do not directly signal through calcium mobilization, a common method involves co-expressing the receptor with a promiscuous G-protein, such as Gαqi5, in a suitable cell line (e.g., CHO or HEK293 cells). This redirects the signaling pathway to the Gαq pathway, which results in a measurable increase in intracellular calcium.

Materials:

  • CHO-K1 or HEK293 cells stably co-expressing the human M4 receptor and Gαqi5.

  • Standard cell culture medium (e.g., F-12 or DMEM/F12 with 10% FBS and antibiotics).

  • Black, clear-bottom 96-well microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Acetylcholine (ACh) solution.

  • This compound solution at various concentrations.

  • Fluorescence microplate reader with kinetic reading capability (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the M4-expressing cells into 96-well plates at an appropriate density and incubate overnight to form a confluent monolayer.

  • Dye Loading: Aspirate the growth medium and add the Fluo-4 AM dye-loading solution to each well. Incubate for approximately 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

  • Compound Preparation: Prepare a dilution series of this compound in assay buffer. Also, prepare a solution of acetylcholine at a concentration that elicits a sub-maximal response (e.g., EC20).

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Program the instrument to measure baseline fluorescence for a short period (e.g., 10-20 seconds).

    • The instrument's liquid handler should then add the this compound solution followed by the acetylcholine solution to the wells.

    • Record the fluorescence intensity over time to measure the calcium flux.

  • Data Analysis: The increase in fluorescence corresponds to the increase in intracellular calcium. Plot the response against the concentration of this compound to determine the EC50 value.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound in rats following oral administration.

Materials:

  • Male Sprague-Dawley or Wistar rats.

  • This compound formulated for oral gavage (e.g., in a suspension with 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in water).[4]

  • Oral gavage needles.

  • Blood collection supplies (e.g., heparinized capillary tubes or syringes).

  • Centrifuge for plasma separation.

  • LC-MS/MS system for bioanalysis.

Procedure:

  • Animal Acclimation and Dosing: Acclimate the rats to the housing conditions for at least 3 days. Fast the animals overnight before dosing. Administer a single oral dose of this compound via gavage.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from a suitable site (e.g., tail vein or jugular vein cannula) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis by LC-MS/MS:

    • Sample Preparation: Precipitate proteins from the plasma samples using a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.

    • Chromatographic Separation: Inject the supernatant onto an appropriate HPLC column (e.g., C18) and elute with a suitable mobile phase.

    • Mass Spectrometric Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify this compound and the internal standard.

  • Pharmacokinetic Analysis: Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life).

Signaling Pathways and Visualizations

This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor, which is a G-protein coupled receptor (GPCR). The primary signaling pathway for the M4 receptor is through the inhibitory G-protein, Gαi/o.

M4 Receptor Signaling Pathway

Upon activation by acetylcholine, the M4 receptor undergoes a conformational change that activates the associated Gαi/o protein. This leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3][5] this compound binds to a site on the M4 receptor that is distinct from the acetylcholine binding site and enhances the affinity and/or efficacy of acetylcholine, thereby potentiating this inhibitory signaling cascade.

M4_Signaling_Pathway cluster_membrane Plasma Membrane M4R M4 Receptor G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP (decreased) AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: M4 receptor signaling pathway modulated by this compound.

Experimental Workflow for Calcium Mobilization Assay

The following diagram illustrates the logical flow of the in vitro calcium mobilization assay used to characterize this compound.

Calcium_Assay_Workflow start Start plate_cells Plate M4/Gαqi5 expressing cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight at 37°C plate_cells->incubate_overnight load_dye Load cells with Fluo-4 AM dye incubate_overnight->load_dye incubate_dye Incubate for 1.5 hours load_dye->incubate_dye measure_fluorescence Measure baseline and post-stimulation fluorescence in plate reader incubate_dye->measure_fluorescence prepare_compounds Prepare serial dilutions of this compound and EC20 ACh solution prepare_compounds->measure_fluorescence analyze_data Analyze data and calculate EC50 measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the in vitro calcium mobilization assay.

Conclusion

This compound is a well-characterized M4 positive allosteric modulator with promising physicochemical and pharmacological properties for further investigation as a potential therapeutic for central nervous system disorders. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound and similar molecules. The potent and selective nature of this compound, coupled with its oral bioavailability, makes it a valuable tool for exploring the therapeutic potential of M4 receptor modulation.

References

A Technical Guide to the CNS Penetration and Oral Bioavailability of VU0467485

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485 (also known as AZ13713945) is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][2] It has been investigated as a preclinical candidate for the treatment of schizophrenia.[1][3][4] Unlike orthosteric agonists, M4 PAMs like this compound do not activate the receptor directly but instead potentiate the effect of the endogenous neurotransmitter, acetylcholine.[1][2] This mechanism offers the potential for a more refined therapeutic effect with a lower risk of side effects associated with constant receptor activation.[5]

This technical guide provides a comprehensive overview of the central nervous system (CNS) penetration and oral bioavailability of this compound, compiling key pharmacokinetic data from preclinical studies. The document details the experimental methodologies used to generate this data and visualizes the relevant biological pathways and experimental workflows. While initial broad searches might link the compound to M1 modulation due to the general interest in muscarinic PAMs for cognitive disorders, the primary literature firmly establishes this compound as an M4 PAM.[1][6][7]

Data Presentation

The following tables summarize the quantitative data regarding the pharmacokinetic profile, CNS penetration, and in vitro properties of this compound.

Table 1: In Vivo Pharmacokinetic Parameters of this compound

Values represent means from two to three animals.[1]

SpeciesDose (mg/kg)RouteCmax (µM)Tmax (h)AUC₀₋ᵢₙf (µM·h)F (%)
Rat3IV--1.8-
Rat3PO1.20.53.8100
Dog0.3IV--0.82-
Dog3PO0.111.00.538
Cynomolgus Monkey0.3IV--1.2-
Cynomolgus Monkey3PO0.222.01.438

Data sourced from ACS Medicinal Chemistry Letters.[1]

Table 2: CNS Penetration of this compound
SpeciesKp (Total Brain:Plasma Ratio)Kp,uu (Unbound Brain:Unbound Plasma Ratio)
Rat0.31 - 1.00.37 - 0.84
Dog0.31 - 1.00.37 - 0.84

Data sourced from ACS Medicinal Chemistry Letters.[1]

Table 3: In Vitro Permeability and Metabolism Profile
ParameterValueInterpretation
Caco-2 Pₐₚₚ31 × 10⁻⁶ cm/sGood apparent permeability
P-gp Substrate (MDCK-MDR1 ER)1.4Not a P-glycoprotein substrate
Predicted Hepatic Clearance (Rat)73 mL/min/kgModerate
Predicted Hepatic Clearance (Human)26 mL/min/kgModerate
Predicted Hepatic Clearance (Cyno)38 mL/min/kgModerate
Aqueous Solubility (pH 7.4)2.4 µMLow

Data sourced from ACS Medicinal Chemistry Letters.[1]

Table 4: Predicted Human Pharmacokinetics of this compound
ParameterValuePrediction Method
CL (mL/min/kg)3.7 - 8.9Multispecies IVIVE
Vss (L/kg)1.5 - 2.1Scaling of unbound Vss from rat and dog
t₁/₂ (h)1.9 - 6.6-
F (%)71MAT method using rat oral PK data

Data sourced from ACS Medicinal Chemistry Letters.[1]

Experimental Protocols

The data presented above were generated using standard preclinical methodologies as described in the primary literature.[1]

In Vivo Pharmacokinetic Studies
  • Animals: Male Sprague-Dawley rats, beagle dogs, and cynomolgus monkeys were used for pharmacokinetic assessments.[1][2]

  • Formulation and Dosing: For oral (p.o.) administration, this compound (as a mono-HCl salt) was formulated as a suspension in 0.1% Tween 80 and 0.5% methylcellulose (B11928114) in water.[1] Doses were administered via oral gavage. For intravenous (i.v.) administration, the compound was formulated in a suitable vehicle for injection.

  • Sample Collection: Blood samples were collected at various time points post-dosing. Plasma was separated by centrifugation.

  • Bioanalysis: Plasma concentrations of this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (F%).

Brain Penetration Assessment
  • Methodology: Brain distribution studies were conducted in rats and dogs.[1] At specific time points after dosing, animals were euthanized, and both brain tissue and plasma were collected.

  • Sample Processing: Brain tissue was homogenized to create a uniform sample.

  • Bioanalysis: The concentrations of this compound in brain homogenate and plasma were quantified by LC-MS/MS.

  • Calculation of Kp and Kp,uu:

    • The total brain-to-plasma concentration ratio (Kp) was calculated as C_brain / C_plasma.

    • The unbound brain-to-unbound plasma ratio (Kp,uu) was calculated by correcting the Kp value for the unbound fractions in brain and plasma (fu,brain and fu,plasma), determined via methods such as equilibrium dialysis.

In Vitro Assays
  • Cell Permeability (Caco-2): The apparent permeability (Pₐₚₚ) of this compound was assessed using the Caco-2 cell monolayer model, which is a widely accepted in vitro model for predicting human intestinal absorption.

  • P-gp Substrate Identification (MDCK-MDR1): Madin-Darby canine kidney cells transfected with the human MDR1 gene (MDCK-MDR1) were used to determine if this compound is a substrate for the P-glycoprotein (P-gp) efflux transporter. An efflux ratio (ER) close to 1 indicates the compound is not a P-gp substrate.[1]

  • Metabolic Stability: The metabolic stability of this compound was evaluated using liver microsomes from different species (rat, dog, cynomolgus monkey, human) to predict hepatic clearance (CL_hep).[1]

Mandatory Visualization

Signaling Pathway and Experimental Workflows

M4_PAM_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances ACh Binding ATP ATP ATP->AC Response Decreased Neuronal Excitability cAMP->Response Leads to

Caption: M4 receptor signaling pathway modulated by a Positive Allosteric Modulator (PAM).

PK_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Studies (Rodent) cluster_analysis Analysis & Prediction A1 Metabolic Stability (Microsomes) A2 Permeability (Caco-2 Assay) B1 IV & Oral Dosing A1->B1 A3 P-gp Substrate ID (MDCK-MDR1) A2->B1 A3->B1 B2 Blood/Plasma Sampling B1->B2 B3 Brain Tissue Collection B1->B3 C1 LC-MS/MS Bioanalysis B2->C1 B3->C1 C2 Calculate PK Parameters (AUC, F%, Cmax) C1->C2 C3 Calculate CNS Penetration (Kp, Kp,uu) C1->C3 C4 Predict Human PK C2->C4 C3->C4 D1 Candidate Selection C4->D1

Caption: Experimental workflow for assessing oral bioavailability and CNS penetration.

References

Preclinical development of VU0467485 for schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Preclinical Development of VU0467485 for Schizophrenia

Executive Summary

This compound has been identified as a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][2][3] Its robust in vitro and in vivo preclinical profile suggests its potential as a novel therapeutic agent for the treatment of schizophrenia.[1][2][3][4] This document provides a comprehensive overview of the preclinical development of this compound, detailing its mechanism of action, in vitro pharmacology, pharmacokinetic properties, in vivo efficacy in relevant animal models, and preliminary safety data. The information presented herein is intended for researchers, scientists, and drug development professionals in the field of neuroscience and psychiatry.

Mechanism of Action: M4 Receptor Positive Allosteric Modulation

This compound functions as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1][2][3][5] Unlike orthosteric agonists that directly bind to and activate the receptor at the same site as the endogenous ligand acetylcholine (ACh), PAMs bind to a distinct, allosteric site.[4] This binding event does not activate the receptor on its own but rather enhances the receptor's response to ACh.[1] The M4 receptor is a G protein-coupled receptor (GPCR) that couples to the Gi/o signaling pathway. Activation of the M4 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Additionally, M4 receptor activation modulates the activity of various ion channels. In the context of schizophrenia, the M4 receptor is a promising therapeutic target due to its expression in key brain regions implicated in the pathophysiology of the disorder, and its activation has been shown to modulate dopamine (B1211576) release.[6]

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site ATP ATP Cellular_Response Cellular Response (e.g., Modulation of Dopamine Release) cAMP->Cellular_Response Leads to

Caption: Signaling pathway of the M4 receptor and the modulatory action of this compound.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound was characterized by its potent and selective positive allosteric modulation of the M4 receptor across multiple species, a critical feature for a preclinical candidate.

Potency at M4 Receptors

This compound demonstrated robust potency at both human and rat M4 receptors in a concentration-dependent manner in the presence of an EC20 concentration of acetylcholine.[1] This cross-species potency is a significant advantage, as previous M4 PAMs have shown considerable species differences.[1]

Table 1: In Vitro Potency of this compound at M4 Receptors

SpeciesReceptorEC50 (nM)% ACh Max
HumanM478.880.6 ± 0.7
RatM426.668.7 ± 3.4
DogM48749
Cynomolgus MonkeyM410274
Data sourced from[1]
Selectivity Profile

This compound exhibited high selectivity for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5) in both human and rat.[1] The EC50 values for M2 in rat, dog, and cynomolgus monkey were all greater than 30 µM.[1]

Table 2: In Vitro Selectivity of this compound at Muscarinic Receptors

SpeciesReceptor SubtypeEC50 (µM)
HumanM1, M2, M3, M5> 30
RatM1, M2, M3, M5> 30
Data sourced from[1]
Experimental Protocols: In Vitro Assays
  • Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with the respective human or rat muscarinic acetylcholine receptor subtypes were used.[1]

  • Assay Type: Intracellular calcium release was measured as a functional readout of receptor activation.[1]

  • Methodology: The assays were performed in the presence of a subthreshold concentration of acetylcholine (EC20) to detect the potentiating effect of this compound.[1] The concentration-response curves for this compound were generated to determine its EC50 and maximal potentiation (% ACh Max).[1] For selectivity assays, the same methodology was applied to cell lines expressing M1, M2, M3, and M5 receptors.[1]

Pharmacokinetics and Drug Metabolism (DMPK)

This compound demonstrated a favorable DMPK profile, including oral bioavailability and central nervous system (CNS) penetration, across multiple species.

In Vivo Pharmacokinetic Parameters

Pharmacokinetic studies were conducted in rats, dogs, and cynomolgus monkeys. The compound showed moderate clearance and low to moderate volume of distribution.[1]

Table 3: In Vivo Pharmacokinetic Parameters of this compound

SpeciesDose (mg/kg, p.o.)Cmax (µM)Tmax (h)AUC₀₋ᵢₙf (µM·h)t₁/₂ (h)F (%)
Rat31.21.03.84.250
Dog10.41.01.42.533
Cynomolgus Monkey10.22.00.93.125
Data represents mean values from two to three animals and is sourced from[1][5]
Brain Penetration

This compound exhibited moderate to high CNS penetration in both rats and dogs.[1]

Table 4: Brain Penetration of this compound

SpeciesKpKp,uu
Rat0.310.37
Dog1.00.84
Kp: Brain-to-plasma concentration ratio. Kp,uu: Unbound brain-to-unbound plasma concentration ratio. Data sourced from[1]
In Vitro DMPK Profile
  • Permeability: Good apparent permeability was observed in a Caco-2 assay (Papp = 31 × 10⁻⁶ cm/s).[1]

  • P-gp Substrate: this compound was not identified as a P-glycoprotein (P-gp) substrate (Efflux Ratio = 1.4 in MDCK-MDR1 cells).[1]

  • Aqueous Solubility: The compound displayed low aqueous solubility (2.4 µM at pH 7.4).[1]

Experimental Protocols: DMPK Studies
  • In Vivo Pharmacokinetics: Male Sprague Dawley rats, beagle dogs, and cynomolgus monkeys were used.[1][5] The compound was administered intravenously (i.v.) and orally (p.o.) to determine key pharmacokinetic parameters including clearance, volume of distribution, half-life, and oral bioavailability.[1] Plasma concentrations were determined by LC-MS/MS.

  • Brain Penetration: Brain and plasma concentrations of this compound were measured at a specific time point after administration to determine the Kp and Kp,uu values.[1]

  • In Vitro Assays: Standard in vitro assays were used to assess permeability (Caco-2), P-gp substrate liability (MDCK-MDR1), and aqueous solubility.[1]

In Vivo Efficacy in Preclinical Models of Schizophrenia

This compound demonstrated antipsychotic-like activity in rodent models that are predictive of efficacy in schizophrenia. These models are based on the hyperactivity induced by psychostimulants or NMDA receptor antagonists.

Amphetamine-Induced Hyperlocomotion (AHL) Model

In a rat model of amphetamine-induced hyperlocomotion, this compound produced a dose-dependent reversal of the hyperlocomotor activity.[5]

MK-801-Induced Hyperlocomotion Model

This compound also showed a dose-responsive reversal of hyperlocomotion induced by the NMDA receptor antagonist MK-801.[1] At a dose of 30 mg/kg p.o., it achieved a 41.1% reversal of the MK-801-induced effect.[1]

Table 5: In Vivo Efficacy of this compound in a Rat Model of MK-801-Induced Hyperlocomotion

Dose (mg/kg, p.o.)% Reversal of Hyperlocomotion
10Not specified
3041.1
Data sourced from[1]
Experimental Protocols: Behavioral Assays
  • Animals: Male Sprague Dawley rats were used for the behavioral studies.[5]

  • Amphetamine-Induced Hyperlocomotion: Rats were administered with amphetamine to induce hyperlocomotion. Different doses of this compound (1, 3, 10 mg/kg, p.o.) were then administered to assess the reversal of this effect.[5] Locomotor activity was monitored in an open-field arena.

  • MK-801-Induced Hyperlocomotion: Rats were pre-treated with this compound (10-30 mg/kg, p.o.) before being challenged with MK-801 (0.18 mg/kg, s.c.).[1] Locomotor activity was then measured to determine the extent of reversal of the MK-801-induced hyperactivity.[1]

Preclinical_Workflow cluster_invitro In Vitro Characterization cluster_dmpk DMPK Profiling cluster_invivo In Vivo Efficacy cluster_safety Safety Assessment Potency Potency Assays (hM4, rM4) Selectivity Selectivity Assays (M1, M2, M3, M5) InVitroDMPK In Vitro DMPK (Permeability, P-gp, Solubility) Selectivity->InVitroDMPK Favorable Profile InVivoPK In Vivo PK (Rat, Dog, Monkey) InVitroDMPK->InVivoPK BrainPenetration Brain Penetration (Kp, Kp,uu) InVivoPK->BrainPenetration AHL Amphetamine-Induced Hyperlocomotion (Rat) BrainPenetration->AHL Proceed to Efficacy MK801 MK-801-Induced Hyperlocomotion (Rat) AHL->MK801 GSH GSH Trapping MK801->GSH Proceed to Safety Ames Mini-Ames Test GSH->Ames

Caption: Preclinical development workflow for this compound.

Safety and Toxicology

Preliminary in vitro safety assessments of this compound were conducted and showed a clean profile.

  • GSH Trapping: No reactive metabolites were detected in glutathione (B108866) (GSH) trapping experiments using human hepatic microsomes.[1]

  • Genotoxicity: The compound was found to be non-mutagenic in a mini-Ames test.[1]

Conclusion

The preclinical data for this compound strongly support its development as a potential treatment for schizophrenia. Its potent and selective M4 PAM activity, favorable DMPK properties including oral bioavailability and CNS penetration, and robust efficacy in animal models of psychosis highlight its promising therapeutic profile.[1][2][3][4] The lack of significant species differences in in vitro potency is a key advantage for its translation to clinical studies.[1] Further IND-enabling toxicology studies are warranted to fully evaluate the safety profile of this compound and support its advancement into clinical trials for the treatment of schizophrenia.

References

Unveiling the Antipsychotic-like Potential of VU0467485: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical antipsychotic-like activity of VU0467485, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. The following sections detail the quantitative data from key animal models, the experimental protocols utilized, and the underlying signaling pathways, providing a comprehensive resource for researchers in the field of neuropsychiatric drug discovery.

Core Findings: Data Presentation

The antipsychotic-like efficacy of this compound was primarily evaluated using two well-established rodent models of schizophrenia: amphetamine-induced hyperlocomotion (AHL) and MK-801-induced hyperlocomotion. These models are predictive of efficacy against the positive symptoms of schizophrenia.

In Vitro Pharmacology of this compound

This compound demonstrates potent and selective positive allosteric modulation of the M4 receptor with minimal species differences, a critical attribute for a preclinical candidate.

ParameterSpeciesValue
M4 PAM EC50 Human78.8 nM
Rat26.6 nM
Maximal ACh Potentiation Human M4~45-fold leftward shift of ACh CRC
Selectivity Human & Rat M1-3, 5>30 µM
In Vivo Efficacy of this compound in Rodent Models of Psychosis

This compound demonstrated a dose-dependent reversal of hyperlocomotion in both the AHL and MK-801-induced hyperactivity models in rats, indicating its potential as an antipsychotic agent.

Table 1: Effect of this compound on Amphetamine-Induced Hyperlocomotion in Rats

This compound Dose (mg/kg, p.o.)% Reversal of Hyperlocomotion
1~15%
3~30%
1043.2%

Data extracted from Wood et al., 2016.[1]

Table 2: Effect of this compound on MK-801-Induced Hyperlocomotion in Rats

This compound Dose (mg/kg, p.o.)% Reversal of Hyperlocomotion
10~35%
30~65%

Data extracted from Wood et al., 2016.[1]

Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide, based on the procedures described by Wood et al. (2016) and standard practices in the field.

Amphetamine-Induced Hyperlocomotion (AHL) in Rats

This model assesses the ability of a compound to counteract the psychostimulant effects of amphetamine, which are driven by increased dopamine (B1211576) release in the striatum.

Animals:

  • Male Sprague-Dawley rats (200-250 g) were used.

  • Animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

Procedure:

  • Habituation: Rats were habituated to the locomotor activity chambers for 60 minutes prior to the start of the experiment.

  • Dosing: this compound was administered orally (p.o.) at doses of 1, 3, and 10 mg/kg. A vehicle control group was also included.

  • Pre-treatment Time: Following a 30-minute pre-treatment period with this compound or vehicle, animals were challenged with a subcutaneous (s.c.) injection of amphetamine (0.75 mg/kg).

  • Data Acquisition: Locomotor activity was recorded for 90 minutes immediately following the amphetamine challenge using automated activity monitors. Total distance traveled (in cm) was the primary endpoint.

MK-801-Induced Hyperlocomotion in Rats

This model evaluates a compound's ability to reverse the psychotomimetic effects of the NMDA receptor antagonist MK-801, which models the glutamate (B1630785) hypofunction hypothesis of schizophrenia.

Animals:

  • Male Sprague-Dawley rats (200-250 g) were used.

  • Housing conditions were consistent with the AHL study.

Procedure:

  • Habituation: Animals were habituated to the locomotor activity chambers for 60 minutes.

  • Dosing: this compound was administered orally (p.o.) at doses of 10 and 30 mg/kg, alongside a vehicle control group.

  • Pre-treatment Time: After a 30-minute pre-treatment period, rats were administered a subcutaneous (s.c.) injection of MK-801 (0.18 mg/kg).

  • Data Acquisition: Locomotor activity was measured for 90 minutes post-MK-801 injection, with total distance traveled serving as the key dependent variable.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of M4 receptor activation and the workflow of the in vivo behavioral experiments.

M4_Signaling_Pathway cluster_presynaptic Striatal Cholinergic Interneuron cluster_postsynaptic Dopaminergic Neuron Terminal ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_protein Gαi/o M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP ACh_release ↓ ACh Release cAMP->ACh_release nAChR nAChR ACh_release->nAChR Reduced Activation DA_release ↓ Dopamine Release nAChR->DA_release Modulates

Caption: Proposed M4 PAM Signaling Pathway for Antipsychotic-like Effects.

Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_data Data Acquisition & Analysis Animal_Acclimation Animal Acclimation to Facility Habituation Habituation to Locomotor Chamber (60 min) Animal_Acclimation->Habituation VU0467485_Admin This compound / Vehicle Administration (p.o.) Habituation->VU0467485_Admin Pretreatment Pre-treatment Period (30 min) VU0467485_Admin->Pretreatment Challenge_Admin Amphetamine / MK-801 Administration (s.c.) Pretreatment->Challenge_Admin LMA_Record Locomotor Activity Recording (90 min) Challenge_Admin->LMA_Record Data_Analysis Data Analysis (% Reversal of Hyperlocomotion) LMA_Record->Data_Analysis

Caption: Workflow for In Vivo Hyperlocomotion Assays.

References

In-Depth Technical Guide: VU0467485 Target Engagement and Receptor Occupancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target engagement and receptor occupancy of VU0467485, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. This compound has been evaluated as a preclinical candidate for the treatment of schizophrenia.[1][2][3][4] This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in this area.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound [1]

ParameterSpeciesReceptorValueAssay Type
EC50 HumanM478.8 nMCalcium Mobilization
RatM426.6 nMCalcium Mobilization
Selectivity HumanM1, M2, M3, M5> 10 µMCalcium Mobilization
RatM1, M2, M3, M5> 30 µMCalcium Mobilization
Binding Affinity (KB) HumanM4944 nMProgressive Fold-Shift
Cooperativity (αβ) HumanM4134Progressive Fold-Shift

Table 2: In Vivo Rat Pharmacokinetics of this compound [1]

ParameterDose (p.o.)Value
Cmax 3 mg/kg1.2 µM
AUC0-inf 3 mg/kg3.8 µM·h
t1/2 3 mg/kg4.2 h

Signaling Pathway and Mechanism of Action

This compound acts as a positive allosteric modulator, binding to a site on the M4 receptor that is distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. This binding potentiates the receptor's response to ACh. M4 receptors are Gi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and modulation of downstream signaling cascades. For in vitro assays measuring intracellular calcium, a chimeric G-protein (e.g., Gqi5) is often co-expressed with the M4 receptor. This redirects the signaling through the Gq pathway, leading to a measurable calcium release upon receptor activation.[5]

M4_Signaling_Pathway M4 Receptor Signaling Pathway cluster_membrane Plasma Membrane ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Calcium_Mobilization_Workflow Calcium Mobilization Assay Workflow start Start plate_cells Plate M4-expressing cells in 96-well plate start->plate_cells incubate_overnight Incubate overnight plate_cells->incubate_overnight dye_loading Load cells with Fluo-4 AM dye incubate_overnight->dye_loading incubate_dye Incubate for 45-60 min dye_loading->incubate_dye add_pam Add serial dilutions of this compound incubate_dye->add_pam pre_incubate Pre-incubate for 1.5 min add_pam->pre_incubate add_ach Add EC20 concentration of Acetylcholine pre_incubate->add_ach read_fluorescence Measure fluorescence kinetically add_ach->read_fluorescence analyze_data Analyze data and determine EC50 read_fluorescence->analyze_data end End analyze_data->end Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prepare_reagents Prepare membranes, radioligand, and test compound start->prepare_reagents setup_plate Set up 96-well plate with reagents in triplicate prepare_reagents->setup_plate incubate Incubate to reach equilibrium setup_plate->incubate filter_and_wash Rapidly filter and wash to separate bound ligand incubate->filter_and_wash scintillation_count Measure radioactivity with scintillation counter filter_and_wash->scintillation_count analyze_data Analyze data to determine binding affinity (Ki) scintillation_count->analyze_data end End analyze_data->end PET_RO_Logic Logic of PET Receptor Occupancy Measurement cluster_baseline Baseline Scan cluster_blocking Blocking Scan baseline_scan Administer PET Radiotracer (e.g., [11C]MK-6884) measure_baseline Measure baseline binding potential (BP_ND) calculate_ro Calculate Receptor Occupancy (RO): %RO = (1 - (BP_ND_blocking / BP_ND_baseline)) * 100 measure_baseline->calculate_ro administer_drug Administer unlabeled M4 PAM (Therapeutic Candidate) blocking_scan Administer PET Radiotracer administer_drug->blocking_scan measure_blocking Measure post-drug binding potential (BP_ND) measure_blocking->calculate_ro

References

VU0467485: A Deep Dive into its Selectivity for the M4 Muscarinic Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of VU0467485, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. This compound represents a significant advancement in the development of subtype-selective muscarinic receptor ligands, offering a promising therapeutic avenue for central nervous system disorders such as schizophrenia. This document details the quantitative selectivity of this compound, the experimental methodologies used for its characterization, and the signaling pathways it modulates.

Quantitative Selectivity Profile

This compound demonstrates remarkable selectivity for the human and rat M4 muscarinic receptor subtypes over other muscarinic receptors (M1, M2, M3, and M5). As a positive allosteric modulator, it enhances the response of the M4 receptor to the endogenous agonist, acetylcholine (ACh).[1][2] Its potency is characterized by its half-maximal effective concentration (EC50) in functional assays.

Table 1: Functional Potency of this compound at M4 Receptors [1][2]

Receptor SubtypeSpeciesEC50 (nM)
M4Human78.8
M4Rat26.6

The selectivity of this compound is further highlighted by its lack of significant activity at other muscarinic receptor subtypes and a broader panel of pharmacological targets.

Table 2: Selectivity of this compound Against Other Muscarinic Receptors

Receptor SubtypeSpeciesActivity
M1Human & Rat> 10,000 nM (EC50/IC50)
M2Human & Rat> 10,000 nM (EC50/IC50)
M3Human & Rat> 10,000 nM (EC50/IC50)
M5Human & Rat> 10,000 nM (EC50/IC50)

In a comprehensive screening against a panel of 200 other pharmacological targets, this compound showed no significant off-target activities, with IC50 or EC50 values greater than 10 µM. This underscores the high selectivity of this compound. The estimated binding affinity (Ki) of this compound for the human M4 receptor is approximately 1 µM.

Experimental Protocols

The characterization of this compound's selectivity relies on robust in vitro functional assays. A key methodology is the calcium mobilization assay, which measures the intracellular calcium concentration changes upon receptor activation.

Calcium Mobilization Assay

This assay is designed to determine the functional potency and selectivity of compounds like this compound. Since M4 receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, they are often co-expressed with a promiscuous G-protein, such as Gαqi5, in a host cell line (e.g., Chinese Hamster Ovary - CHO-K1 or Human Embryonic Kidney - HEK293 cells). This chimeric G-protein links M4 receptor activation to the phospholipase C (PLC) pathway, leading to a measurable increase in intracellular calcium.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human or rat M4 muscarinic receptor and the Gαqi5 protein.

  • Culture Medium: Standard cell culture medium appropriate for the cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive fluorescent dye.

  • Agonist: Acetylcholine (ACh).

  • Test Compound: this compound.

  • Assay Plates: Black, clear-bottom, 96- or 384-well microplates.

  • Fluorescence Plate Reader: An instrument capable of kinetic reading of fluorescence changes.

Procedure:

  • Cell Plating: Seed the cells into the microplates at a density that allows for a confluent monolayer to form overnight.

  • Dye Loading: The following day, remove the culture medium and load the cells with the calcium indicator dye solution prepared in the assay buffer. Incubate for a specified time (e.g., 1 hour) at 37°C to allow the dye to enter the cells.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer. Also, prepare a solution of acetylcholine at a concentration that elicits a sub-maximal response (typically the EC20).

  • Assay Execution:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the this compound dilutions to the respective wells and incubate for a short period.

    • Add the acetylcholine solution to all wells.

  • Data Acquisition: Immediately measure the fluorescence intensity over time using a fluorescence plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: The data is typically normalized to the baseline fluorescence and then expressed as a percentage of the maximal response to a saturating concentration of acetylcholine. The EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanism of Action

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

As a positive allosteric modulator, this compound does not directly activate the M4 receptor. Instead, it binds to a topographically distinct site from the acetylcholine binding site (the orthosteric site). This binding event induces a conformational change in the receptor that enhances the affinity and/or efficacy of acetylcholine.

Below are diagrams illustrating the M4 receptor signaling pathway and the mechanism of action of this compound.

M4_Signaling_Pathway M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Caption: Canonical M4 muscarinic receptor signaling pathway.

M4_PAM_Mechanism M4R M4 Receptor Enhanced_Signaling Enhanced Gi/o Pathway Activation M4R->Enhanced_Signaling Potentiated Response ACh Acetylcholine (ACh) (Orthosteric Agonist) ACh->M4R Binds to Orthosteric Site This compound This compound (Positive Allosteric Modulator) This compound->M4R

Caption: Mechanism of action of this compound as a positive allosteric modulator.

Experimental_Workflow Start Start Plate_Cells Plate M4-expressing cells in microplate Start->Plate_Cells Incubate_Overnight Incubate overnight Plate_Cells->Incubate_Overnight Load_Dye Load cells with calcium indicator dye Incubate_Overnight->Load_Dye Add_Compound Add this compound (or vehicle) Load_Dye->Add_Compound Add_Agonist Add Acetylcholine (EC20) Add_Compound->Add_Agonist Measure_Fluorescence Measure fluorescence kinetically Add_Agonist->Measure_Fluorescence Analyze_Data Analyze data and determine EC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: General workflow for the calcium mobilization assay.

References

The Role of M4 PAMs like VU0467485 in Neuroscience Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the M4 positive allosteric modulator (PAM) VU0467485, a significant tool in contemporary neuroscience research. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize its signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in neuroscience and drug development.

Introduction to M4 Receptors and Positive Allosteric Modulation

The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor (GPCR), is predominantly expressed in the striatum and other key brain regions implicated in psychosis and cognition.[1] M4 receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[2] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.[2]

Positive allosteric modulators (PAMs) represent a sophisticated therapeutic strategy. Unlike direct agonists, PAMs do not activate the receptor themselves but rather enhance the effect of the endogenous ligand, acetylcholine.[1] This offers a more nuanced pharmacological approach, potentially with a greater safety margin. The clinical efficacy of mixed M1/M4 agonists in treating both psychotic and cognitive symptoms has spurred the development of selective M4 modulators like this compound.[1][3]

This compound: A Preclinical Candidate for Schizophrenia

This compound (also known as AZ13713945) is a potent, selective, and orally bioavailable M4 PAM that has been evaluated as a preclinical candidate for the treatment of schizophrenia.[3][4][5] It exhibits robust in vitro potency across different species and has demonstrated efficacy in preclinical models of schizophrenia.[3][6]

Mechanism of Action

This compound acts by binding to an allosteric site on the M4 receptor, a site distinct from the binding site of the endogenous ligand, acetylcholine (ACh).[3] This binding event increases the affinity of ACh for the receptor and enhances the receptor's response to ACh binding.[7] A key characteristic of this compound is that it is inactive in the absence of acetylcholine, highlighting its modulatory role.[3]

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological data for this compound.

Table 1: In Vitro Pharmacology of this compound

ParameterSpeciesValueReference
PAM EC50 Human M478.8 nM[3][8]
Rat M426.6 nM[3][8]
Maximal ACh Potentiation Human M4~45-fold leftward shift of ACh CRC at 10 µM[3]
Rat M4~40-fold shift[3]
Selectivity Human and Rat M1-3, 5Inactive[3]
Affinity (pKB) Human M46.025 (KB = 944 nM)[3]
Cooperativity (log αβ) Human M42.1 (αβ = 134)[3]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

ParameterModel/SpeciesDoseResultReference
Amphetamine-Induced Hyperlocomotion (AHL) Rat1-10 mg/kg, p.o.Dose-dependent reversal of hyperlocomotion[8]
MK-801-Induced Hyperlocomotion Rat30 mg/kg, p.o.41.1% reversal (Minimum Effective Dose)[3]
Pharmacokinetics (Cmax) Rat3 mg/kg, p.o.1.2 µM[8]
Pharmacokinetics (AUC0-inf) Rat3 mg/kg, p.o.3.8 µM•h[8]
Pharmacokinetics (t1/2) Rat3 mg/kg, p.o.4.2 hours[8]
CNS Penetration (Kp) Rat-0.31 to 1.0[3]
CNS Penetration (Kp,uu) Rat-0.37 to 0.84[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize M4 PAMs like this compound.

In Vitro Calcium Mobilization Assay

This assay is used to determine the potency of a PAM in potentiating the M4 receptor's response to acetylcholine.

Methodology:

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M4 muscarinic acetylcholine receptor.[3]

  • Cell Plating: Seed the cells in 96-well plates and grow to confluence.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Add varying concentrations of the PAM (e.g., this compound) to the wells.

  • Agonist Stimulation: Add a sub-threshold (EC20) concentration of acetylcholine to the wells.[3]

  • Signal Detection: Measure the change in fluorescence intensity using a fluorescence plate reader. The increase in intracellular calcium is indicative of receptor activation.

  • Data Analysis: Plot the concentration-response curves and calculate the EC50 values for the PAM.

Amphetamine-Induced Hyperlocomotion (AHL) in Rodents

This is a widely used preclinical model to assess the antipsychotic-like activity of a compound.

Methodology:

  • Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.

  • Habituation: Place the animals in open-field arenas and allow them to habituate for 30-60 minutes.[1]

  • Pre-treatment: Administer the M4 PAM (e.g., this compound) or vehicle at various doses via the desired route (e.g., oral gavage, p.o.).[1] The pre-treatment time should be based on the compound's pharmacokinetic profile (time to maximum concentration, Tmax).

  • Psychostimulant Challenge: After the pre-treatment period, administer d-amphetamine (e.g., 1-3 mg/kg, i.p.) to induce hyperlocomotion.[1]

  • Locomotor Activity Recording: Immediately place the animals back into the open-field arenas and record their locomotor activity for 60-90 minutes using automated activity monitors.[1]

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks. Compare the locomotor activity of the PAM-treated groups to the vehicle-treated group to determine if the compound can reverse the amphetamine-induced hyperlocomotion.[1]

Visualizing Pathways and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using the Graphviz DOT language.

M4 Receptor Signaling Pathway

This diagram illustrates the canonical signaling pathway of the M4 muscarinic acetylcholine receptor.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi_o Gαi/o Protein M4R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (ACh) ACh->M4R Binds PAM This compound (PAM) PAM->M4R Potentiates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates InVivo_Workflow cluster_PK Pharmacokinetics cluster_Efficacy Efficacy Studies PK_Study Rodent PK Study (Determine Tmax, Cmax, etc.) Pretreatment Administer M4 PAM or Vehicle PK_Study->Pretreatment Inform Dosing Time Habituation Habituation to Open-Field Arena Habituation->Pretreatment Challenge Administer Psychostimulant (e.g., Amphetamine) Pretreatment->Challenge Recording Record Locomotor Activity Challenge->Recording Data_Analysis Analyze Data (e.g., Reversal of Hyperlocomotion) Recording->Data_Analysis Logical_Relationship Schizophrenia_Model Preclinical Model of Schizophrenia (e.g., Amphetamine-Induced Hyperactivity) Dopamine_Dysregulation Dopamine Dysregulation in Striatum Schizophrenia_Model->Dopamine_Dysregulation Behavioral_Reversal Reversal of Hyperactivity VU0467485_Admin Administration of this compound M4_Potentiation Potentiation of M4 Receptor Activity VU0467485_Admin->M4_Potentiation Normalization Normalization of Striatal Dopamine Signaling M4_Potentiation->Normalization Normalization->Behavioral_Reversal

References

The Therapeutic Potential of VU0467485: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4). Preclinical studies have demonstrated its potential as a novel therapeutic agent for the treatment of schizophrenia. This document provides a comprehensive overview of the core data supporting the therapeutic potential of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile. Detailed experimental protocols and visualizations of key pathways and workflows are presented to facilitate further research and development.

Mechanism of Action

This compound is a positive allosteric modulator of the M4 receptor, meaning it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, acetylcholine (ACh).[1] By itself, this compound is inactive; however, in the presence of ACh, it potentiates the receptor's response to ACh.[1] This allosteric modulation leads to a significant leftward shift in the ACh concentration-response curve, indicating an increased potency of the natural ligand.[1] M4 receptors are Gαi/o-coupled, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and modulation of downstream signaling cascades that regulate neuronal excitability. The antipsychotic-like effects of M4 activation are believed to be mediated by the modulation of dopamine (B1211576) release in key brain regions implicated in schizophrenia.[2]

cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gαi/o M4->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Production ACh Acetylcholine (ACh) ACh->M4 Binds This compound This compound (PAM) This compound->M4 Binds (Allosteric Site) G_protein->AC Inhibits Neuronal_Excitability Modulation of Neuronal Excitability cAMP->Neuronal_Excitability Regulates Therapeutic_Effects Antipsychotic-like Effects Neuronal_Excitability->Therapeutic_Effects Leads to

Caption: Simplified M4 Receptor Signaling Pathway Modulated by this compound.

Quantitative Pharmacology

The pharmacological profile of this compound has been extensively characterized across multiple species, demonstrating potent and selective M4 PAM activity.

Table 1: In Vitro Potency and Selectivity of this compound[1]
Receptor TargetSpeciesAssay TypeEC50 (nM)% ACh Max
M4 HumanCalcium Mobilization78.880.6 ± 0.7
M4 RatCalcium Mobilization26.668.7 ± 3.4
M4 DogCalcium Mobilization8749
M4 Cynomolgus MonkeyCalcium Mobilization10274
M1 HumanCalcium Mobilization> 30,000-
M2 HumanCalcium Mobilization> 30,000-
M3 HumanCalcium Mobilization> 30,000-
M5 HumanCalcium Mobilization> 30,000-
M1 RatCalcium Mobilization> 30,000-
M2 RatCalcium Mobilization> 30,000-
M3 RatCalcium Mobilization> 30,000-
M5 RatCalcium Mobilization> 30,000-

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties, including oral bioavailability and central nervous system (CNS) penetration.

Table 2: In Vivo Pharmacokinetic Parameters of this compound[1]
SpeciesDose (mg/kg)RouteCmax (µM)Tmax (h)AUC (µM·h)F (%)CL (mL/min/kg)Vss (L/kg)t1/2 (h)
Rat3p.o.1.20.53.871--4.2
Rat1i.v.----211.51.9
Dog3p.o.0.042.00.13---
Dog1i.v.----102.12.4
Cynomolgus Monkey1i.v.----131.11.6
Table 3: Predicted Human Pharmacokinetic Parameters of this compound[1]
ParameterPredicted Value
CL (mL/min/kg)3.7 - 8.9
Vss (L/kg)1.5 - 2.1
t1/2 (h)1.9 - 6.6
F (%)71
Table 4: In Vitro DMPK and Physicochemical Properties of this compound[1]
ParameterValue
Plasma Protein Binding
fu (rat)0.031
fu (human)0.054
fu (cynomolgus)0.091
Brain Tissue Binding
fu,brain (rat)0.037
CNS Penetration
Kp (rat)0.31
Kp,uu (rat)0.37
Kp (dog)1.0
Kp,uu (dog)0.84
Permeability
Caco-2 Papp (A→B)31 x 10⁻⁶ cm/s
P-gp Substrate No (ER = 1.4)
hERG Inhibition Inactive at 11 µM

In Vivo Efficacy

This compound has demonstrated robust efficacy in preclinical models of schizophrenia, suggesting its potential to treat the positive symptoms of the disorder.

Table 5: Efficacy of this compound in Preclinical Models of Schizophrenia[1][3]
ModelSpeciesPsychostimulantThis compound Dose (mg/kg, p.o.)Efficacy (% Reversal)
Amphetamine-Induced HyperlocomotionRatAmphetamine (0.75 mg/kg, s.c.)1-
3-
1043.2
MK-801-Induced HyperlocomotionRatMK-801 (0.18 mg/kg, s.c.)10Significant Reversal
30Significant Reversal

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the in vitro potency of this compound as a positive allosteric modulator of the M4 receptor.

start Start cell_culture Culture CHO cells stably expressing M4 receptor and a promiscuous G-protein start->cell_culture plating Plate cells in 384-well plates cell_culture->plating dye_loading Load cells with a calcium-sensitive fluorescent dye plating->dye_loading compound_addition Add varying concentrations of this compound dye_loading->compound_addition agonist_addition Add a sub-maximal (EC20) concentration of Acetylcholine compound_addition->agonist_addition readout Measure fluorescence intensity (intracellular calcium levels) using a plate reader agonist_addition->readout analysis Calculate EC50 values from concentration-response curves readout->analysis end End analysis->end

Caption: Workflow for the Calcium Mobilization Assay.

Methodology:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor and a promiscuous G-protein (e.g., Gαqi5) are cultured under standard conditions.[1]

  • Cells are seeded into 384-well microplates and incubated.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Varying concentrations of this compound are added to the wells.

  • After a short incubation period, a fixed concentration of acetylcholine, corresponding to the EC20 value, is added to stimulate the M4 receptors.[1]

  • Changes in intracellular calcium concentration are measured by monitoring fluorescence intensity using a suitable plate reader.

  • The data are normalized to the maximal response induced by a saturating concentration of acetylcholine, and concentration-response curves are generated to determine the EC50 values for this compound.[1]

Amphetamine-Induced Hyperlocomotion (AHL) Model

This in vivo model is used to assess the antipsychotic-like activity of this compound.

start Start acclimatization Acclimatize rats to locomotor activity chambers start->acclimatization dosing Administer this compound or vehicle orally (p.o.) acclimatization->dosing pretreatment_time Wait for appropriate pretreatment period (e.g., 60 min) dosing->pretreatment_time amphetamine_admin Administer amphetamine (s.c.) to induce hyperlocomotion pretreatment_time->amphetamine_admin locomotor_activity Record locomotor activity for a defined period (e.g., 90 min) amphetamine_admin->locomotor_activity analysis Analyze data to determine reversal of amphetamine-induced hyperactivity locomotor_activity->analysis end End analysis->end

Caption: Experimental Workflow for the Amphetamine-Induced Hyperlocomotion Model.

Methodology:

  • Male Sprague Dawley rats are used for the study.[3]

  • The animals are first habituated to the locomotor activity chambers.

  • This compound is administered orally (p.o.) at various doses (e.g., 1, 3, 10 mg/kg), alongside a vehicle control group.[3]

  • Following a specific pretreatment time (e.g., 60 minutes), amphetamine (e.g., 0.75 mg/kg) is administered subcutaneously (s.c.) to all animals except for a vehicle-only control group.[1]

  • Locomotor activity is then recorded for a set duration (e.g., 90 minutes).

  • The data are analyzed to assess the ability of this compound to reverse the hyperlocomotor effects of amphetamine.[1]

Conclusion

This compound is a potent and selective M4 PAM with a promising preclinical profile for the treatment of schizophrenia. Its robust in vitro potency across species, favorable pharmacokinetic properties including oral bioavailability and CNS penetration, and significant efficacy in animal models of psychosis highlight its therapeutic potential.[1][4] The data presented in this guide provide a solid foundation for further investigation and development of this compound as a novel antipsychotic agent.

References

VU0467485: A Potent and Selective M4 Positive Allosteric Modulator for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

VU0467485, also known as AZ13713945, has emerged as a critical tool compound for the preclinical investigation of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] As a potent, selective, and orally bioavailable positive allosteric modulator (PAM), this compound enhances the receptor's response to the endogenous ligand acetylcholine, providing a nuanced mechanism for studying M4 function in various physiological and pathological contexts, particularly in the realm of neuropsychiatric disorders like schizophrenia.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, relevant experimental protocols, and the signaling pathways it modulates.

Core Compound Profile

This compound is distinguished by its robust in vitro potency across different species and its demonstrated in vivo efficacy in established preclinical models of schizophrenia.[2][3] Its favorable pharmacokinetic properties, including moderate to high central nervous system (CNS) penetration, make it a valuable tool for in vivo studies.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, facilitating a clear comparison of its pharmacological and pharmacokinetic parameters.

Table 1: In Vitro Potency and Selectivity of this compound [2]

ReceptorSpeciesAssay TypeParameterValue
M4HumanCalcium MobilizationEC5078.8 nM
M4RatCalcium MobilizationEC5026.6 nM
M4DogCalcium MobilizationEC5087 nM
M4Cynomolgus MonkeyCalcium MobilizationEC50102 nM
M1, M2, M3, M5HumanCalcium MobilizationEC50> 30 µM
M1, M2, M3, M5RatCalcium MobilizationEC50> 30 µM
M2DogCalcium MobilizationEC50> 30 µM
M2Cynomolgus MonkeyCalcium MobilizationEC50> 30 µM

Table 2: In Vitro Drug Metabolism and Pharmacokinetics (DMPK) Profile of this compound [2]

ParameterSpeciesSystemValue
CYP450 Inhibition (3A4, 2D6, 2C9, 1A2)HumanHepatic MicrosomesIC50 > 30 µM
CYP450 Induction (3A4, 1A2, 2B6)HumanCryopreserved HepatocytesEC50 > 50 µM
Plasma Protein Binding (fu)RatPlasma0.031
Plasma Protein Binding (fu)HumanPlasma0.054
Plasma Protein Binding (fu)Cynomolgus MonkeyPlasma0.091
Brain Tissue Binding (fu)RatBrain Homogenate0.037
Predicted Hepatic Clearance (CLhep)RatHepatic Microsomes73 mL/min/kg
Predicted Hepatic Clearance (CLhep)HumanHepatic Microsomes26 mL/min/kg
Predicted Hepatic Clearance (CLhep)Cynomolgus MonkeyHepatic Microsomes38 mL/min/kg
P-glycoprotein Substrate---MDCK-MDR1 CellsEfflux Ratio = 1.4
Apparent Permeability (Papp)---Caco-2 Cells31 x 10⁻⁶ cm/s

Table 3: In Vivo Pharmacokinetic Profile of this compound in Rat [1]

Dose (p.o.)CmaxAUC₀-inf
3 mg/kg1.2 µM3.8 µM·h4.2 hours

M4 Receptor Signaling Pathways

Activation of the M4 muscarinic receptor, potentiated by this compound, primarily initiates a Gαi/o-protein coupled signaling cascade.[4][5] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4][5] This canonical pathway ultimately modulates neuronal excitability and neurotransmitter release.[5] Beyond the primary Gαi/o pathway, the M4 receptor can also couple to other G-proteins and signaling molecules, leading to a complex array of cellular responses.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gi_o Gαi/o M4R->Gi_o Activates G_beta_gamma Gβγ M4R->G_beta_gamma Releases AC Adenylyl Cyclase (AC) ATP ATP ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates Gi_o->AC Inhibits PI3K PI3K G_beta_gamma->PI3K Activates cAMP cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates ATP:e->cAMP:w Converts Downstream Downstream Cellular Effects PKA->Downstream Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Akt->Downstream GSK3b->Downstream

Caption: Simplified M4 Receptor Signaling Cascade.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide protocols for key in vivo and in vitro experiments involving this compound.

In Vivo Efficacy: Amphetamine-Induced Hyperlocomotion (AIH) Model

This model is widely used to assess the antipsychotic-like potential of a compound.[1]

Objective: To evaluate the ability of this compound to reverse hyperlocomotion induced by a psychostimulant, such as d-amphetamine.

Materials:

  • This compound

  • Vehicle (e.g., 20% Captisol)

  • d-amphetamine

  • Male Sprague-Dawley rats or C57BL/6J mice

  • Open-field activity chambers equipped with photobeam sensors or video tracking software

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Place each animal in an open-field arena for 30-60 minutes for habituation to the novel environment.

  • Pre-treatment: Administer this compound or vehicle orally (p.o.) or intraperitoneally (i.p.) at desired doses (e.g., 1, 3, 10, 30 mg/kg). The pre-treatment time should be based on the compound's pharmacokinetic profile (e.g., 30-60 minutes before the psychostimulant challenge).

  • Psychostimulant Challenge: After the pre-treatment period, administer d-amphetamine (e.g., 1-3 mg/kg, i.p.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately place the animals back into the open-field arenas and record locomotor activity for 60-90 minutes.

  • Data Analysis: Quantify locomotor activity by measuring total distance traveled or the number of photobeam breaks. Compare the locomotor activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to determine the significance of any observed reductions in hyperlocomotion.

AIH_Workflow Habituation Habituation (30-60 min) Pretreatment Pre-treatment (this compound or Vehicle) Habituation->Pretreatment Challenge d-amphetamine Challenge Pretreatment->Challenge Recording Locomotor Activity Recording (60-90 min) Challenge->Recording Analysis Data Analysis Recording->Analysis

Caption: Experimental Workflow for the AIH Model.
In Vitro Potency and Selectivity: Calcium Mobilization Assay

This cell-based assay is used to determine the potency of this compound at the M4 receptor and its selectivity over other muscarinic receptor subtypes.

Objective: To measure the potentiation of acetylcholine-induced intracellular calcium release by this compound in cells expressing the M4 receptor.

Materials:

  • CHO or HEK-293 cells stably expressing the human or rat M4 receptor (and other muscarinic subtypes for selectivity profiling).

  • This compound

  • Acetylcholine (ACh)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96- or 384-well microplates

  • A fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the cells into microplates at an appropriate density and allow them to attach and grow overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye for approximately 1 hour at 37°C.

  • Compound Addition: After incubation, wash the cells to remove excess dye. Add varying concentrations of this compound to the wells and incubate for a short period.

  • ACh Stimulation and Signal Detection: Place the plate in the fluorescence reader. Measure the baseline fluorescence, and then inject a sub-maximal (EC₂₀) concentration of acetylcholine. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Plot the peak fluorescence response against the concentration of this compound to generate a concentration-response curve. The EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal potentiation, can then be calculated. Selectivity is determined by performing the same assay in cells expressing other muscarinic receptor subtypes (M1, M2, M3, M5) and observing a lack of activity.

Conclusion

This compound stands as a well-characterized and indispensable tool for the pharmacological dissection of M4 receptor function. Its high potency, subtype selectivity, and favorable in vivo properties have already contributed significantly to our understanding of the therapeutic potential of M4 PAMs. The data and protocols presented in this guide are intended to support the continued use of this compound in advancing neuroscience research and the development of novel therapeutics for schizophrenia and other CNS disorders.

References

Methodological & Application

Application Notes and Protocols for VU0467485 Administration in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the administration of VU0467485, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in rat models. The following sections outline dosage, administration, experimental protocols, and relevant pharmacokinetic data to guide preclinical research. This compound has shown efficacy in rodent models relevant to the study of schizophrenia.[1][2][3]

Quantitative Data Summary

The following tables summarize the key in vitro potency, in vivo pharmacokinetic, and behavioral efficacy data for this compound in rats.

Table 1: In Vitro Potency of this compound at Rat Muscarinic Receptors

Receptor SubtypeEC₅₀ (nM)Assay Type
rM426.6Calcium Mobilization (in the presence of EC₂₀ ACh)
rM1, rM2, rM3, rM5> 30,000Calcium Mobilization
Data sourced from Wood et al., 2016.[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueDosing
Cₘₐₓ1.2 µM3 mg/kg, p.o.
AUC₀-inf3.8 µM·h3 mg/kg, p.o.
t₁/₂ (elimination)4.2 hours3 mg/kg, p.o.
BioavailabilityHighOral
CNS Penetration (Kₚ)0.31 - 1.0Not specified
Brain Unbound Fraction (Kₚ,ᵤᵤ)0.37 - 0.84Not specified
Data sourced from Wood et al., 2016 and MedChemExpress product information.[2][4]

Table 3: In Vivo Efficacy of this compound in Rat Behavioral Models

Behavioral ModelEffective Dose Range (p.o.)Effect
Amphetamine-Induced Hyperlocomotion (AHL)1 - 10 mg/kgDose-dependent reversal of hyperlocomotion.[2][4]
MK-801-Induced Hyperlocomotion10 - 30 mg/kgDose-dependent reversal of hyperlocomotion.[2]
Data sourced from Wood et al., 2016.[2]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Dosing in Rats

Objective: To prepare this compound for oral administration in rats for pharmacokinetic or behavioral studies.

Materials:

  • This compound (mono-HCl salt)

  • 0.5% (w/v) Methylcellulose (B11928114) in sterile water

  • 0.1% (v/v) Tween 80

  • Sterile water

  • Sonicator

  • Magnetic stirrer and stir bar

  • Appropriate gavage needles for rats

Procedure:

  • Calculate the required amount of this compound based on the desired dose (e.g., 1, 3, 10 mg/kg) and the number and weight of the rats.

  • Prepare the vehicle solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water, followed by the addition of 0.1 mL of Tween 80. Mix thoroughly until a homogenous suspension is formed.

  • Weigh the calculated amount of this compound and suspend it in the prepared vehicle.

  • Sonicate the suspension to ensure fine and uniform particle distribution.

  • Administer the suspension to rats via oral gavage (p.o.) at the calculated volume based on individual animal weight.

Protocol 2: Amphetamine-Induced Hyperlocomotion (AHL) Model in Rats

Objective: To evaluate the antipsychotic-like efficacy of this compound by assessing its ability to reverse amphetamine-induced hyperlocomotion.

Animals: Male Sprague Dawley rats.

Materials:

  • This compound (prepared as in Protocol 1)

  • Amphetamine (0.75 mg/kg, dissolved in saline)

  • Vehicle (0.5% methylcellulose, 0.1% Tween 80 in water)

  • Saline solution

  • Open-field activity chambers

Procedure:

  • Acclimate rats to the testing room and activity chambers for a designated period before the experiment.

  • Divide rats into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine, this compound [1, 3, 10 mg/kg] + Amphetamine).

  • Administer this compound or vehicle orally (p.o.) at the designated doses.

  • After a pretreatment interval (e.g., 30-60 minutes), administer amphetamine (0.75 mg/kg) or saline via subcutaneous (s.c.) injection.

  • Immediately place the rats into the open-field activity chambers and record locomotor activity for a specified duration (e.g., 60-90 minutes).

  • Analyze the locomotor activity data (e.g., total distance traveled, beam breaks) to determine the effect of this compound on amphetamine-induced hyperlocomotion. A significant reduction in locomotion in the this compound-treated groups compared to the Vehicle + Amphetamine group indicates efficacy.[2]

Visualizations

Signaling Pathway of this compound

M4_PAM_Signaling cluster_membrane Cell Membrane ACh Acetylcholine (ACh) (Endogenous Agonist) M4R M4 Receptor ACh->M4R Binds to Orthosteric Site This compound This compound (M4 PAM) This compound->M4R Binds to Allosteric Site G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP Downstream Downstream Cellular Effects (e.g., Modulation of Dopamine Release) cAMP->Downstream Regulates AHL_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_testing Behavioral Testing cluster_analysis Data Analysis Acclimation Rat Acclimation Grouping Group Assignment Acclimation->Grouping Dosing_Prep This compound/Vehicle Preparation Grouping->Dosing_Prep PO_Admin Oral Administration (this compound or Vehicle) Dosing_Prep->PO_Admin Pretreatment Pretreatment Period (30-60 min) PO_Admin->Pretreatment SC_Admin Subcutaneous Injection (Amphetamine or Saline) Pretreatment->SC_Admin Activity_Test Place in Open-Field Chamber SC_Admin->Activity_Test Record_Data Record Locomotor Activity (60-90 min) Activity_Test->Record_Data Data_Analysis Analyze Locomotion Data Record_Data->Data_Analysis Conclusion Determine Efficacy Data_Analysis->Conclusion

References

Application Notes and Protocols for VU0467485 in PET Ligand Development and Neuroimaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][2][3][4] The M4 receptor is a key therapeutic target for schizophrenia and other neuropsychiatric disorders due to its role in regulating striatal dopamine (B1211576) release.[5][6] As a PAM, this compound enhances the receptor's response to the endogenous neurotransmitter acetylcholine, offering a promising therapeutic mechanism.[6][7] Furthermore, the development of a radiolabeled form of this compound, [¹¹C]this compound, allows for in vivo visualization and quantification of M4 receptors using Positron Emission Tomography (PET), a powerful tool for drug development and neuroscience research.[8][9][10]

These application notes provide a comprehensive overview of the available data on this compound and its radiolabeled analogue, along with detailed protocols for its synthesis and use in preclinical neuroimaging studies.

Data Presentation

Table 1: In Vitro Pharmacology of this compound
ParameterSpeciesReceptorValueReference
PAM EC₅₀ HumanM478.8 nM[1][3][6]
RatM426.6 nM[1][3][6]
Binding Affinity (KB) HumanM4944 nM (Estimated)[1][6]
Cooperativity (αβ) HumanM4134[1][6]
Selectivity Human & RatM1, M2, M3, M5EC₅₀ > 30 µM[1]
Table 2: In Vivo Pharmacokinetics of this compound in Rat (Oral Administration)
ParameterDoseValueReference
Cₘₐₓ 3 mg/kg1.2 µM[1][3]
AUC₀-inf 3 mg/kg3.8 µM·h[1][3]
t₁/₂ 3 mg/kg4.2 hours[3]
Table 3: Properties of [¹¹C]this compound for PET Imaging
ParameterValueReference
Radiochemical Yield >30% (decay-corrected)[8][9][10]
Radiochemical Purity >99%[8][9][10]
Molar Activity >74 GBq/µmol[8][9][10]
In Vivo Brain Uptake (Rat) Limited (~0.4 SUV peak uptake)[8]

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

The synthesis of this compound is a two-step process.[6]

Step 1: Synthesis of Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate

  • Reagents: 3-chloro-5,6-dimethylpyridazin-4-carbonitrile, methyl thioglycolate, Methanol (MeOH), 1 M aqueous Sodium Hydroxide (NaOH).[1][6]

  • Procedure:

    • Combine 3-chloro-5,6-dimethylpyridazin-4-carbonitrile and methyl thioglycolate in methanol.

    • Add 1 M aqueous NaOH.

    • Heat the mixture at 150 °C for 30 minutes using microwave irradiation.

    • The average yield for this step is reported to be 78%.[6]

Step 2: HATU-mediated Amide Coupling

  • Reagents: Sodium 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate, desired amine (NH₂CH₂Ar(Het)), 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU), N,N-Dimethylformamide (DMF), N,N-Diisopropylethylamine (DIEA).[1][6]

  • Procedure:

    • Dissolve the product from Step 1 and the appropriate amine in DMF.

    • Add HATU and DIEA to the solution.

    • Stir the reaction mixture for 2 hours at room temperature.

    • Yields for this step are reported to range from 45-92%.[6]

Protocol 2: Radiolabeling of [¹¹C]this compound

The radiolabeling of this compound with Carbon-11 is achieved via N-methylation of a suitable precursor using [¹¹C]methyl iodide ([¹¹C]CH₃I).[8]

  • Precursor: Desmethyl-VU0467485.

  • Radiolabeling Agent: [¹¹C]CH₃I, produced from cyclotron-generated [¹¹C]CO₂.

  • General Procedure:

    • Produce [¹¹C]CO₂ using a medical cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₃I using established methods (e.g., reduction to [¹¹C]CH₄ followed by iodination, or reduction to [¹¹C]CH₃OH followed by reaction with hydroiodic acid).

    • Transfer the gaseous [¹¹C]CH₃I into a reaction vessel containing the desmethyl-VU0467485 precursor dissolved in a suitable solvent (e.g., DMF).

    • The reaction is typically carried out at an elevated temperature for a short duration (e.g., 5 minutes at 80°C).

    • Purify the resulting [¹¹C]this compound using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • Formulate the final product in a physiologically compatible solution for injection.

Protocol 3: In Vitro Autoradiography of M4 Receptors using [¹¹C]this compound

This protocol allows for the visualization of M4 receptor distribution in brain tissue sections.

  • Materials:

    • Frozen rat brain sections (e.g., 20 µm thick).

    • [¹¹C]this compound.

    • Unlabeled this compound for blocking studies.

    • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Phosphor imaging plates or digital autoradiography system.

  • Procedure:

    • Thaw and pre-incubate the brain sections in buffer to remove endogenous ligands.

    • Incubate the sections with a low nanomolar concentration of [¹¹C]this compound in fresh buffer.

    • For non-specific binding determination, co-incubate adjacent sections with [¹¹C]this compound and a high concentration of unlabeled this compound (e.g., 10 µM).[8]

    • After incubation, wash the sections in ice-cold buffer to remove unbound radioligand.

    • Dry the sections quickly (e.g., under a stream of cold air).

    • Expose the dried sections to a phosphor imaging plate or a digital autoradiography system.

    • Quantify the radioactivity in different brain regions (e.g., striatum, cortex, hippocampus, thalamus, and cerebellum) to determine total and non-specific binding.[8] Specific binding is calculated as the difference between total and non-specific binding.

Protocol 4: In Vivo PET Imaging in Rodents with [¹¹C]this compound

This protocol outlines the general procedure for conducting a dynamic PET scan in rats to assess the brain uptake and distribution of [¹¹C]this compound.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats.

    • Fast the animals overnight with free access to water.

    • Anesthetize the rat (e.g., with isoflurane) and maintain anesthesia throughout the scan.

    • Place a catheter in a lateral tail vein for radiotracer injection.

  • PET Scan Acquisition:

    • Position the anesthetized rat in a small-animal PET scanner with its head in the center of the field of view.

    • Perform a transmission scan for attenuation correction.

    • Inject a bolus of [¹¹C]this compound (e.g., 10-20 MBq) via the tail vein catheter.

    • Acquire dynamic emission data for 60-90 minutes.

  • Image Reconstruction and Analysis:

    • Reconstruct the dynamic PET data into a series of time frames.

    • Co-register the PET images with an anatomical template or a co-acquired CT/MRI scan.

    • Draw regions of interest (ROIs) on the images corresponding to various brain structures.

    • Generate time-activity curves (TACs) for each ROI to visualize the uptake and washout of the radiotracer over time.

    • Calculate Standardized Uptake Values (SUV) to quantify radiotracer concentration. Note that previous studies have reported limited brain uptake for [¹¹C]this compound in rats, with a peak SUV of approximately 0.4.[8]

Visualizations

M4_Receptor_Signaling_Pathway cluster_0 M4 Receptor Activation cluster_1 Downstream Signaling ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances ACh Binding G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Dopamine_Release Dopamine Release G_protein->Dopamine_Release Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates PKA->Dopamine_Release Modulates

M4 Receptor Signaling Pathway

PET_Ligand_Workflow cluster_synthesis Synthesis & Radiolabeling cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation S1 Synthesis of This compound Precursor S4 Radiolabeling of Precursor with [11C]CH3I S1->S4 S2 [11C]CO2 Production (Cyclotron) S3 Synthesis of [11C]CH3I S2->S3 S3->S4 S5 Purification (HPLC) & Formulation S4->S5 IV1 Autoradiography on Brain Sections S5->IV1 IV2 Binding Affinity Assays S5->IV2 PV1 Animal Preparation (Anesthesia, Catheterization) S5->PV1 PV2 Radiotracer Injection PV1->PV2 PV3 Dynamic PET Scan PV2->PV3 PV4 Image Reconstruction & Analysis PV3->PV4 PAM_Mechanism cluster_receptor M4 Receptor cluster_ligands Ligands Orthosteric_Site Orthosteric Site Receptor_Activation Enhanced Receptor Activation & Signaling Orthosteric_Site->Receptor_Activation Leads to Allosteric_Site Allosteric Site Allosteric_Site->Orthosteric_Site Increases Affinity for ACh Allosteric_Site->Receptor_Activation Enhances ACh Acetylcholine (ACh) ACh->Orthosteric_Site Binds to This compound This compound (PAM) This compound->Allosteric_Site Binds to

References

Application Notes for VU0467485: A Potent and Selective M4 Muscarinic Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] As a PAM, this compound does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[3][4] This property, combined with its selectivity for the M4 subtype over other muscarinic receptors (M1, M2, M3, and M5), makes this compound a valuable research tool for studying M4 receptor pharmacology and a potential therapeutic candidate for neurological and psychiatric disorders such as schizophrenia.[1][2][5]

These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound, focusing on its potentiation of acetylcholine-induced calcium mobilization in recombinant cell lines.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

Table 1: In Vitro Potency of this compound as an M4 PAM

ParameterSpeciesCell LineEC50 (nM)
M4 PAM ActivityHumanCHO78.8
M4 PAM ActivityRatCHO26.6

Data represents the half-maximal effective concentration (EC50) for potentiating a submaximal (EC20) concentration of acetylcholine in a calcium mobilization assay.[2][4]

Table 2: Selectivity Profile of this compound

Receptor SubtypeSpeciesActivity
M1Human, RatNo significant potentiation
M2Human, RatNo significant potentiation
M3Human, RatNo significant potentiation
M5Human, RatNo significant potentiation

This compound demonstrates high selectivity for the M4 receptor, with no significant activity observed at other muscarinic receptor subtypes.[2]

Signaling Pathway

This compound enhances the signaling cascade initiated by acetylcholine binding to the M4 receptor. In a common experimental setup, Chinese Hamster Ovary (CHO) cells are engineered to co-express the M4 receptor and a chimeric G-protein (e.g., Gqi5). This allows the typically Gαi/o-coupled M4 receptor to signal through the Gαq pathway, leading to a measurable increase in intracellular calcium.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates Gqi5 Gαqi5 M4R->Gqi5 Activates PLC Phospholipase C (PLC) Gqi5->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R Binds ER Endoplasmic Reticulum Ca_release Ca²⁺ Release IP3R->Ca_release

M4 Receptor Signaling Pathway for Calcium Mobilization.

Experimental Protocols

Cell Culture and Plating

This protocol describes the culture of CHO cells stably expressing the human M4 receptor and a Gαqi5 chimeric protein.

  • Cell Line: CHO-K1 cells stably co-expressing the human M4 muscarinic receptor and the Gαqi5 protein.

  • Growth Medium: Ham's F-12 nutrient mixture supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and appropriate selection antibiotics (e.g., G418 for the receptor and hygromycin B for the G-protein).

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Assay:

    • Aspirate the growth medium and wash the cells with Phosphate-Buffered Saline (PBS).

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in fresh growth medium and perform a cell count.

    • Seed the cells into black, clear-bottom 96-well microplates at a density of 40,000 to 60,000 cells per well in 100 µL of growth medium.

    • Incubate the plates overnight at 37°C and 5% CO2 to allow for cell attachment and formation of a monolayer.

Calcium Mobilization Assay

This protocol outlines the procedure for measuring intracellular calcium changes using a fluorescent plate reader (e.g., FLIPR, FlexStation).

Materials:

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4. Probenecid (2.5 mM) can be added to prevent dye leakage.

  • Fluorescent Calcium Dye: Fluo-4 AM or a no-wash calcium assay kit.

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO.

  • Acetylcholine (ACh) Stock Solution: Prepare a 100 mM stock solution in deionized water.

Procedure:

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's instructions. Typically, this involves diluting the Fluo-4 AM in the assay buffer.

    • Remove the growth medium from the cell plates and add 100 µL of the dye-loading solution to each well.

    • Incubate the plates for 45-60 minutes at 37°C, protected from light.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a working solution of acetylcholine at a predetermined EC20 concentration (the concentration that elicits 20% of the maximal response). The EC20 value should be determined experimentally for each cell line.

  • Assay Measurement:

    • Place the cell plate and the compound plate into the fluorescence plate reader.

    • Set the instrument to read fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Program the instrument to perform a kinetic read.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the this compound dilutions to the cell plate and incubate for 1.5 to 2 minutes.

    • Add the EC20 concentration of acetylcholine and continue to record the fluorescence signal for at least 60 seconds.

Data Analysis:

  • Normalize the fluorescence signal to the baseline.

  • Determine the peak fluorescence response for each well.

  • Plot the peak fluorescence response against the concentration of this compound.

  • Fit the data to a four-parameter logistic equation to determine the EC50 of this compound's potentiating effect.

Experimental Workflow Diagram

Experimental_Workflow start Start culture Culture CHO-M4-Gqi5 cells start->culture plate Plate cells in 96-well plates culture->plate incubate1 Incubate overnight plate->incubate1 dye_load Load cells with calcium-sensitive dye incubate1->dye_load incubate2 Incubate for 45-60 min dye_load->incubate2 prep_compounds Prepare this compound and ACh dilutions incubate2->prep_compounds run_assay Run calcium mobilization assay on FLIPR incubate2->run_assay prep_compounds->run_assay analyze Analyze data and calculate EC50 run_assay->analyze end End analyze->end

General Experimental Workflow for this compound Cell-Based Assay.

References

Application Notes and Protocols: In Vitro Determination of VU0467485 Potency as a Muscarinic M4 Receptor Positive Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][2][3][4][5] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[1] This property, combined with its high selectivity for the M4 subtype over other muscarinic receptors (M1-3, 5), makes this compound a valuable tool for studying M4 receptor pharmacology and a potential therapeutic candidate for neurological and psychiatric disorders like schizophrenia.[1][2][3][4] These notes provide detailed protocols for determining the in vitro potency of this compound using a cell-based functional assay.

Data Presentation: In Vitro Potency of this compound

The potency of this compound as an M4 PAM has been determined across multiple species using calcium mobilization assays in recombinant cell lines.[1] The half-maximal effective concentration (EC50) values are summarized in the table below.

SpeciesReceptorAssay TypeEC50 (nM)Additional DetailsReference
HumanM4Calcium Mobilization78.8Potentiation of an EC20 concentration of ACh.[1][6]
RatM4Calcium Mobilization26.6Potentiation of an EC20 concentration of ACh.[1][6]
DogM4Calcium Mobilization87-[1]
Cynomolgus MonkeyM4Calcium Mobilization102-[1]

Selectivity: this compound demonstrates high selectivity for the M4 receptor, with EC50 values greater than 30 µM for human and rat M1, M2, M3, and M5 receptors.[1]

Fold-Shift Analysis: In a progressive fold-shift assay, 10 µM of this compound produced an approximately 45-fold leftward shift in the acetylcholine concentration-response curve at the human M4 receptor, indicating a significant potentiation of the agonist's potency.[1]

Signaling Pathway Diagram

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As a positive allosteric modulator, this compound binds to a site on the M4 receptor distinct from the acetylcholine binding site and enhances this signaling cascade in the presence of the agonist.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gαi/o Gβγ M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP (decreased) AC->cAMP Conversion ACh Acetylcholine (ACh) ACh->M4R Binds PAM This compound (PAM) PAM->M4R Binds & Potentiates ATP ATP ATP->AC Response Cellular Response cAMP->Response

Caption: M4 receptor signaling pathway modulated by this compound.

Experimental Protocols

The following protocol describes a calcium mobilization assay using a fluorescent imaging plate reader (FLIPR) to determine the EC50 of an M4 PAM like this compound. This method is based on assays used to characterize similar compounds.[1][7]

Objective: To quantify the potency of this compound in potentiating an acetylcholine-mediated calcium response in cells expressing the M4 muscarinic receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M4 receptor.

  • Cell Culture Medium: Ham's F-12 nutrient media supplemented with 10% (v/v) heat-inactivated fetal bovine serum and appropriate selection antibiotics.[7]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound solution series in DMSO and then diluted in assay buffer.

  • Agonist: Acetylcholine (ACh) solution in assay buffer.

  • Calcium Indicator Dye: Fluo-8 No Wash Calcium Assay Kit or similar.

  • Instrument: Fluorescent Imaging Plate Reader (FLIPR).

  • Microplates: 384-well or 1536-well black-walled, clear-bottom assay plates.[7]

Experimental Workflow Diagram:

Experimental_Workflow A 1. Cell Plating Seed M4-expressing CHO cells into microplates and incubate. B 2. Dye Loading Load cells with calcium sensitive dye (e.g., Fluo-8). A->B C 3. Compound Addition (FLIPR) Add serial dilutions of this compound. B->C D 4. Agonist Addition (FLIPR) Add EC20 concentration of Acetylcholine (ACh). C->D E 5. Data Acquisition (FLIPR) Measure fluorescence changes (calcium mobilization). D->E F 6. Data Analysis Normalize data and generate concentration-response curve to determine EC50. E->F

Caption: Workflow for M4 PAM potency determination using a FLIPR assay.

Procedure:

  • Cell Preparation:

    • Culture M4-expressing CHO cells according to standard cell culture protocols.

    • On the day of the assay, harvest the cells and seed them into the wells of a 384-well microplate at an appropriate density.

    • Incubate the plates overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Determination of ACh EC20:

    • Prior to the main experiment, perform a full concentration-response curve for acetylcholine to determine the concentration that elicits 20% of the maximal response (EC20). This sub-maximal concentration will be used to stimulate the cells in the PAM assay.

  • Dye Loading:

    • Prepare the calcium indicator dye solution according to the manufacturer's instructions.

    • Remove the cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plate at 37°C for the time specified by the dye manufacturer (typically 30-60 minutes).

  • Assay Performance on FLIPR:

    • Place the cell plate and the compound plate (containing serial dilutions of this compound) into the FLIPR instrument.

    • Initiate the assay protocol. The instrument will first measure the baseline fluorescence.

    • The FLIPR will then add the this compound solutions to the cell plate. The fluorescence is monitored to detect any agonist activity of the compound (a PAM should not show activity on its own).

    • After a short incubation period, the instrument will add the pre-determined EC20 concentration of acetylcholine to all wells.

    • Fluorescence is continuously measured to record the calcium flux initiated by the ACh addition in the presence of the PAM.

  • Data Analysis:

    • The raw fluorescence data is exported from the FLIPR software.

    • The response in each well is typically calculated as the maximum fluorescence signal minus the baseline fluorescence.

    • Normalize the data: Set the response of wells with only the ACh EC20 (no PAM) as 0% potentiation and the maximal response observed with a saturating concentration of the PAM as 100% potentiation.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal potentiation.

Conclusion

The provided protocols and data offer a comprehensive guide for the in vitro characterization of this compound as an M4 receptor PAM. The calcium mobilization assay is a robust and high-throughput method suitable for determining the potency and selectivity of allosteric modulators. Accurate determination of these parameters is crucial for the preclinical development and pharmacological understanding of compounds like this compound.

References

Application Notes and Protocols for VU0467485 in Synaptic Plasticity and Neurotransmission Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing VU0467485, a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor (M4R), in studies of synaptic plasticity and neurotransmission.

Introduction

This compound is a valuable research tool for investigating the role of M4R in modulating neural circuitry. As a PAM, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine, offering a nuanced approach to studying cholinergic signaling.[1] M4Rs are Gαi/o-coupled receptors predominantly expressed in the striatum, particularly on direct pathway medium spiny neurons (dMSNs), where they play a crucial role in balancing dopaminergic and cholinergic signaling. This makes this compound particularly relevant for studying disorders with striatal dysfunction, such as Parkinson's disease and schizophrenia.

Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular Formula C₁₇H₁₇FN₄O₂S[1]
Molecular Weight 360.41 g/mol [1]
Appearance Light yellow to yellow solid[1]
Rat M4 EC₅₀ 26.6 nM[1]
Human M4 EC₅₀ 78.8 nM[1]
Selectivity High selectivity for M4 over M1, M2, M3, and M5 muscarinic receptors[1]
Pharmacokinetics (Rat, 3 mg/kg p.o.) Cₘₐₓ: 1.2 µM, AUC₀-inf: 3.8 µM•h, t₁/₂: 4.2 hours[1]

Application 1: Investigation of Synaptic Plasticity in Striatal Neurons

This compound can be employed to investigate the modulation of long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying learning and memory. Studies have shown that enhancing M4R signaling with a PAM can block aberrant LTP in dMSNs, suggesting a therapeutic potential for conditions like L-DOPA-induced dyskinesia.[2]

Experimental Protocol: Spike-Timing-Dependent Plasticity (STDP) in Acute Striatal Slices

This protocol is adapted from established methods for inducing STDP in striatal medium spiny neurons.[3][4]

1. Slice Preparation:

  • Anesthetize a rodent (e.g., mouse or rat) and perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 2 CaCl₂, 1 MgCl₂, and 10 glucose.

  • Rapidly dissect the brain and prepare 300 µm thick coronal or sagittal slices containing the striatum using a vibratome in ice-cold, oxygenated aCSF.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.

2. Electrophysiological Recording:

  • Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF at 32-34°C.

  • Perform whole-cell patch-clamp recordings from identified medium spiny neurons in the striatum.

  • Use a glass pipette (3-5 MΩ) filled with an internal solution containing (in mM): 120 K-gluconate, 10 KCl, 10 HEPES, 10 Na-phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, and 0.2 EGTA, with pH adjusted to 7.3 with KOH.

  • Evoke excitatory postsynaptic potentials (EPSPs) by stimulating corticostriatal afferents with a bipolar stimulating electrode placed in the corpus callosum or adjacent cortical areas.

3. STDP Induction:

  • Establish a stable baseline of EPSPs for 10-20 minutes by delivering single stimuli at a low frequency (e.g., 0.1 Hz).

  • To induce STDP, pair presynaptic stimulation with postsynaptic action potentials. A common protocol involves repeating the pairing 100 times at 1 Hz.[3]

    • t-LTP (timing-dependent LTP): The postsynaptic neuron is depolarized to fire an action potential 5-15 ms (B15284909) after the presynaptic stimulation.

    • t-LTD (timing-dependent LTD): The postsynaptic neuron is depolarized to fire an action potential 5-15 ms before the presynaptic stimulation.

  • To investigate the effect of this compound, bath-apply the compound at a concentration of 1-10 µM for at least 20 minutes before and during the STDP induction protocol. A concentration of 5 µM has been shown to be effective in modulating glutamatergic transmission.

  • Monitor the EPSP slope for at least 40-60 minutes after the induction protocol to assess the magnitude and stability of LTP or LTD.

4. Data Analysis:

  • Normalize the EPSP slope to the baseline average.

  • Compare the magnitude of LTP or LTD in the presence and absence of this compound.

Diagram: Experimental Workflow for STDP with this compound

STDP_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiology cluster_induction STDP Induction cluster_analysis Data Analysis prep1 Anesthesia & Perfusion prep2 Brain Dissection prep1->prep2 prep3 Vibratome Slicing (300 µm) prep2->prep3 prep4 Recovery (≥1 hr) prep3->prep4 rec1 Transfer to Recording Chamber prep4->rec1 rec2 Whole-Cell Patch-Clamp rec1->rec2 rec3 Baseline EPSP Recording (0.1 Hz) rec2->rec3 ind1 Bath Apply this compound (1-10 µM) rec3->ind1 ind2 Pairing Protocol (100x @ 1 Hz) pre-post (t-LTP) or post-pre (t-LTD) ind1->ind2 ind3 Post-Induction Recording (40-60 min) ind2->ind3 ana1 Normalize EPSP Slope ind3->ana1 ana2 Compare Plasticity with/without this compound ana1->ana2

Caption: Workflow for investigating the effect of this compound on STDP.

Application 2: Modulation of Neurotransmitter Release

This compound can be used to study the role of M4R in regulating the release of key neurotransmitters like dopamine (B1211576) and glutamate (B1630785). Activation of presynaptic M4Rs has been shown to decrease glutamate release from corticostriatal terminals.

Experimental Protocol: Fast-Scan Cyclic Voltammetry (FSCV) for Dopamine Release in Brain Slices

This protocol outlines the use of FSCV to measure electrically evoked dopamine release in acute brain slices, adapted from established methods.[5][6][7]

1. Slice Preparation:

  • Follow the same procedure as described in the STDP protocol to prepare acute striatal slices.

2. FSCV Recording:

  • Place a carbon-fiber microelectrode (CFM) in the dorsal striatum.

  • Apply a triangular waveform potential (e.g., -0.4 V to +1.3 V and back, at 400 V/s, repeated at 10 Hz) to the CFM to detect dopamine.[8]

  • Position a bipolar stimulating electrode approximately 100-200 µm from the CFM.

  • Evoke dopamine release by applying a single electrical pulse (e.g., 300 µA, 4 ms biphasic pulse).

  • Establish a stable baseline of evoked dopamine release by delivering stimulations every 2-3 minutes.

3. Pharmacological Manipulation:

  • After establishing a stable baseline, perfuse the slice with aCSF containing this compound (e.g., 1-10 µM) for 20-30 minutes.

  • To investigate the interplay with endogenous acetylcholine, co-apply an acetylcholinesterase inhibitor like neostigmine (B1678181) (1-5 µM).

  • Continue to evoke dopamine release and record the signal to determine the effect of this compound.

4. Data Analysis and Calibration:

  • At the end of the experiment, calibrate the CFM using known concentrations of dopamine to convert the current signal to dopamine concentration.

  • Analyze the data to determine changes in the peak concentration of released dopamine, as well as the rate of dopamine uptake.

Diagram: M4R Signaling Pathway in Striatal Medium Spiny Neurons

Caption: M4R signaling in striatal neurons modulating neurotransmission.

Conclusion

This compound is a powerful tool for dissecting the role of M4 muscarinic receptors in synaptic plasticity and neurotransmission. The protocols outlined here provide a starting point for researchers to investigate the intricate ways in which cholinergic signaling, through M4R, shapes neuronal function and behavior. These studies will contribute to a better understanding of the pathophysiology of various neurological and psychiatric disorders and may aid in the development of novel therapeutic strategies.

References

Application of VU0467485 in Preclinical Models of Cognitive Deficits: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][2] It has been evaluated as a preclinical candidate for the treatment of schizophrenia, demonstrating antipsychotic-like efficacy and modest cognitive enhancement in various rodent models.[1] As a PAM, this compound does not activate the M4 receptor directly but potentiates its response to the endogenous neurotransmitter acetylcholine. This mechanism offers a promising therapeutic strategy for disorders associated with cognitive impairments, such as schizophrenia and Alzheimer's disease, by enhancing cholinergic signaling in key brain regions.[1][3]

These application notes provide a comprehensive overview of the use of this compound and closely related M4 PAMs in preclinical models of cognitive deficits. Detailed protocols for key behavioral assays are included to facilitate the design and execution of studies aimed at evaluating the cognitive-enhancing properties of this compound.

Mechanism of Action in Cognitive Enhancement

The M4 muscarinic receptor is highly expressed in brain regions critical for cognition, including the hippocampus and prefrontal cortex. In schizophrenia, dysfunction of the cholinergic system is implicated in the pathophysiology of cognitive deficits.[4] M4 receptor activation is known to modulate the release of other neurotransmitters, including dopamine (B1211576) and glutamate, which are also crucial for learning and memory.[5] By potentiating M4 receptor function, this compound can help to normalize neurotransmitter signaling and improve cognitive processes. Preclinical studies with M4 PAMs suggest they may be particularly effective in improving associative learning and memory.[6]

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (M4 PAM) This compound->M4R Potentiates G_protein G-protein signaling M4R->G_protein Activates Cognitive_Function Enhanced Cognitive Function G_protein->Cognitive_Function Leads to

Signaling pathway of this compound in enhancing cognitive function.

Preclinical Models of Cognitive Deficits

This compound and related M4 PAMs have been evaluated in several preclinical models designed to assess cognitive function. These models are crucial for determining the therapeutic potential of the compound for treating cognitive impairments.

Schizophrenia-Related Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia.[7] Animal models that mimic aspects of these deficits are essential for drug development.

  • MK-801-Induced Cognitive Deficits: The NMDA receptor antagonist MK-801 is used to induce a state of NMDA receptor hypofunction, which is thought to underlie some of the cognitive symptoms of schizophrenia.[8] M4 PAMs have been shown to reverse cognitive deficits in this model.[3]

Scopolamine-Induced Amnesia

Scopolamine, a muscarinic receptor antagonist, is widely used to induce amnesia in rodents, providing a model to test pro-cognitive drugs.[9][10] This model is particularly relevant for assessing the ability of a compound to enhance cholinergic neurotransmission.

Data Presentation

The following tables summarize quantitative data from preclinical studies with the closely related M4 PAM, VU0467154, which shares the same mechanism of action as this compound. This data provides a strong rationale for the potential cognitive-enhancing effects of this compound.

Table 1: Efficacy of VU0467154 in the Touchscreen Visual Pairwise Discrimination Task in Mice

Treatment GroupDose (mg/kg, i.p.)Outcome MeasureResult
Vehicle-% Accuracy (Day 5)~60%
VU04671541% Accuracy (Day 5)~75%
VU04671543% Accuracy (Day 6)~80%
VU046715410% AccuracyNo significant improvement
M4 KO + VU04671543% AccuracyNo improvement
*p < 0.05 compared to vehicle. Data adapted from Gould et al., 2017.[8]

Table 2: Efficacy of VU0467154 in the Contextual Fear Conditioning Task in Mice

Treatment GroupDose (mg/kg, i.p.)Outcome MeasureResult
Vehicle-% Freezing~30%
VU046715410% Freezing~50%
Vehicle + MK-801 (0.1 mg/kg)-% Freezing~15%
VU0467154 (10 mg/kg) + MK-80110% Freezing~35%
*p < 0.05 compared to respective control. Data adapted from Gould et al., 2017.[8]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound.

Touchscreen Visual Pairwise Discrimination Task

This task assesses visual learning and memory, which are relevant to the cognitive deficits observed in schizophrenia.[11]

Animals: Male C57BL/6J mice.

Apparatus: Automated touchscreen operant chambers.

Procedure:

  • Habituation and Pre-training: Mice are first habituated to the touchscreen chambers and trained to associate a touch with a liquid reward (e.g., strawberry milkshake).[12]

  • Discrimination Training: Mice are presented with two different images on the screen. A response to the correct stimulus (S+) is rewarded, while a response to the incorrect stimulus (S-) is not. The position of the images is randomized.

  • Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at the desired dose (e.g., 1, 3, 10 mg/kg) 30-60 minutes before each daily session.

  • Data Collection: The primary outcome measure is the percentage of correct responses per session. The number of sessions required to reach a predefined criterion (e.g., 80% accuracy) is also recorded.

Habituation Habituation & Pre-training Discrimination Discrimination Training Habituation->Discrimination Drug_Admin Drug Administration (this compound or Vehicle) Discrimination->Drug_Admin Data_Collection Data Collection (% Accuracy) Discrimination->Data_Collection Drug_Admin->Discrimination

Workflow for the touchscreen visual discrimination task.

Contextual Fear Conditioning

This task assesses associative learning and memory, which is dependent on the hippocampus and amygdala.[1][2][13][14][15]

Animals: Male C57BL/6J mice.

Apparatus: Fear conditioning chambers equipped with a shock grid floor and a video camera.

Procedure:

  • Training (Day 1):

    • Place the mouse in the conditioning chamber and allow it to explore for a baseline period (e.g., 2 minutes).

    • Deliver a series of footshocks (e.g., 2-3 shocks of 0.5-0.7 mA for 2 seconds) at specific intervals.

    • Remove the mouse from the chamber after the final shock.

  • Drug Administration: Administer this compound or vehicle (i.p.) 30-60 minutes before the training session.

  • Contextual Testing (Day 2):

    • Place the mouse back into the same chamber (without delivering any shocks).

    • Record the amount of time the mouse spends "freezing" (complete immobility except for respiration) over a set period (e.g., 5 minutes).

  • Data Analysis: The percentage of time spent freezing is used as a measure of fear memory.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory in rodents.[16][17]

Animals: Rats or mice.

Apparatus: An open-field arena.

Procedure:

  • Habituation (Day 1): Allow each animal to freely explore the empty arena for 5-10 minutes.

  • Training/Familiarization (Day 2):

    • Place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5-10 minutes).

    • Administer this compound or vehicle (i.p. or p.o.) 30-60 minutes before this session.

  • Testing (Day 2, after a retention interval):

    • After a retention interval (e.g., 1-24 hours), replace one of the familiar objects with a novel object.

    • Place the animal back in the arena and record the time it spends exploring each object for a set period (e.g., 5 minutes).

  • Data Analysis: Calculate a discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Morris Water Maze (MWM) Test

The MWM is a classic test of spatial learning and memory that is dependent on hippocampal function.[18][19][20]

Animals: Rats or mice.

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

Procedure:

  • Acquisition Training (Days 1-4):

    • Place the animal in the water at one of four starting positions.

    • Allow the animal to swim and find the hidden platform. If it does not find it within a set time (e.g., 60-90 seconds), guide it to the platform.

    • Conduct multiple trials per day.

    • Administer this compound or vehicle daily before the training sessions.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Place the animal in the pool and allow it to swim for a set time (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Key measures include the latency to find the platform during acquisition and the time spent in the target quadrant during the probe trial.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for designing and interpreting preclinical studies.

Table 3: Pharmacokinetic Parameters of this compound in Rodents

SpeciesRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)Brain/Plasma Ratio
Ratp.o.101.518000.31
Rati.v.30.082100-
Data adapted from Le et al., 2016.[1]

Conclusion

This compound, as a selective M4 PAM, represents a promising therapeutic approach for addressing cognitive deficits in neuropsychiatric disorders. The preclinical models and protocols outlined in these application notes provide a framework for researchers to further investigate the cognitive-enhancing properties of this compound. The available data, particularly from the closely related compound VU0467154, strongly supports the potential of this compound to improve learning and memory. Further studies utilizing the described behavioral paradigms will be critical in fully elucidating its therapeutic utility.

References

Application Notes and Protocols for VU0467485 in Electrophysiology Slice Recordings

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following protocols are synthesized from established methodologies for slice electrophysiology and the known pharmacology of M4 positive allosteric modulators. Specific optimization for VU0467485 may be required.

Introduction

This compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M4 receptor.[1][2][3][4][5] It is crucial to note that while the initial request specified the M1 receptor, extensive literature review confirms that This compound is a selective M4 PAM , not an M1 PAM.[1][2] This document will therefore focus on its application as an M4 PAM in the context of ex vivo brain slice electrophysiology.

As a PAM, this compound does not activate the M4 receptor directly but enhances its response to the endogenous neurotransmitter, acetylcholine (ACh).[2] This makes it a valuable tool for studying the physiological roles of M4 receptor activation in specific neural circuits with preserved endogenous cholinergic tone. M4 receptors are Gαi/o-coupled, and their activation typically leads to the inhibition of adenylyl cyclase, decreased cyclic AMP (cAMP) levels, and modulation of ion channels, resulting in a general dampening of neuronal excitability.[1][5][6][7]

In brain regions such as the hippocampus and striatum, M4 receptor activation has been shown to modulate synaptic transmission and plasticity, primarily by reducing presynaptic glutamate (B1630785) release.[4][8][9][10] These application notes provide detailed protocols for utilizing this compound to investigate the functional consequences of M4 receptor modulation on synaptic activity in acute brain slices.

Data Presentation

Pharmacological Properties of this compound
PropertySpeciesValueReference
M4 PAM EC50 Human78.8 nM[1][2]
Rat26.6 nM[1][2]
Selectivity Human>30 µM over M1, M2, M3, M5[2]
Rat>30 µM over M1, M2, M3, M5[2]
Mechanism of Action -Positive Allosteric Modulator (PAM)[1][2]
Solubility (Aqueous) -2.4 µM at pH 7.4[2]

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices

This protocol is adapted from standard procedures for preparing viable brain slices suitable for electrophysiological recordings.[11][12][13]

Solutions Required:

  • Cutting Solution (NMDG-based, ice-cold and carbogenated): 92 mM NMDG, 2.5 mM KCl, 1.25 mM NaH2PO4, 30 mM NaHCO3, 20 mM HEPES, 25 mM Glucose, 2 mM Thiourea, 5 mM Na-Ascorbate, 3 mM Na-Pyruvate, 0.5 mM CaCl2·4H2O, 10 mM MgSO4·7H2O. pH adjusted to 7.3-7.4 with HCl.

  • Artificial Cerebrospinal Fluid (aCSF, carbogenated): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 1.3 mM MgCl2, 2.5 mM CaCl2, 10 mM D-glucose.[11][14] Continuously bubble all solutions with carbogen (B8564812) (95% O2 / 5% CO2).

Procedure:

  • Anesthetize a rodent (e.g., mouse or rat) according to approved institutional animal care protocols.

  • Perform transcardial perfusion with ice-cold, carbogenated NMDG cutting solution.

  • Rapidly dissect the brain and immerse it in the ice-cold NMDG cutting solution.

  • Mount the brain on a vibratome stage. For hippocampal or striatal slices, coronal or sagittal sections are typically prepared.

  • Cut 300-400 µm thick slices in the ice-cold, carbogenated NMDG cutting solution.

  • Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C for 10-15 minutes.

  • Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature for at least 1 hour before recording.

Protocol 2: Whole-Cell Voltage-Clamp Recordings of Synaptic Currents

This protocol describes how to investigate the effect of this compound on evoked excitatory postsynaptic currents (EPSCs). This is based on protocols for similar M4 PAMs.[8][14]

Materials:

  • Prepared acute brain slices.

  • aCSF (for perfusion).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Internal Solution (K-Gluconate based for EPSCs): 135 mM K-Gluconate, 10 mM HEPES, 10 mM Na-Phosphocreatine, 4 mM Mg-ATP, 0.3 mM Na-GTP. pH adjusted to 7.2-7.3 with KOH.

  • Patch-clamp rig with IR-DIC microscopy, amplifier, digitizer, and perfusion system.

  • Bipolar stimulating electrode.

Procedure:

  • Slice Transfer: Transfer a single brain slice to the recording chamber on the microscope stage. Continuously perfuse the slice with carbogenated aCSF at a rate of 2-3 mL/min, maintaining the temperature at 30-32°C.

  • Neuron Identification: In the brain region of interest (e.g., striatum or hippocampal CA1), identify a healthy-looking neuron under IR-DIC visualization.

  • Patching: Using a borosilicate glass pipette (3-5 MΩ) filled with K-Gluconate internal solution, establish a whole-cell patch-clamp configuration on the selected neuron.

  • Baseline Recording:

    • In voltage-clamp mode, hold the neuron at -70 mV.

    • Place a stimulating electrode on the afferent pathway (e.g., corticostriatal pathway or Schaffer collaterals).

    • Deliver brief electrical pulses to evoke EPSCs. Adjust the stimulation intensity to elicit a stable response that is approximately 50% of the maximal amplitude.

    • Record a stable baseline of evoked EPSCs for 10-15 minutes.

  • Application of this compound:

    • Prepare the final working concentration of this compound in aCSF from the stock solution. A starting concentration range of 1-10 µM is recommended.[14] Ensure the final DMSO concentration is <0.1%.

    • Switch the perfusion to the aCSF containing this compound.

    • Continue to record evoked EPSCs for 20-30 minutes, or until a stable effect is observed. M4 activation is expected to reduce the EPSC amplitude, consistent with a presynaptic reduction in glutamate release.[4][10]

  • Washout: Switch the perfusion back to the standard aCSF to wash out the compound. Record for another 20-30 minutes to observe any reversal of the effect.

  • Data Analysis: Measure the amplitude of the EPSCs. Normalize the amplitudes to the average baseline amplitude and plot the results over time. Compare the average EPSC amplitude during baseline, this compound application, and washout.

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_Gi Gi/o Protein M4R M4 Receptor G_alpha Gαi/o M4R->G_alpha G_betagamma Gβγ M4R->G_betagamma AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP GIRK GIRK Channel K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux ACh Acetylcholine ACh->M4R This compound This compound (PAM) This compound->M4R + G_alpha->AC - G_betagamma->GIRK + ATP ATP ATP->AC Electrophysiology_Workflow cluster_prep Slice Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis prep1 1. Prepare Acute Brain Slice prep2 2. Recover Slice in Holding Chamber prep1->prep2 rec1 3. Transfer Slice to Recording Chamber prep2->rec1 rec2 4. Establish Whole-Cell Patch Clamp rec1->rec2 rec3 5. Record Baseline (10-15 min) rec2->rec3 rec4 6. Bath Apply This compound (1-10 µM) rec3->rec4 Switch Perfusion rec5 7. Record Drug Effect (20-30 min) rec4->rec5 rec6 8. Washout with aCSF (20-30 min) rec5->rec6 Switch Perfusion ana1 9. Measure EPSC Amplitude rec6->ana1 ana2 10. Normalize Data and Plot ana1->ana2

References

Application Notes and Protocols for VU0467485

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Long-term Stability of VU0467485 in Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1] It is an orally bioavailable compound with significant central nervous system penetration, making it a valuable tool for research into schizophrenia and other neurological disorders.[1][2] Given its use in a variety of experimental settings, understanding the long-term stability of this compound in solution is critical for ensuring the accuracy and reproducibility of research findings.

This document provides recommended storage conditions based on supplier data and a comprehensive protocol for establishing a validated stability-indicating method using High-Performance Liquid Chromatography (HPLC). As detailed long-term stability data for this compound is not extensively available in published literature, this guide is intended to empower researchers to conduct their own stability assessments.

Data Presentation: Recommended Storage of this compound Stock Solutions

SolventStorage TemperatureRecommended Storage PeriodSource
DMSO-20°CUp to 1 month[3]
DMSO-80°CUp to 6 months[3][4][5]

Note: To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[3][4][5]

Signaling Pathway of M4 Muscarinic Acetylcholine Receptor

This compound acts as a positive allosteric modulator at the M4 muscarinic acetylcholine receptor. The M4 receptor is predominantly coupled to the Gαi/o subfamily of G proteins.[6][7] Upon activation by acetylcholine, the Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[8] this compound enhances the effect of acetylcholine, leading to a more robust downstream signaling response.

M4_Signaling_Pathway M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP   ACh Acetylcholine (ACh) ACh->M4R Binds & Activates This compound This compound (PAM) This compound->M4R Enhances ACh Binding ATP ATP Response Cellular Response cAMP->Response

M4 receptor signaling pathway.

Experimental Protocols

The following protocol describes a general procedure for developing a stability-indicating HPLC method to assess the long-term stability of this compound in solution.

Objective: To establish and validate an HPLC method capable of separating the parent this compound peak from any potential degradation products, and to use this method to quantify the stability of this compound over time under various storage conditions.

1. Materials and Reagents

  • This compound (solid, high purity)

  • HPLC-grade Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (B129727) (MeOH)

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • Ammonium acetate (B1210297) or Ammonium formate

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • HPLC vials (amber and clear)

  • HPLC system with UV or PDA detector (and ideally a Mass Spectrometer)

2. Experimental Workflow

Stability_Workflow cluster_prep Preparation cluster_stress Forced Degradation (for Method Development) cluster_storage Long-Term Storage cluster_analysis Analysis prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) prep_samples Prepare Stability Samples (e.g., 100 µM in desired solvents) prep_stock->prep_samples stress_acid Acidic (HCl) prep_samples->stress_acid Subject to Stress stress_base Basic (NaOH) prep_samples->stress_base Subject to Stress stress_ox Oxidative (H₂O₂) prep_samples->stress_ox Subject to Stress stress_thermal Thermal (e.g., 80°C) prep_samples->stress_thermal Subject to Stress stress_photo Photolytic (UV/Vis light) prep_samples->stress_photo Subject to Stress store_neg80 -80°C prep_samples->store_neg80 store_neg20 -20°C prep_samples->store_neg20 store_4 4°C prep_samples->store_4 store_rt Room Temp (25°C) prep_samples->store_rt analysis_t0 Analyze Time Zero (T0) Sample prep_samples->analysis_t0 method_dev HPLC Method Development (Separate parent & degradants) stress_acid->method_dev stress_base->method_dev stress_ox->method_dev stress_thermal->method_dev stress_photo->method_dev analysis_tp Analyze at Time Points (e.g., 1, 3, 6, 12 months) store_neg80->analysis_tp store_neg20->analysis_tp store_4->analysis_tp store_rt->analysis_tp data_analysis Calculate % Remaining vs. T0 analysis_t0->data_analysis analysis_tp->data_analysis

Workflow for stability testing.

3. Procedure

Part A: Forced Degradation and Method Development

  • Prepare a this compound stock solution: Accurately weigh and dissolve this compound in DMSO to create a 10 mM stock solution.

  • Generate degradation samples: Dilute the stock solution into separate vials containing aqueous solutions with:

    • Acid: 0.1 M HCl

    • Base: 0.1 M NaOH

    • Oxidant: 3% H₂O₂

    • Neutral: Water

  • Induce degradation:

    • Incubate the acid, base, and neutral samples at 60-80°C for several hours to days, monitoring periodically.

    • Incubate the oxidative sample at room temperature.

    • Expose a sample (in a clear vial) to direct UV and/or white light.

    • Keep a control sample protected from light at -80°C.

    • The goal is to achieve 5-20% degradation of the parent compound.

  • Develop the HPLC method:

    • Analyze the stressed samples using a reverse-phase C18 column.

    • Start with a generic gradient (e.g., 5-95% ACN in water with 0.1% formic acid over 15 minutes).

    • Optimize the gradient, mobile phase composition (e.g., trying methanol instead of ACN, or different pH buffers), and column temperature to achieve baseline separation between the parent this compound peak and all degradation products. The UV detector should be set to a wavelength where this compound has strong absorbance (e.g., 254 nm, or an optimal wavelength determined by UV scan).

Part B: Long-Term Stability Study

  • Prepare stability samples: Dilute the 10 mM DMSO stock solution to a final concentration (e.g., 100 µM or 1 mM) in the desired solvent(s) (e.g., DMSO, PBS, cell culture media).

  • Aliquot and store: Aliquot the samples into amber HPLC vials to protect from light. Store sets of vials at different temperatures: -80°C, -20°C, 4°C, and room temperature (25°C).

  • Time-point analysis:

    • Immediately analyze a "Time 0" sample from each condition to establish the initial peak area.

    • At predetermined time points (e.g., 1, 2, 4, 8, 12 weeks, and 6, 12, 18, 24 months), retrieve one aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature before analysis.

    • Analyze each sample using the validated stability-indicating HPLC method.

4. Data Analysis

  • For each time point, calculate the percentage of this compound remaining relative to the Time 0 sample.

    • % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100

  • Record the appearance of any new peaks, which indicate degradation products.

  • Summarize the data in a table, plotting the % remaining versus time for each storage condition to visualize the degradation kinetics.

Disclaimer: This protocol is a general guideline. The specific conditions for forced degradation and the final HPLC method parameters must be optimized for this compound in your laboratory.

References

Application Notes and Protocols for VU0467485 Administration in Behavioral Pharmacology Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preclinical administration of VU0467485, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), in rodent models of schizophrenia. The protocols detailed below are based on established methodologies from peer-reviewed research to ensure reproducibility and accuracy in assessing the antipsychotic-like effects of this compound.[1][2]

Mechanism of Action

This compound acts as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor.[1] It does not directly activate the receptor but enhances its sensitivity to the endogenous neurotransmitter, acetylcholine. This modulatory action is believed to normalize dopamine (B1211576) signaling, which is dysregulated in schizophrenia, thereby exerting antipsychotic effects.[2] M4 receptors are strategically located in key brain regions implicated in psychosis, making them a promising target for novel therapeutic agents. The development of M4 PAMs like this compound represents a significant advancement in the pursuit of treatments with improved efficacy and fewer side effects compared to existing antipsychotics.[1]

Data Presentation

In Vitro Potency and Selectivity of this compound
ReceptorSpeciesEC50 (nM)% ACh Max
M4Human78.880.6
M4Rat26.668.7
M1Human>30,000-
M2Human>30,000-
M3Human>30,000-
M5Human>30,000-
M1Rat>10,000-
M2Rat>10,000-
M3Rat>10,000-
M5Rat>10,000-

Data compiled from "Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia".

In Vivo Efficacy of this compound in Rat Models of Schizophrenia
Behavioral ModelPsychostimulantThis compound Dose (mg/kg, p.o.)Effect
Amphetamine-Induced Hyperlocomotion (AHL)Amphetamine (0.75 mg/kg, s.c.)1, 3, 10Dose-dependent reversal of hyperlocomotion
MK-801-Induced HyperlocomotionMK-801 (0.18 mg/kg, s.c.)10, 30Dose-dependent reversal of hyperlocomotion

Data compiled from "Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia".[1]

Experimental Protocols

Vehicle Preparation for Oral Administration

Materials:

  • This compound (mono-HCl salt)

  • Tween 80

  • Methylcellulose (B11928114)

  • Sterile water

  • Magnetic stirrer and stir bar

  • Scale

  • Graduated cylinders

Procedure:

  • Prepare a 0.1% Tween 80 solution by adding 0.1 mL of Tween 80 to 99.9 mL of sterile water.

  • Prepare a 0.5% methylcellulose solution by slowly adding 0.5 g of methylcellulose to 100 mL of the 0.1% Tween 80 solution while continuously stirring with a magnetic stirrer. Continue stirring until the methylcellulose is fully dissolved and the solution is clear.

  • Weigh the required amount of this compound mono-HCl salt.

  • Suspend the weighed this compound in the prepared 0.1% Tween 80 / 0.5% methylcellulose vehicle to achieve the desired final concentration for dosing. Ensure the suspension is homogenous before administration.[1]

Amphetamine-Induced Hyperlocomotion (AHL) Protocol

This protocol is designed to assess the potential antipsychotic activity of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine in rats.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound suspension (prepared as described above)

  • d-amphetamine sulfate (B86663) solution (in 0.9% saline)

  • Vehicle (0.1% Tween 80, 0.5% methylcellulose in water)

  • Open-field activity chambers equipped with infrared beams

  • Oral gavage needles

  • Subcutaneous injection needles and syringes

Procedure:

  • Acclimation: House rats in a temperature-controlled environment with a 12-hour light/dark cycle for at least one week before the experiment.

  • Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat into an open-field chamber for a 30-minute habituation period.

  • Drug Administration (this compound): Immediately after the habituation period, administer this compound (1, 3, or 10 mg/kg) or vehicle orally (p.o.) via gavage.

  • Pretreatment Period: Return the rats to their home cages for a 30-minute pretreatment period.

  • Induction of Hyperlocomotion: Administer d-amphetamine (0.75 mg/kg) subcutaneously (s.c.).

  • Behavioral Recording: Immediately place the rats back into the open-field chambers and record locomotor activity for 90 minutes.

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks in 5-minute intervals. Compare the activity of the this compound-treated groups to the vehicle-treated control group.

MK-801-Induced Hyperlocomotion Protocol

This protocol evaluates the efficacy of this compound in a glutamate (B1630785) hypofunction model of schizophrenia, induced by the NMDA receptor antagonist MK-801.

Materials:

  • Male Sprague-Dawley rats (250-300 g)

  • This compound suspension (prepared as described above)

  • MK-801 solution (in 0.9% saline)

  • Vehicle (0.1% Tween 80, 0.5% methylcellulose in water)

  • Open-field activity chambers equipped with infrared beams

  • Oral gavage needles

  • Subcutaneous injection needles and syringes

Procedure:

  • Acclimation and Habituation: Follow the same procedures as described in the Amphetamine-Induced Hyperlocomotion protocol.

  • Drug Administration (this compound): Administer this compound (10 or 30 mg/kg) or vehicle orally (p.o.) via gavage.

  • Pretreatment Period: Return the rats to their home cages for a 30-minute pretreatment period.

  • Induction of Hyperlocomotion: Administer MK-801 (0.18 mg/kg) subcutaneously (s.c.).

  • Behavioral Recording: Immediately place the rats back into the open-field chambers and record locomotor activity for 90 minutes.

  • Data Analysis: Analyze the total distance traveled or the number of beam breaks in 5-minute intervals. Compare the activity of the this compound-treated groups to the vehicle-treated control group.

Visualizations

M4_PAM_Signaling_Pathway cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_drug ACh Acetylcholine (ACh) M4_Receptor M4 Receptor ACh->M4_Receptor binds to G_Protein Gi/o Protein M4_Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits cAMP cAMP AC->cAMP produces Downstream Downstream Effects (e.g., ↓ Neurotransmitter Release) cAMP->Downstream This compound This compound (M4 PAM) This compound->M4_Receptor potentiates ACh binding

Caption: Signaling pathway of the M4 muscarinic receptor and the modulatory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing Regimen cluster_testing Behavioral Testing Acclimation 1. Animal Acclimation (≥ 1 week) Habituation 2. Habituation to Room & Arena (60 min room, 30 min arena) Acclimation->Habituation VU0467485_Admin 3. This compound/Vehicle Admin. (p.o.) Habituation->VU0467485_Admin Pretreatment 4. Pretreatment Period (30 min) VU0467485_Admin->Pretreatment Psychostimulant_Admin 5. Psychostimulant Admin. (Amphetamine or MK-801, s.c.) Pretreatment->Psychostimulant_Admin Recording 6. Locomotor Activity Recording (90 min) Psychostimulant_Admin->Recording Analysis 7. Data Analysis Recording->Analysis

Caption: General experimental workflow for behavioral pharmacology studies with this compound.

References

Application Notes and Protocols for In Situ Hybridization for M4 Receptor Expression with VU0467485 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M4 muscarinic acetylcholine (B1216132) receptor, a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for neuropsychiatric disorders such as schizophrenia.[1] VU0467485 is a potent and selective positive allosteric modulator (PAM) of the M4 receptor.[2][3] It enhances the receptor's response to the endogenous ligand acetylcholine, offering a promising mechanism for modulating cholinergic signaling in the central nervous system.[4][5] Understanding the long-term effects of M4 PAMs on receptor expression is crucial for drug development. While this compound primarily acts as a modulator of receptor function, it is important to investigate whether chronic treatment leads to compensatory changes in the expression of the M4 receptor gene (CHRM4).

In situ hybridization (ISH) is a powerful technique that allows for the visualization and quantification of specific mRNA transcripts within the morphological context of the tissue.[6] This makes it an ideal method to assess whether this compound treatment alters CHRM4 mRNA levels in specific brain regions or neuronal populations. Studies with other M4 PAMs, such as VU0467154, using quantitative PCR (qPCR) have shown no significant changes in overall M4 mRNA expression in brain regions like the hippocampus, cortex, and striatum after acute or repeated administration.[7] However, a transient increase was noted in the cerebellum after a single dose, highlighting the potential for region-specific effects.[7] ISH provides the spatial resolution necessary to detect such localized changes that might be missed by bulk tissue analysis methods like qPCR.

These application notes provide detailed protocols for performing chromogenic in situ hybridization (CISH) and fluorescent in situ hybridization (FISH) to study M4 receptor mRNA expression in brain tissue following treatment with this compound.

Data Presentation

The pharmacological properties of this compound are summarized in Table 1. Table 2 provides a template for presenting quantitative data that could be obtained from an in situ hybridization experiment designed to assess the effect of this compound on M4 receptor mRNA expression.

Table 1: Pharmacological Profile of this compound [2][4][5]

ParameterSpeciesValue
EC50 (PAM activity) Rat M4 Receptor26.6 nM
Human M4 Receptor78.8 nM
Selectivity Human and Rat M1-3, 5>10 µM
Mechanism of Action Positive Allosteric Modulator (PAM)Potentiates activity of acetylcholine at the M4 receptor

Table 2: Hypothetical Quantitative Analysis of M4 mRNA Expression via In Situ Hybridization

Brain RegionTreatment GroupMean Signal Intensity (Arbitrary Units)Standard DeviationP-value (vs. Vehicle)
Striatum Vehicle150.215.3-
This compound (10 mg/kg)155.817.1>0.05
Prefrontal Cortex Vehicle120.512.8-
This compound (10 mg/kg)123.114.2>0.05
Hippocampus (CA1) Vehicle95.79.8-
This compound (10 mg/kg)98.211.5>0.05
Cerebellum Vehicle75.38.1-
This compound (10 mg/kg)88.99.5<0.05

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the canonical M4 receptor signaling pathway and the general experimental workflow for in situ hybridization.

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits ACh Acetylcholine ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances ACh Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

M4 Receptor Signaling Pathway

ISH_Workflow cluster_treatment In Vivo Treatment cluster_processing Tissue Processing cluster_ish In Situ Hybridization cluster_analysis Analysis Animal_Treatment Animal Treatment (Vehicle vs. This compound) Tissue_Harvesting Tissue Harvesting (Brain Dissection) Animal_Treatment->Tissue_Harvesting Fixation Fixation (e.g., 4% PFA) Tissue_Harvesting->Fixation Cryoprotection Cryoprotection (Sucrose Gradient) Fixation->Cryoprotection Sectioning Cryosectioning Cryoprotection->Sectioning Pretreatment Pretreatment (Permeabilization) Sectioning->Pretreatment Hybridization Probe Hybridization (M4 mRNA Probe) Pretreatment->Hybridization Washing Stringent Washes Hybridization->Washing Detection Signal Detection (CISH/FISH) Washing->Detection Imaging Microscopy Imaging Detection->Imaging Quantification Image Analysis and Quantification Imaging->Quantification

In Situ Hybridization Experimental Workflow

Experimental Protocols

The following are detailed protocols for chromogenic and fluorescent in situ hybridization for the detection of M4 receptor (CHRM4) mRNA in brain tissue sections from animals treated with this compound or vehicle.

Protocol 1: Chromogenic In Situ Hybridization (CISH)

This protocol uses a digoxigenin (B1670575) (DIG)-labeled probe and an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) for chromogenic detection.

Materials:

  • Fresh frozen or paraffin-embedded brain sections on coated slides

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Proteinase K

  • Hybridization buffer

  • DIG-labeled antisense and sense (control) M4 receptor RNA probes

  • Stringent wash buffers (e.g., SSC buffers)

  • Blocking solution

  • Anti-DIG-AP (alkaline phosphatase) antibody

  • NBT/BCIP substrate solution

  • Nuclear Fast Red or Hematoxylin for counterstaining

  • Mounting medium

Procedure:

  • Tissue Preparation (for fresh frozen sections):

    • Thaw slides at room temperature for 10-20 minutes.

    • Fix sections in 4% PFA in PBS for 15-20 minutes at room temperature.[8]

    • Wash slides twice in PBS for 5 minutes each.

    • Permeabilize with Proteinase K (10 µg/mL in PBS) for 10 minutes at 37°C.

    • Stop the reaction by washing with PBS.

    • Post-fix in 4% PFA for 5 minutes and wash again in PBS.

    • Dehydrate sections through an ethanol (B145695) series (50%, 70%, 100%) for 3 minutes each and air dry.[8]

  • Hybridization:

    • Apply hybridization buffer to the sections and pre-hybridize for 2-4 hours at 55-65°C in a humidified chamber.

    • Denature the DIG-labeled M4 probe (and sense control probe on separate slides) by heating at 80-85°C for 5 minutes.

    • Dilute the probe in pre-warmed hybridization buffer.

    • Remove the pre-hybridization solution and add the probe solution to the sections.

    • Cover with a coverslip and incubate overnight at 55-65°C in a humidified chamber.[9]

  • Post-Hybridization Washes:

    • Carefully remove coverslips.

    • Wash slides in high-stringency wash buffer at the hybridization temperature to remove unbound probe. This typically involves a series of washes in decreasing concentrations of SSC buffer.[9]

  • Immunological Detection:

    • Wash slides in a suitable buffer (e.g., MABT).

    • Block non-specific binding with a blocking solution for 1-2 hours at room temperature.

    • Incubate with anti-DIG-AP antibody diluted in blocking solution overnight at 4°C.[9]

    • Wash slides extensively in buffer to remove unbound antibody.

  • Chromogenic Development:

    • Equilibrate slides in detection buffer.

    • Incubate sections with NBT/BCIP substrate solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope.

    • Stop the reaction by washing with distilled water.

  • Counterstaining and Mounting:

    • Counterstain with Nuclear Fast Red or Hematoxylin to visualize cell nuclei.

    • Dehydrate through an ethanol series, clear with xylene, and mount with a permanent mounting medium.

Protocol 2: Fluorescent In Situ Hybridization (FISH)

This protocol is adapted for a multiplex fluorescent assay (e.g., RNAscope®), which offers high sensitivity and specificity.

Materials:

  • Fresh frozen brain sections on coated slides

  • RNAscope® Multiplex Fluorescent v2 Assay Kit (or similar)

  • Target probes for M4 receptor (CHRM4)

  • DAPI for nuclear counterstaining

  • Fluorescent mounting medium

Procedure:

  • Tissue Preparation:

    • Bake slides at 60°C for 30 minutes.[8]

    • Post-fix in 4% PFA for 15 minutes at 4°C.[8]

    • Dehydrate in an ethanol series (50%, 70%, 100%) for 5 minutes each.[8]

    • Air dry for 5 minutes.

  • Pretreatment:

    • Apply hydrogen peroxide solution and incubate for 10 minutes at room temperature to quench endogenous peroxidases.[8]

    • Wash with distilled water.

    • Perform target retrieval by boiling slides in the provided target retrieval solution.

    • Wash with distilled water.

    • Incubate with protease solution at 40°C in a humidified chamber.

    • Wash with distilled water.

  • Probe Hybridization:

    • Apply the M4 receptor target probe to the sections.

    • Incubate at 40°C in a humidified chamber for 2 hours.

  • Signal Amplification and Detection:

    • Follow the manufacturer's instructions for the sequential amplification steps (Amp 1, Amp 2, Amp 3). These steps involve a series of hybridization and wash steps.

    • Apply the HRP-labeled probe and incubate.

    • Apply the fluorescent dye (e.g., Opal™ dye) and incubate.

    • Block the HRP activity with the provided HRP blocker.

  • Counterstaining and Mounting:

    • Counterstain with DAPI.

    • Mount with a fluorescent mounting medium.

Expected Results and Interpretation

Based on studies with the similar M4 PAM VU0467154, it is hypothesized that chronic treatment with this compound will not cause a significant widespread change in M4 receptor mRNA expression in most brain regions.[7] However, ISH analysis is critical to determine if there are cell-type-specific or localized changes in CHRM4 expression that would not be detected by other methods. For example, an increase or decrease in M4 mRNA in a specific subpopulation of neurons within the striatum or cortex could have significant functional implications.

Quantitative analysis of the ISH signal (e.g., measuring the number of mRNA puncta per cell or the integrated signal intensity in a defined region) can be performed and compared between vehicle- and this compound-treated groups. A statistically significant difference in a specific brain region would suggest that long-term M4 receptor potentiation by this compound may induce transcriptional or post-transcriptional regulation of the CHRM4 gene in that area. The absence of a significant change would support the hypothesis that the therapeutic effects of this compound are primarily due to the modulation of existing M4 receptor function, without altering receptor expression levels.

References

Application Note: High-Throughput Calcium Mobilization Assay for Characterizing the M4 PAM VU0467485

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

VU0467485 is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2][3] As a PAM, this compound does not activate the M4 receptor directly but enhances the receptor's response to the endogenous agonist, acetylcholine (ACh).[4] The M4 receptor typically couples to the Gαi/o signaling pathway, which involves the inhibition of adenylyl cyclase.[4]

Calcium mobilization assays are a primary method in drug discovery for monitoring G protein-coupled receptor (GPCR) activity, especially for receptors that signal through the Gαq pathway to stimulate the release of intracellular calcium.[4][5] To utilize a calcium-based readout for the Gαi/o-coupled M4 receptor, a common and effective strategy is to co-express the receptor in a host cell line (such as CHO or HEK293) with a promiscuous or engineered G-protein, like Gαqi5.[4][6] This chimeric G-protein links the activation of the M4 receptor to the phospholipase C (PLC) pathway.[4] This leads to the generation of inositol (B14025) 1,4,5-trisphosphate (IP3) and a subsequent, measurable release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum.[4][5]

This application note provides a detailed protocol for a homogeneous, fluorescence-based calcium mobilization assay designed to characterize the activity of the M4 PAM, this compound.

M4 Receptor Engineered Signaling Pathway

The diagram below illustrates the engineered signaling cascade that facilitates a calcium readout for M4 receptor activation and potentiation.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M4 M4 Receptor Gq Gαqi5 M4->Gq activates PLC PLC PIP2 PIP2 PLC->PIP2 cleaves ACh Acetylcholine (ACh) ACh->M4 binds PAM This compound (PAM) PAM->M4 potentiates Gq->PLC activates IP3 IP3 PIP2->IP3 IP3R IP3 Receptor IP3->IP3R binds ER Endoplasmic Reticulum (ER) Ca_Cytosol ER->Ca_Cytosol release IP3R->ER Ca_ER Ca²⁺ Fluo4 Fluo-4 Dye + Ca²⁺ Ca_Cytosol->Fluo4 Fluorescence Fluorescence Fluo4->Fluorescence

Engineered M4 receptor signaling cascade for calcium mobilization.

Data Presentation: In Vitro Potency of this compound

The following table summarizes the potency of this compound in potentiating the activity of acetylcholine (ACh) at human and rat M4 receptors in the presence of an EC20 concentration of ACh.[2]

ReceptorEC50 (nM)Max ACh Response (%)Reference
Human M478.880.6 ± 0.7[2]
Rat M426.668.7 ± 3.4[2]

Data represents the mean from at least three independent experiments performed in triplicate using CHO cells stably transfected with the indicated muscarinic acetylcholine receptor (mAChR).[2]

Experimental Protocols

General Assay Workflow

The workflow for the calcium mobilization assay is a streamlined process suitable for high-throughput screening.

Assay_Workflow start Start plate_cells 1. Cell Plating Seed M4/Gαqi5 expressing cells in 96-well plates. start->plate_cells incubate_overnight 2. Overnight Incubation 37°C, 5% CO₂ Allow cell monolayer to form. plate_cells->incubate_overnight dye_loading 3. Dye Loading Add Fluo-4 AM dye solution. Incubate for 60 min at 37°C, then 15-30 min at RT. incubate_overnight->dye_loading prepare_compounds 4. Compound Plate Prep Prepare serial dilutions of this compound and a fixed concentration of ACh (EC₂₀). dye_loading->prepare_compounds measure_fluorescence 5. Data Acquisition Measure fluorescence kinetically using a plate reader (e.g., FLIPR). (Ex/Em = 490/525 nm) prepare_compounds->measure_fluorescence analyze_data 6. Data Analysis Calculate concentration-response curves and determine EC₅₀ values. measure_fluorescence->analyze_data end End analyze_data->end

General workflow for the this compound calcium mobilization assay.
Detailed Methodology

This protocol is adapted for a no-wash calcium assay kit (e.g., Fluo-4 NW) in a 96-well format.[4] Volumes should be adjusted accordingly for a 384-well format.

1. Materials and Reagents

  • Cells : CHO-K1 or HEK293 cells stably co-expressing the human M4 receptor and a promiscuous G-protein (e.g., Gαqi5).[4]

  • Calcium Assay Kit : Fluo-4 No Wash (NW) Calcium Assay Kit or equivalent.[7][8]

    • Fluo-4 AM

    • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)[9][10]

  • Culture Medium : Standard growth medium for the cell line (e.g., DMEM/F12 with 10% FBS, antibiotics).[4]

  • Test Compound : this compound

  • Agonist : Acetylcholine (ACh) Chloride

  • Plates :

    • Assay Plates: Black, clear-bottom, sterile 96-well microplates, tissue culture treated.[4]

    • Compound Plates: Polypropylene (B1209903) 96-well plates.[4]

  • Equipment :

    • Fluorescence multiwell plate reader with kinetic reading capability and automated liquid handling (e.g., FLIPR, FlexStation).[5][9]

    • Sterile cell culture hood

    • CO₂ incubator at 37°C

2. Reagent Preparation

  • Assay Buffer : Prepare 1X Assay Buffer according to the kit manufacturer's instructions, typically by diluting a stock solution in HHBS.[7]

  • Dye-Loading Solution : Reconstitute Fluo-4 AM in DMSO to create a stock solution. Immediately before use, dilute the Fluo-4 AM stock solution into the 1X Assay Buffer.[7][9]

  • Compound Plate Preparation :

    • This compound Dilutions : Perform a serial dilution of this compound in Assay Buffer in a polypropylene plate to create a range of concentrations (e.g., 10-point, 3-fold dilutions). Prepare these solutions at 4X the final desired concentration.[4]

    • ACh Solution : Prepare a solution of ACh in Assay Buffer at 4X the final desired EC20 concentration.[4] The EC20 value (the concentration of ACh that produces 20% of its maximal response) must be predetermined for the specific cell line and assay conditions.

3. Assay Procedure

  • Cell Plating : Seed the M4-expressing cells into black, clear-bottom 96-well plates at a density of 40,000 to 80,000 cells per well in 100 µL of growth medium.[4][7]

  • Incubation : Incubate the plates overnight at 37°C in a 5% CO₂ incubator to allow for the formation of a confluent monolayer.[4]

  • Dye Loading :

    • On the day of the assay, remove the growth medium from the cell plate.

    • Gently add 100 µL of the prepared Dye-Loading Solution to each well.[7][10]

    • Incubate the plate for 60 minutes at 37°C, followed by 15-30 minutes at room temperature, protected from light.[4][7][10]

  • Data Acquisition :

    • Place both the cell plate and the final compound plate into the fluorescence plate reader.

    • Set the instrument to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.[9][10]

    • Program the instrument to add 25 µL from the ACh plate followed by 25 µL from the this compound plate.

    • Initiate a kinetic read, measuring the fluorescence signal before and after the addition of the compounds.

Mechanism of Positive Allosteric Modulation

A PAM like this compound enhances the potency of the natural agonist. This is visualized as a leftward shift in the agonist's concentration-response curve, meaning a lower concentration of the agonist is needed to achieve the same level of response.

PAM_Action Effect of a PAM on Agonist Potency cluster_curves xaxis Log [Agonist] yaxis % Response origin origin->xaxis origin->yaxis ACh_curve PAM_curve ACh_curve->PAM_curve Potentiation (Leftward Shift) ACh_label ACh Alone PAM_label ACh + this compound

This compound potentiates the ACh response, shifting the curve left.

References

Troubleshooting & Optimization

Troubleshooting VU0467485 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with VU0467485 in aqueous solutions.

Troubleshooting Guide & FAQs

Q1: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous assay buffer. What is causing this?

A1: This is a common issue due to the low aqueous solubility of this compound. The compound is hydrophobic, and when the highly concentrated DMSO stock is introduced into an aqueous environment, the compound can "crash out" or precipitate. The reported aqueous solubility of this compound at a physiological pH of 7.4 is 2.4 μM[1]. Any final concentration in your aqueous buffer exceeding this value is likely to result in precipitation.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO). Commercial suppliers indicate a solubility of at least 20 mg/mL (approximately 55.5 mM) in DMSO[2]. To aid dissolution, you can use ultrasonication and gentle warming up to 60°C[2]. It is crucial to use anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can negatively impact the solubility of the compound[2].

Q3: How can I prepare my aqueous working solutions from the DMSO stock to avoid precipitation?

A3: The key is to introduce the this compound from the DMSO stock to the aqueous buffer in a manner that allows for rapid and thorough mixing, preventing localized high concentrations of the compound. Here is a recommended protocol:

  • Prepare a High-Concentration DMSO Stock: Start with a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-20 mM).

  • Serial Dilution (Optional but Recommended): Instead of a single large dilution, perform one or more intermediate dilution steps in DMSO to get closer to your final desired concentration.

  • Final Dilution into Aqueous Buffer:

    • Warm your aqueous buffer to the experimental temperature.

    • While vigorously vortexing or stirring the aqueous buffer, add the this compound DMSO stock dropwise and slowly.

    • Crucially, add the DMSO stock to the buffer, not the other way around.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally below 0.5%, to minimize potential solvent-induced artifacts in your assay. Always include a vehicle control with the same final DMSO concentration in your experiments.

Q4: What is the stability of this compound in stock solutions and aqueous working solutions?

A4: this compound stock solutions in anhydrous DMSO are stable for up to 6 months when stored at -80°C and for up to 1 month at -20°C[2]. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles[2].

The stability of this compound in aqueous solutions is expected to be limited. As a general best practice for hydrophobic compounds, it is highly recommended to prepare fresh aqueous working solutions for each experiment and use them immediately. Avoid storing aqueous solutions of this compound for extended periods.

Q5: My compound still precipitates even with the recommended dilution method. What other strategies can I try?

A5: If you continue to experience precipitation, consider the following advanced strategies:

  • Inclusion of a Surfactant: For in vivo studies, a suspension of the mono-HCl salt of this compound has been formulated in 0.1% Tween 80 and 0.5% methylcellulose (B11928114) in water[1]. For in vitro assays, the addition of a low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01-0.1%) to your assay buffer can help maintain the solubility of hydrophobic compounds.

  • Use of Co-solvents: While DMSO is the most common, other co-solvents can be explored. However, their compatibility with your specific assay must be validated.

Data Presentation

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference(s)
Molecular Weight360.41 g/mol [2]
Chemical FormulaC₁₇H₁₇FN₄O₂S[2]
AppearanceLight yellow to yellow solid[2]
Aqueous Solubility (pH 7.4)2.4 µM[1]
DMSO Solubility≥ 20 mg/mL (≥ 55.5 mM)[2]

Table 2: Recommended Storage Conditions for this compound Solutions

Solution TypeStorage TemperatureDurationReference(s)
Powder-20°C3 years[2]
In DMSO-80°C6 months[2]
In DMSO-20°C1 month[2]
Aqueous Working SolutionN/APrepare fresh for each useBest Practice

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • Weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.60 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the powder.

    • Vortex the solution vigorously.

    • If necessary, sonicate the solution in a water bath and/or warm it to 60°C until the solid is completely dissolved[2].

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into single-use, tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month)[2].

Protocol 2: Preparation of a 10 µM Aqueous Working Solution from a 10 mM DMSO Stock

  • Materials:

    • 10 mM this compound in DMSO (from Protocol 1)

    • Aqueous assay buffer (e.g., PBS, HEPES-buffered saline)

    • Sterile conical tubes or vials

  • Procedure:

    • Prepare an intermediate dilution of the this compound stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to obtain a 1 mM solution (e.g., 5 µL of 10 mM stock + 45 µL of DMSO).

    • Add the desired volume of your aqueous assay buffer to a sterile tube. For example, to make 1 mL of a 10 µM working solution, start with 999 µL of buffer.

    • While vigorously vortexing the aqueous buffer, slowly add 1 µL of the 1 mM intermediate DMSO stock solution to the buffer.

    • Continue to vortex for an additional 30 seconds to ensure thorough mixing.

    • The final concentration of this compound will be 10 µM, and the final DMSO concentration will be 0.1%.

    • Use the freshly prepared aqueous working solution immediately in your experiment.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Precipitation start Precipitation Observed in Aqueous Buffer check_stock Step 1: Review Stock Solution Is it fully dissolved in anhydrous DMSO? start->check_stock prepare_stock Action: Re-prepare stock solution. Use sonication and warming (60°C). Ensure DMSO is anhydrous. check_stock->prepare_stock No check_dilution Step 2: Evaluate Dilution Protocol Are you adding DMSO stock to vortexing buffer? Is the final concentration ≤ 2.4 µM? check_stock->check_dilution Yes prepare_stock->check_stock modify_dilution Action: Modify dilution technique. Add DMSO stock dropwise to vigorously stirring buffer. Perform serial dilutions. check_dilution->modify_dilution No check_dmso Step 3: Check Final DMSO Concentration Is it ≤ 0.5% and non-toxic to your cells? check_dilution->check_dmso Yes modify_dilution->check_dilution adjust_dmso Action: Lower final DMSO concentration. Run a vehicle tolerance test for your assay. check_dmso->adjust_dmso No consider_alternatives Step 4: Consider Formulation Alternatives Is precipitation still occurring? check_dmso->consider_alternatives Yes adjust_dmso->check_dmso add_surfactant Action: Add a surfactant (e.g., 0.01% Tween® 20) to the aqueous buffer. consider_alternatives->add_surfactant Yes success Precipitation Resolved Proceed with Experiment consider_alternatives->success No add_surfactant->success

Caption: Workflow for troubleshooting this compound precipitation.

M4_Signaling_Pathway This compound-Modulated M4 Receptor Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor Gi Gαi/o M4R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gi->AC Inhibits Gbg Gβγ ACh Acetylcholine (ACh) ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site, potentiates ACh binding PKA Protein Kinase A (PKA) cAMP->PKA Activates downstream Downstream Cellular Effects (e.g., modulation of ion channels, gene expression) PKA->downstream Phosphorylates targets

Caption: M4 receptor signaling pathway modulated by this compound.

References

Optimizing VU0467485 concentration for cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of VU0467485 in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor.[1][2] As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to its natural ligand, acetylcholine (ACh).[2][3] This potentiation occurs by increasing the affinity of ACh for the receptor and/or increasing the efficacy of receptor signaling.[3]

Q2: What are the recommended starting concentrations for this compound in a cell-based assay?

Based on published data, the effective concentration (EC50) of this compound for potentiating the ACh response at the M4 receptor varies between rat and human orthologs. A good starting point for your experiments would be in the low nanomolar to low micromolar range.

Q3: How should I prepare a stock solution of this compound?

This compound has low aqueous solubility.[2] Therefore, it is recommended to first prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[1] For long-term storage, this stock solution should be stored at -20°C or -80°C.[1] When preparing your working concentrations for cell-based assays, dilute the DMSO stock solution into your pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound selective for the M4 receptor?

Yes, this compound is highly selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5).[1][2]

Troubleshooting Guide

Issue 1: I am not observing any potentiation of the acetylcholine response with this compound.

  • Possible Cause 1: Suboptimal Acetylcholine Concentration. The potentiation effect of a PAM is dependent on the presence of the orthosteric agonist. If the concentration of acetylcholine (ACh) is too high (saturating the receptor), the effect of the PAM may be masked. Conversely, if the ACh concentration is too low, the potentiation may not be detectable.

    • Troubleshooting Step: Perform a dose-response curve for acetylcholine in your specific cell line to determine the EC20 to EC50 concentration. Use this submaximal concentration of ACh in your experiments with this compound.[2][4]

  • Possible Cause 2: Compound Precipitation. Due to its low aqueous solubility, this compound may precipitate out of solution when diluted into aqueous cell culture medium, especially at higher concentrations.[2]

    • Troubleshooting Step: Visually inspect your prepared solutions for any signs of precipitation. Consider preparing intermediate dilutions in a co-solvent or using a formulation with solubility enhancers if compatible with your assay. Always add the this compound solution to pre-warmed media and mix gently but thoroughly.

  • Possible Cause 3: Inactive Compound. Improper storage or handling of the this compound stock solution could lead to its degradation.

    • Troubleshooting Step: Ensure your stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.[1] If in doubt, prepare a fresh stock solution.

Issue 2: I am observing high background signal or cell death in my assay.

  • Possible Cause 1: DMSO Toxicity. High concentrations of DMSO can be toxic to cells.

    • Troubleshooting Step: Ensure the final concentration of DMSO in your assay wells is at a non-toxic level, typically below 0.1%. Perform a vehicle control with the same final DMSO concentration to assess its effect on your cells.

  • Possible Cause 2: Compound Cytotoxicity. Although this compound is generally reported to be non-toxic at effective concentrations, very high concentrations may induce cytotoxicity in certain cell lines.

    • Troubleshooting Step: Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound in your specific cell line.

Quantitative Data Summary

ParameterValueSpeciesAssay TypeReference
EC50 78.8 nMHumanCalcium Mobilization[1][2]
EC50 26.6 nMRatCalcium Mobilization[1][2]
Aqueous Solubility (pH 7.4) 2.4 µMN/AN/A[2]

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

  • Prepare a 10 mM Stock Solution: Dissolve the required amount of this compound powder in 100% DMSO to achieve a final concentration of 10 mM.

  • Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]

  • Prepare Intermediate Dilutions: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare serial dilutions of the stock solution in 100% DMSO to create a range of intermediate concentrations.

  • Prepare Final Working Solutions: Dilute the intermediate DMSO solutions into pre-warmed (37°C) cell culture medium to achieve the desired final concentrations for your assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Gently vortex or pipette to mix immediately after dilution.

Protocol 2: Calcium Mobilization Assay for M4 Receptor Potentiation

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

  • Cell Seeding: Seed cells stably expressing the M4 receptor into 96- or 384-well black-walled, clear-bottom plates at a density optimized for your cell line. Culture the cells overnight to allow for attachment.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Prepare a dilution series of this compound in assay buffer (e.g., HBSS with 20 mM HEPES).

    • Add the this compound dilutions to the appropriate wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.

    • Include a vehicle control (assay buffer with the same final DMSO concentration).

  • Acetylcholine Stimulation:

    • Prepare a solution of acetylcholine in assay buffer at a concentration that will give a final EC20-EC50 response in your cells.

    • Using a fluorescent plate reader with an automated injection system, add the acetylcholine solution to the wells and immediately begin recording the fluorescence signal.

  • Data Analysis:

    • Measure the peak fluorescence intensity for each well.

    • Normalize the data to the response of a maximal concentration of acetylcholine.

    • Plot the response as a function of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 of potentiation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working add_pam Add this compound prep_working->add_pam seed_cells Seed M4-expressing Cells load_dye Load with Calcium Dye seed_cells->load_dye load_dye->add_pam add_ach Add Acetylcholine (EC20-EC50) add_pam->add_ach read_signal Measure Fluorescence add_ach->read_signal analyze_data Analyze Data & Determine EC50 read_signal->analyze_data

Caption: Experimental workflow for optimizing this compound concentration.

signaling_pathway cluster_membrane Cell Membrane M4 M4 Receptor G_protein Gαi/o M4->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC PLC G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release ACh Acetylcholine ACh->M4 Binds This compound This compound (PAM) This compound->M4 Potentiates

Caption: M4 receptor signaling pathway modulated by this compound.

References

Addressing species differences in VU0467485 potency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0467485. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges, with a focus on species differences in potency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][2][3] As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[1] Its primary mechanism is to increase the potency and/or efficacy of ACh at the M4 receptor.

Q2: Are there significant species differences in the in vitro potency of this compound?

A2: One of the key advantages of this compound is the minimal difference in its in vitro potency across various species, which was a significant hurdle with earlier M4 PAMs.[1][4] It demonstrates robust potency at human, rat, dog, and cynomolgus monkey M4 receptors.[1] While there are minor variations, they are not as pronounced as those observed with previous generations of M4 PAMs.[1]

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5) in both human and rat.[1][2] This high selectivity is crucial for minimizing off-target effects in experimental models.

Q4: What are the recommended in vivo applications for this compound?

A4: this compound has shown antipsychotic-like activity in preclinical rodent models, such as reversing hyperlocomotion induced by MK-801 or amphetamine.[1][2] It is orally bioavailable and demonstrates moderate to high central nervous system (CNS) penetration, making it suitable for in vivo studies targeting CNS disorders like schizophrenia.[1][2]

Troubleshooting Guide: Addressing Apparent Species Differences in Potency

Even with a compound designed for minimal species differences, researchers may encounter variability in their results. This guide addresses potential sources of these discrepancies.

Problem Possible Causes Recommended Solutions
Observed EC50 for this compound in my rat cell line is significantly different from the published data. 1. Cell Line Variability: Different clones of transfected cell lines can have varying receptor expression levels, which can influence apparent potency. 2. Assay Conditions: The concentration of acetylcholine (ACh) used in the assay is critical. As a PAM, the potency of this compound is dependent on the concentration of the orthosteric agonist. 3. Reagent Quality: Degradation of this compound or ACh can affect the results.1. Cell Line Characterization: Ensure consistent M4 receptor expression levels in your cell lines, for example, through radioligand binding or western blotting. 2. Standardize ACh Concentration: Use a consistent EC20 concentration of ACh for your potentiation assays. It is advisable to run a fresh ACh concentration-response curve for each cell line to accurately determine the EC20. 3. Verify Reagent Integrity: Prepare fresh stock solutions of this compound and ACh regularly. Store them under recommended conditions.
In vivo efficacy in my mouse model does not align with reported rat data. 1. Pharmacokinetic (PK) Differences: Even with similar in vitro potency, there can be species differences in absorption, distribution, metabolism, and excretion (ADME), leading to different brain exposures. 2. Pharmacodynamic (PD) Differences: The physiological response to M4 receptor modulation might differ between species or even strains of animals. 3. Vehicle and Formulation: The vehicle used to administer this compound can impact its absorption and bioavailability.1. Conduct PK Studies: Perform pharmacokinetic studies in your specific animal model to determine the brain and plasma concentrations of this compound at the doses being tested. 2. Dose-Response Studies: Conduct a full dose-response study in your model to establish the minimum effective dose (MED). 3. Optimize Formulation: Ensure that the formulation used is appropriate for the route of administration and the animal species. Refer to published studies for suitable vehicles.[1]
Difficulty replicating cynomolgus monkey potency data. 1. Primary Cells vs. Recombinant Lines: If using primary cells from cynomolgus monkeys, the cellular environment and receptor coupling efficiency may differ from recombinant CHO or HEK cells. 2. Limited Availability of Reagents: Species-specific reagents for cynomolgus monkey studies may be less characterized than those for human or rat.1. Use Well-Characterized Systems: Whenever possible, use well-characterized recombinant cell lines expressing the cynomolgus monkey M4 receptor to ensure consistency. 2. Thorough Validation: If using primary cells, perform thorough validation of the assay system, including receptor expression and signaling pathways.

Data Presentation

In Vitro Potency of this compound Across Species
SpeciesReceptorAssay TypeEC50 (nM)% ACh MaxReference
HumanM4Calcium Mobilization78.880.6 ± 0.7[1]
RatM4Calcium Mobilization26.668.7 ± 3.4[1]
DogM4Not Specified8749[1]
Cynomolgus MonkeyM4Not Specified10274[1]

Experimental Protocols

In Vitro Calcium Mobilization Assay for M4 PAM Potency

This protocol is a general guideline for determining the EC50 of this compound in a recombinant cell line expressing an M4 receptor.

1. Cell Culture and Plating:

  • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human or rat M4 receptor in appropriate media.

  • Plate the cells in 96-well, black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.

2. Dye Loading:

  • Prepare a calcium indicator dye solution (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Aspirate the culture medium from the cell plates and add the dye-loading solution to each well.

  • Incubate the plates for 45-60 minutes at 37°C.

3. Compound Preparation:

  • Prepare a stock solution of this compound in DMSO.

  • Perform serial dilutions of this compound in assay buffer to create a concentration range for testing.

  • Prepare a stock solution of acetylcholine (ACh) and dilute it in assay buffer to a concentration that will yield an EC20 response in the specific cell line being used. This should be determined from a prior ACh concentration-response curve.

4. Assay Procedure:

  • Wash the cells with assay buffer after dye loading.

  • Add the serially diluted this compound to the respective wells and pre-incubate for a specified time (e.g., 2-5 minutes).

  • Measure the baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • Add the EC20 concentration of ACh to all wells.

  • Immediately begin measuring the fluorescence intensity over time (e.g., every second for 90 seconds).

5. Data Analysis:

  • The response is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

  • Normalize the data to the response of a maximal concentration of ACh.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and maximal response.

Visualizations

M4 Muscarinic Receptor Signaling Pathway

M4_Signaling_Pathway M4R M4 Receptor Gi_alpha Gαi/o M4R->Gi_alpha Activates Gi_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits GIRK GIRK Channel Gi_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates ATP ATP ATP->AC K_ion_out

Caption: M4 receptor signaling pathway.

Experimental Workflow for In Vitro Potency Determination

Experimental_Workflow A Plate M4-expressing cells B Incubate overnight A->B C Load cells with calcium dye B->C E Pre-incubate cells with this compound C->E D Prepare this compound and ACh dilutions D->E F Add EC20 ACh and measure fluorescence E->F G Analyze data to determine EC50 F->G

Caption: In vitro potency assay workflow.

Logical Relationship for Troubleshooting Potency Discrepancies

Troubleshooting_Logic Start Discrepancy in This compound Potency InVitro In Vitro Assay? Start->InVitro InVivo In Vivo Model? InVitro->InVivo No CheckCells Verify Cell Line (Expression, Passage #) InVitro->CheckCells Yes CheckPK Conduct PK Study (Brain Exposure) InVivo->CheckPK Yes CheckAssay Standardize Assay (ACh Conc., Reagents) CheckCells->CheckAssay End Resolved CheckAssay->End CheckPD Run Dose-Response (Efficacy) CheckPK->CheckPD CheckPD->End

References

Potential off-target effects of VU0467485 in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of VU0467485, a potent and selective M4 positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is the primary known off-target activity of this compound?

A1: Based on extensive preclinical profiling, this compound is a highly selective M4 PAM. In a broad panel of 200 targets, the only significant off-target activity observed was at the rat GABAA receptor, with an IC50 of 1.2 μM in a radioligand binding assay.[1]

Q2: Does this compound show activity at other muscarinic receptor subtypes?

A2: No, this compound is highly selective for the M4 receptor over other muscarinic subtypes (M1, M2, M3, and M5).[1][2]

Q3: What is the activity of this compound at cardiac ion channels, such as hERG?

A3: this compound was found to be inactive in a functional hERG assay when tested at concentrations up to 11 μM. It also showed no significant activity against a larger panel of cardiac ion channels, with IC50 values greater than 33 μM.[1]

Q4: I am observing unexpected effects in my in vivo experiments. Could this be due to off-target activity?

A4: While this compound has a clean off-target profile, it is crucial to consider experimental variables. The observed effects could be related to the specific animal model, dose, route of administration, or metabolism of the compound. At high concentrations, the interaction with the GABAA receptor could potentially contribute to the overall pharmacological effect.

Q5: Where can I find more information on the selectivity and pharmacokinetic profile of this compound?

A5: The primary publication detailing the discovery, selectivity, and pharmacokinetic profile of this compound is "Discovery of this compound/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia" published in ACS Medicinal Chemistry Letters.[1][3]

Troubleshooting Guides

Issue 1: Unexpected Phenotype in Rodent Behavioral Studies

Potential Cause: Off-target activity at the rat GABAA receptor.

Troubleshooting Steps:

  • Dose-Response Analysis: Conduct a thorough dose-response study. Off-target effects are more likely to occur at higher concentrations. Determine if the unexpected phenotype is present at the lowest effective dose for M4 modulation.

  • Pharmacokinetic Analysis: Measure the plasma and brain concentrations of this compound at the doses being used. Compare these concentrations to the known IC50 for the rat GABAA receptor (1.2 μM).

  • Control Experiments: If GABAergic effects are suspected, consider co-administering a GABAA receptor antagonist as a control experiment to see if it reverses the unexpected phenotype.

  • Alternative M4 PAM: If available, use a structurally distinct M4 PAM with a different off-target profile to confirm that the primary observed effect is due to M4 modulation.

Issue 2: In Vitro Assay Results Suggesting Lack of Selectivity

Potential Cause: Assay interference or experimental artifacts.

Troubleshooting Steps:

  • Assay Validation: Ensure that your in vitro assay is properly validated for testing allosteric modulators. This includes using an appropriate concentration of the orthosteric agonist (e.g., acetylcholine) to elicit a submaximal response.

  • Cell Line Verification: Confirm the identity and receptor expression levels of the cell lines being used (e.g., CHO or HEK293 cells stably expressing the target muscarinic receptor subtypes).

  • Compound Purity and Integrity: Verify the purity and integrity of your this compound sample using analytical methods such as HPLC and mass spectrometry.

  • Solubility Issues: Poor solubility can lead to inaccurate results. Ensure that this compound is fully dissolved in the assay buffer. Consider using a surfactant like Pluronic F-127 to improve solubility in aqueous solutions, but first, validate that the surfactant does not interfere with the assay.

Data Summary

Table 1: In Vitro Selectivity Profile of this compound

TargetAssay TypeSpeciesActivity (IC50/EC50)Reference
M4 Receptor Calcium Mobilization (PAM)Human78.8 nM (EC50)[1]
Calcium Mobilization (PAM)Rat26.6 nM (EC50)[1]
M1, M2, M3, M5 Receptors Functional AssaysHuman, Rat> 10 µM[1]
GABAA Receptor Radioligand BindingRat1.2 µM (IC50)[1]
hERG Channel Functional AssayHuman> 11 µM[1]
Cardiac Ion Channel Panel Functional Assays-> 33 µM[1]

Experimental Protocols

Protocol 1: General Procedure for Assessing Off-Target Liability in a Radioligand Binding Assay (e.g., for GABAA Receptor)
  • Materials:

    • Rat brain tissue homogenate (e.g., whole brain or specific region like the cortex).

    • Radioligand specific for the target receptor (e.g., [3H]-Muscimol for the GABAA receptor).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., Tris-HCl buffer, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of an unlabeled ligand for the target receptor).

    • Scintillation vials and scintillation fluid.

    • Glass fiber filters.

    • Filtration manifold.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, radioligand, and either vehicle (for total binding), non-specific binding control, or this compound at various concentrations.

    • Add the brain tissue homogenate to each well to initiate the binding reaction.

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a defined period to allow binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration manifold.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the concentration of this compound and determine the IC50 value using non-linear regression analysis.

Protocol 2: General Procedure for hERG Functional Assay using Manual Patch-Clamp Electrophysiology
  • Cell Culture:

    • Use a stable cell line expressing the hERG potassium channel (e.g., HEK293-hERG).

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium containing a selection antibiotic.

  • Electrophysiology:

    • Prepare intracellular and extracellular solutions with appropriate ionic compositions.

    • Isolate single cells for recording.

    • Using a patch-clamp amplifier and a micromanipulator, form a high-resistance (>1 GΩ) seal between a glass micropipette and the cell membrane (giga-seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels followed by a repolarizing step to measure the tail current.

    • Record baseline hERG currents in the vehicle-containing extracellular solution.

    • Perfuse the cell with increasing concentrations of this compound and record the steady-state hERG current at each concentration.

    • Apply a known hERG channel blocker (e.g., dofetilide) as a positive control at the end of the experiment to confirm channel activity.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration of this compound.

    • Calculate the percentage of current inhibition relative to the baseline current.

    • Plot the percentage of inhibition against the drug concentration and fit the data to the Hill equation to determine the IC50 value.

Visualizations

M4_Signaling_Pathway cluster_cell Cell Membrane ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response

Caption: M4 Receptor Signaling Pathway.

Off_Target_Troubleshooting Start Unexpected Experimental Result InVivo In Vivo Experiment Start->InVivo InVitro In Vitro Experiment Start->InVitro CheckDose Is the dose within the selective range? GABA_Effect Consider potential GABAergic effect CheckDose->GABA_Effect No OnTarget_Effect Likely an on-target M4-mediated effect CheckDose->OnTarget_Effect Yes CheckAssay Is the in vitro assay validated? Assay_Artifact Investigate potential assay artifact CheckAssay->Assay_Artifact No CheckAssay->OnTarget_Effect Yes InVivo->CheckDose InVitro->CheckAssay

Caption: Troubleshooting Logic for Unexpected Results.

Experimental_Workflow Start Start: Assess Off-Target Profile BindingAssay Radioligand Binding Assay (e.g., for GABA-A) Start->BindingAssay FunctionalAssay Functional Assay (e.g., hERG Patch-Clamp) Start->FunctionalAssay DataAnalysis Data Analysis (Determine IC50 values) BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis Conclusion Conclusion on Off-Target Liability DataAnalysis->Conclusion

Caption: Workflow for Off-Target Profiling.

References

VU0467485 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of VU0467485 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the integrity of this compound. For long-term storage, the powdered form of the compound should be kept at -20°C for up to three years. Once in solvent, stock solutions can be stored at -80°C for up to six months, or at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound has low aqueous solubility, measured at 2.4 μM at a pH of 7.4. It is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 20 mg/mL (55.49 mM), a process which can be aided by ultrasonication and warming to 60°C.[1]

Q3: Is there any information available on the stability of this compound in aqueous solutions at different pH values and temperatures?

A3: Currently, there is no publicly available data from forced degradation studies detailing the stability of this compound in aqueous solutions across a range of pH values and temperatures. As a general practice for compounds with ester or amide functionalities, it is advisable to prepare fresh aqueous solutions for each experiment and avoid prolonged storage, especially at neutral to high pH, to minimize the risk of hydrolysis.

Q4: What are the known degradation pathways and major degradation products of this compound?

A4: Specific degradation pathways of this compound under various stress conditions (e.g., acid, base, oxidation, light) have not been detailed in publicly available literature. In vitro metabolite identification studies have shown that this compound is metabolized by multiple Cytochrome P450 (CYP) enzymes. One putative active metabolite, resulting from oxidative dealkylation, has been identified. However, a comprehensive profile of degradation products from forced degradation studies is not available.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or lower than expected potency in cellular assays. Compound degradation due to improper storage or handling.- Ensure the compound is stored according to the recommended conditions (-20°C for solid, -80°C for stock solutions). - Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Prepare fresh dilutions in aqueous buffer for each experiment.
Low solubility in aqueous assay buffer leading to precipitation.- Confirm the final concentration of this compound in the assay medium does not exceed its aqueous solubility limit. - If using a DMSO stock, ensure the final DMSO concentration in the assay is low (typically <0.5%) and consistent across all wells.
Variability in in vivo pharmacokinetic (PK) results. Issues with formulation and solubility-limited absorption.- this compound has low aqueous solubility, which can lead to variable absorption.[2] - Consider using a formulation vehicle that enhances solubility, such as a suspension in 0.5% methylcellulose (B11928114) and 0.1% Tween 80.
Difficulty in replicating published in vitro results. Differences in experimental protocols.- Pay close attention to the specific cell lines, reagent concentrations (e.g., acetylcholine (B1216132) EC20), and incubation times cited in the literature. - Ensure the quality and purity of the this compound lot being used.

Experimental Protocols

General Protocol for Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of powdered this compound in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM or 20 mg/mL).

  • Solubilization: If necessary, facilitate dissolution by vortexing, brief ultrasonication, and/or gentle warming (up to 60°C).[1] Ensure the solution is clear and free of particulates.

  • Aliquoting and Storage: Dispense the stock solution into single-use aliquots in sterile, tightly sealed tubes. Store immediately at -80°C for long-term storage or -20°C for short-term storage.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Preparation cluster_analysis Analysis prep_solid This compound (Solid) prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_solid->prep_stock prep_working Prepare Working Solutions in Aqueous Buffer prep_stock->prep_working stress_ph Varying pH (e.g., 2, 7, 10) prep_working->stress_ph stress_temp Varying Temperature (e.g., 4°C, RT, 50°C) prep_working->stress_temp stress_light Photostability (UV/Vis Light Exposure) prep_working->stress_light stress_ox Oxidative Stress (e.g., H2O2) prep_working->stress_ox analysis_potency Functional Assay (e.g., Calcium Mobilization) prep_working->analysis_potency Time-course analysis_hplc HPLC/UPLC Analysis for Purity stress_ph->analysis_hplc stress_temp->analysis_hplc stress_light->analysis_hplc stress_ox->analysis_hplc analysis_lcms LC-MS for Degradant Identification analysis_hplc->analysis_lcms If degradation observed

Caption: A generalized workflow for assessing the stability of this compound under various stress conditions.

troubleshooting_logic Troubleshooting Inconsistent Experimental Results start Inconsistent Results Observed check_storage Verify Storage Conditions (-20°C solid, -80°C stock) start->check_storage check_prep Review Solution Preparation (Fresh dilutions? DMSO %?) check_storage->check_prep [Correct] improper_storage Action: Use new aliquot/lot. Implement proper storage. check_storage->improper_storage [Incorrect] check_protocol Confirm Experimental Protocol (Cell density, reagent conc.) check_prep->check_protocol [Correct] prep_issue Action: Prepare fresh solutions. Check final DMSO concentration. check_prep->prep_issue [Incorrect] protocol_issue Action: Standardize protocol. Validate all reagents. check_protocol->protocol_issue [Incorrect] end_good Results Consistent check_protocol->end_good [Correct] improper_storage->start prep_issue->start protocol_issue->start

Caption: A logical diagram to guide troubleshooting of inconsistent experimental outcomes with this compound.

References

Interpreting unexpected results in VU0467485 experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU0467485.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also known as AZ13713945, is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][2][3] As a PAM, it does not activate the M4 receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine (ACh).[4] This action increases the affinity of the M4 receptor for ACh and/or the efficiency of its coupling to G proteins.[4] Its potential for treating schizophrenia has been evaluated in preclinical studies.[2][3][5][6]

Q2: I'm seeing a difference in potency in my experiments using rat and human cell lines. Is this expected?

A2: Yes, a difference in potency between rat and human M4 receptors is expected. This compound is more potent at the rat M4 receptor than the human M4 receptor. Published data shows an EC50 of 26.6 nM for the rat M4 receptor and 78.8 nM for the human M4 receptor.[1][2] It is crucial to consider this species-specific difference when designing experiments and interpreting results.

Q3: My results suggest off-target effects. Is this compound completely selective for the M4 receptor?

A3: While this compound is highly selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, and M5), it is not entirely devoid of off-target interactions.[1][2] Ancillary pharmacology screening against a panel of 200 targets revealed a notable off-target activity at the rat GABAA receptor with an IC50 of 1.2 μM in a radioligand binding assay.[2] No significant off-target activities were observed for other targets, including cardiac ion channels, at concentrations up to 10 μM.[2]

Q4: I am observing poor efficacy in my in vivo model despite using a high dose. What could be the reason?

A4: Several factors could contribute to poor in vivo efficacy. While this compound has shown antipsychotic-like activity in rodent models, its advancement as a preclinical candidate was halted due to challenges with its projected human efficacious dosing, solubility issues, and difficulty in achieving sufficiently high oral exposure in safety studies to establish acceptable margins.[2] Your observations could be related to these inherent properties of the compound. Consider re-evaluating your dosing regimen, formulation, and the specific endpoints of your animal model.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lower than expected potency in human M4 receptor assays. Species-specific differences in potency.This is an expected finding. The EC50 for human M4 is approximately 3-fold higher than for the rat M4 receptor.[2] Ensure your experimental concentrations are adjusted accordingly.
Unexpected results in behavioral studies, potentially unrelated to M4 agonism. Off-target effects, particularly on the GABAergic system.This compound has a known interaction with the rat GABAA receptor (IC50 = 1.2 μM).[2] Consider if the observed phenotype could be mediated by GABAergic modulation. Include appropriate control experiments to investigate this possibility.
Inconsistent results in vivo. Poor oral bioavailability or rapid metabolism.Although this compound has high oral bioavailability in rats, this can vary between species.[2] Issues with solubility and a short to moderate elimination half-life have been reported.[2] Consider optimizing the vehicle for administration and the dosing schedule.
Difficulty replicating antipsychotic-like effects reported in the literature. Suboptimal dose or experimental model.This compound has demonstrated efficacy in models of amphetamine-induced hyperlocomotion.[1][5] Ensure your experimental design, including the dose range (e.g., 1-10 mg/kg, p.o.) and the specific behavioral paradigm, aligns with published protocols.[1]

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

ReceptorSpeciesAssay TypeEC50 (nM)
M4RatCalcium Mobilization26.6[1][2]
M4HumanCalcium Mobilization78.8[1][2]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rat (3 mg/kg, p.o.)

ParameterValueUnit
Cmax1.2[1]μM
AUC0-inf3.8[1]μM·h
t1/24.2[1]hours

Experimental Protocols

Calcium Mobilization Assay for M4 PAM Activity

This protocol is a generalized procedure based on the methodologies described in the literature.[2][7]

  • Cell Culture: Use Chinese Hamster Ovary (CHO) cells stably transfected with the human or rat M4 muscarinic acetylcholine receptor. Culture the cells in appropriate media and conditions.

  • Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates and grow to confluence.

  • Dye Loading: On the day of the experiment, wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a fixed concentration of acetylcholine (ACh) that corresponds to the EC20 for the respective receptor subtype.

  • Assay Procedure:

    • Add the diluted this compound to the wells containing the dye-loaded cells.

    • Incubate for a short period.

    • Add the EC20 concentration of ACh to the wells.

    • Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation) at an appropriate excitation and emission wavelength.

  • Data Analysis:

    • Normalize the data to the response of a maximal ACh concentration.

    • Plot the concentration-response curves for this compound in the presence of the EC20 ACh.

    • Calculate the EC50 values using a non-linear regression model.

Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: M4 receptor signaling pathway modulated by this compound.

troubleshooting_workflow start Unexpected Experimental Result q1 Is the experiment in vitro or in vivo? start->q1 in_vitro In Vitro Issue q1->in_vitro In Vitro in_vivo In Vivo Issue q1->in_vivo In Vivo q2 Is potency lower than expected? in_vitro->q2 q3 Are there unexpected phenotypes? in_vitro->q3 in_vivo->q3 dmpk Review DMPK profile: Solubility, bioavailability, and half-life. in_vivo->dmpk species_diff Check Species: Human EC50 is ~3x higher than rat EC50. q2->species_diff off_target Consider off-target effects (e.g., rat GABAA receptor). q3->off_target

Caption: Troubleshooting workflow for unexpected this compound results.

References

Minimizing variability in animal studies with VU0467485

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VU0467485. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing variability in animal studies involving this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Section 1: FAQs - Compound Handling and Formulation

This section addresses critical aspects of compound preparation and handling that can significantly impact experimental consistency.

Q1: How should I properly store this compound powder and stock solutions?

Proper storage is crucial to maintain the compound's integrity. For the solid powder, store at -20°C. Once a stock solution is prepared, it should be aliquoted to prevent product inactivation from repeated freeze-thaw cycles.[1][2] Recommended storage for stock solutions is as follows:

Storage TemperatureDuration
-80°CUp to 6 months
-20°CUp to 1 month

Q2: What is the recommended solvent for preparing a stock solution?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is recommended.[1] A common concentration for a stock solution is 10 mM.

Q3: this compound has low aqueous solubility. How can I prepare a stable formulation for in vivo oral administration?

This compound has low aqueous solubility (2.4 μM at pH 7.4), which can be a major source of variability if not addressed with a proper vehicle.[3] For oral (p.o.) dosing in rats, a successful formulation has been reported using the mono-HCl salt of the compound prepared as a suspension.[3]

Recommended Vehicle Formulation:

  • 0.5% Methylcellulose

  • 0.1% Tween 80

  • In sterile water

It is critical to ensure the suspension is homogenous before each administration. Use a vortex or sonication to evenly distribute the compound.

Q4: My results are inconsistent between different experimental days. Could the compound formulation be the issue?

Yes, inconsistency in formulation is a primary driver of variability. Consider the following:

  • Homogeneity: Ensure the suspension is thoroughly mixed before every dose is drawn. The compound can settle over time.

  • Freshness: Prepare the formulation fresh for each experiment day if possible. If storing the formulation, run a small stability test to ensure the compound does not crash out of suspension or degrade.

  • pH: While not explicitly detailed for this formulation, drastic changes in the pH of the final suspension could affect solubility and stability.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of your stock solutions by creating single-use aliquots.[1][2]

Section 2: Troubleshooting In Vivo Efficacy Studies

This section provides guidance for addressing unexpected or variable results in animal efficacy studies.

Q1: I am not observing the expected antipsychotic-like effects in my rodent model. What are the common causes?

Several factors could lead to a lack of efficacy. The following decision tree can help troubleshoot the issue.

G start No Efficacy Observed formulation Is the formulation correct? start->formulation dose Is the dose appropriate? route Was the route of administration correct? dose->route Yes sol_dose Review effective doses from literature. Consider a dose-response study. dose->sol_dose No formulation->dose Yes sol_formulation Check vehicle composition. Ensure homogenous suspension. Prepare fresh formulation. formulation->sol_formulation No pk Was there sufficient target engagement? route->pk Yes sol_route Confirm p.o. gavage technique. Check for dosing errors. route->sol_route No sol_pk Run satellite PK study. Measure plasma/brain concentrations. Adjust dose based on exposure. pk->sol_pk No end Re-evaluate experimental design pk->end Yes

Caption: Troubleshooting workflow for lack of efficacy.

Q2: What are the reported effective doses of this compound in preclinical models?

This compound has shown antipsychotic-like activity in rodent models.[1][3] The effective dose can vary depending on the model and endpoint.

Animal ModelSpeciesDosing RouteEffective Dose RangeEffect
Amphetamine-Induced Hyperlocomotion (AHL)Ratp.o.1 - 10 mg/kgDose-dependent reversal of hyperlocomotion[3]
MK-801-Induced HyperlocomotionRatp.o.10 - 30 mg/kgDose-dependent reversal of hyperlocomotion[3]

Q3: What are the key pharmacokinetic (PK) parameters for this compound in rats?

Understanding the compound's PK profile is essential for designing experiments and interpreting results. The following parameters were reported in rats after a single oral dose.

ParameterValue (at 3 mg/kg, p.o.)
Cmax (Peak Plasma Concentration)1.2 µM
AUC₀-inf (Total Drug Exposure)3.8 µM·h
t½ (Elimination Half-life)4.2 hours
Data from a study using a suspension of the mono-HCl salt.[1]

Q4: Are there known species differences in the potency of this compound?

Yes, while this compound was developed to have minimal species differences, there is a slight variation in potency between rat and human M4 receptors.[3] This is an important consideration when translating findings from animal models.

SpeciesM4 Receptor EC₅₀
Rat26.6 nM[1][3]
Human78.8 nM[1][3]

Section 3: Key Experimental Protocols

Reproducibility is enhanced by following standardized protocols. Below is a detailed methodology for a common behavioral assay used to evaluate this compound.

Protocol: Amphetamine-Induced Hyperlocomotion (AHL) in Rats

This model is used to assess the potential antipsychotic-like activity of a compound.

G cluster_0 Day of Experiment cluster_1 Data Analysis acclimate Acclimate rats to locomotor activity chambers (60 min) dose_vu Administer this compound (e.g., 1, 3, 10 mg/kg, p.o.) or Vehicle acclimate->dose_vu pre_treat Pre-treatment Period (30 min) dose_vu->pre_treat dose_amp Administer Amphetamine (0.75 mg/kg, s.c.) or Saline pre_treat->dose_amp record Record locomotor activity (60-90 min) dose_amp->record analyze Quantify total distance traveled. Compare Vehicle+Amphetamine vs. This compound+Amphetamine groups using ANOVA. record->analyze

Caption: Experimental workflow for the AHL model.

Methodology:

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Habituation: On the day of the experiment, place rats into open-field locomotor activity chambers and allow them to habituate for at least 60 minutes.

  • Compound Administration: Administer this compound (e.g., 1, 3, 10 mg/kg) or the vehicle via oral gavage (p.o.).

  • Pre-treatment: Return the animals to their chambers for a 30-minute pre-treatment period.

  • Psychostimulant Challenge: Administer d-amphetamine (e.g., 0.75 mg/kg) or saline via subcutaneous (s.c.) injection.

  • Data Collection: Immediately after the amphetamine injection, record locomotor activity (e.g., total distance traveled) for 60 to 90 minutes.

  • Analysis: The primary endpoint is the total distance traveled after the amphetamine challenge. Data are typically analyzed using an Analysis of Variance (ANOVA) to determine if this compound significantly attenuated the amphetamine-induced hyperlocomotion compared to the vehicle-treated group.[3]

Section 4: Mechanism of Action

Understanding how this compound works is key to designing and interpreting experiments.

Q5: What is the mechanism of action for this compound?

This compound is a Positive Allosteric Modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1] It does not activate the M4 receptor on its own. Instead, it binds to a different site (an allosteric site) on the receptor and enhances the response of the receptor to its natural ligand, acetylcholine (ACh).[3] This leads to a potentiation of the normal physiological signaling through the M4 receptor.

G cluster_0 M4 Receptor Signaling ACh Acetylcholine (ACh) M4 M4 Receptor ACh->M4 Binds to orthosteric site VU This compound (PAM) VU->M4 Binds to allosteric site Gi Gi Protein M4->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Converts ATP to cAMP

Caption: Signaling pathway for the M4 PAM this compound.

References

VU0467485 Technical Support Center: Cross-Reactivity & Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the cross-reactivity profile of VU0467485, a potent and selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM).

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: this compound is a potent, selective, and orally bioavailable positive allosteric modulator of the muscarinic acetylcholine receptor 4 (M4).[1][2] It enhances the activity of acetylcholine (ACh) at M4 receptors, with EC50 values of 78.8 nM at human M4 receptors and 26.6 nM at rat M4 receptors.[1][3]

Q2: How selective is this compound for the M4 receptor over other muscarinic receptor subtypes?

A2: this compound demonstrates high selectivity for the M4 receptor over other human and rat muscarinic receptor subtypes (M1, M2, M3, and M5).[1][4]

Q3: Has this compound been tested against a broader panel of GPCRs and other targets?

A3: Yes, this compound was assessed in a panel of 200 pharmacological targets. In these functional and binding assays, no significant off-target activities were observed (IC50s or EC50s > 10 μM).[4] The only exception was a weak interaction at the rat GABA-A receptor, with an IC50 of 1.2 μM in a radioligand binding assay.[4]

Q4: What are the implications of the observed weak activity at the rat GABA-A receptor?

A4: The 1.2 μM IC50 at the rat GABA-A receptor is significantly higher than the nanomolar potency observed for its primary target, the M4 receptor. However, researchers should be aware of this potential off-target effect, especially when using high concentrations of this compound in preclinical studies involving rat models. It is recommended to conduct appropriate control experiments to rule out any confounding effects mediated by the GABA-A receptor.

Data Presentation: Selectivity Profile of this compound

The following table summarizes the quantitative data on the selectivity of this compound for the M4 receptor compared to other muscarinic acetylcholine receptors.

Receptor SubtypeSpeciesAssay TypeEC50 / IC50Reference
M4 HumanCalcium Mobilization (PAM activity)78.8 nM[1][3]
M4 RatCalcium Mobilization (PAM activity)26.6 nM[1][3]
M1, M2, M3, M5 Human & RatCalcium Mobilization (PAM activity)> 30 µM[4]
GABA-A RatRadioligand Binding1.2 µM[4]

Experimental Protocols

1. Calcium Mobilization Assay for M4 PAM Activity

This protocol is used to determine the potency and efficacy of this compound as a positive allosteric modulator at the M4 receptor.

  • Cell Line: CHO-K1 cells stably expressing the human or rat M4 muscarinic acetylcholine receptor.

  • Reagents:

    • This compound

    • Acetylcholine (ACh)

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

    • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Procedure:

    • Plate the CHO-K1 cells in a 96-well or 384-well plate and grow to confluence.

    • Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.

    • Wash the cells with assay buffer to remove excess dye.

    • Prepare a concentration-response curve of this compound.

    • Add a sub-threshold concentration of acetylcholine (EC20) to the cells.

    • Immediately add varying concentrations of this compound to the wells.

    • Measure the intracellular calcium release using a fluorescence plate reader.

    • Data Analysis: The resulting data is used to generate a concentration-response curve and calculate the EC50 value for this compound's potentiation of the ACh response.[4]

2. Radioligand Binding Assay for Off-Target Screening

This protocol is a general method to assess the binding of a compound to a wide range of receptors and transporters.

  • Target Preparation: Membranes from cells expressing the target receptor of interest (e.g., rat GABA-A receptor).

  • Reagents:

    • This compound

    • A specific radioligand for the target receptor (e.g., [3H]-SR 95531 for the GABA-A receptor).

    • Binding buffer specific to the target.

  • Procedure:

    • In a multi-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

    • Wash the filters with ice-cold binding buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: The data is used to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

Visualizations

cluster_M4_Signaling M4 Receptor Signaling Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Orthosteric Binding This compound This compound (PAM) This compound->M4R Allosteric Binding G_protein Gi/o Protein M4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP Downstream Downstream Effects (e.g., Modulation of Ion Channels) cAMP->Downstream Regulation

Caption: Signaling pathway of the M4 muscarinic receptor modulated by this compound.

cluster_workflow Experimental Workflow: Calcium Mobilization Assay A Plate M4-expressing CHO-K1 cells B Load cells with calcium-sensitive dye A->B C Add EC20 concentration of Acetylcholine B->C D Add varying concentrations of this compound C->D E Measure intracellular calcium fluorescence D->E F Generate concentration-response curve and calculate EC50 E->F

Caption: Workflow for assessing this compound PAM activity using a calcium mobilization assay.

cluster_logic Selectivity Logic Tree Start This compound Muscarinic Muscarinic Receptors Start->Muscarinic Other_GPCRs Other GPCRs & Targets Start->Other_GPCRs M4 M4 Muscarinic->M4 High Potency (nM) M1235 M1, M2, M3, M5 Muscarinic->M1235 Low Potency (>30 µM) GABA_A GABA-A (rat) Other_GPCRs->GABA_A Weak Interaction (1.2 µM) Panel ~200 Other Targets Other_GPCRs->Panel No Significant Activity (>10 µM)

Caption: Logical relationship of this compound's selectivity for its primary target versus off-targets.

References

Best practices for storing and handling VU0467485

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the storage, handling, and use of VU0467485, a potent and selective M4 positive allosteric modulator.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon arrival?

This compound is shipped at room temperature.[1][2][3] Upon receipt, the powdered compound should be stored at -20°C for long-term stability, where it can be kept for up to 3 years.[1][2][3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3]

Q3: How do I dissolve this compound in DMSO?

To dissolve this compound in DMSO, you can prepare a solution up to 20 mg/mL (55.49 mM).[1][2][3] For complete dissolution, the use of ultrasonic treatment, warming, and heating to 60°C may be necessary.[1][2][3] It is important to use new, hygroscopic DMSO as it can significantly impact the solubility of the product.[1][2][3]

Q4: How should I store the this compound stock solution?

Once prepared, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles.[2][3] For storage, the stock solution is stable for up to 6 months at -80°C and for up to 1 month at -20°C.[1][2][3]

Q5: What are the known solubility limitations of this compound?

This compound has low aqueous solubility, measured at 2.4 μM at a pH of 7.4.[4] This can present challenges in achieving high oral exposure in some experimental models.[4]

Troubleshooting Guide

Issue: My this compound is not fully dissolving in DMSO.

  • Solution: Ensure you are using a fresh, unopened container of DMSO, as hygroscopic (water-absorbing) DMSO can negatively affect solubility.[1][2][3] Gentle warming to 60°C and sonication can aid in dissolution.[1][2][3] Do not overheat or sonicate for extended periods to prevent degradation.

Issue: I am observing precipitation of the compound in my aqueous experimental buffer.

  • Solution: Due to its low aqueous solubility (2.4 μM at pH 7.4), precipitation can occur when the DMSO stock solution is diluted into aqueous buffers.[4] It is recommended to work with final concentrations at or below the aqueous solubility limit. If higher concentrations are necessary, the use of a surfactant like Tween 80 (as used in some in vivo formulations) may help maintain solubility.[4]

Issue: My experimental results are inconsistent.

  • Solution: Inconsistent results can arise from several factors:

    • Improper Storage: Ensure the compound and its stock solutions are stored at the correct temperatures and within their stability periods.[1][2][3]

    • Repeated Freeze-Thaw Cycles: Aliquot your stock solution to minimize freeze-thaw cycles, which can degrade the compound.[2][3]

    • Solubility Issues: If the compound is not fully dissolved, the actual concentration in your experiment will be lower than calculated. Visually inspect your solutions for any precipitate.

Data Summary

Storage Conditions

FormStorage TemperatureDuration
Powder-20°C3 years
In Solvent-80°C6 months
In Solvent-20°C1 month

Solubility

SolventConcentrationNotes
DMSO20 mg/mL (55.49 mM)Ultrasonic and warming to 60°C may be required.[1][2][3]
Aqueous Buffer (pH 7.4)2.4 µMLow aqueous solubility.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: The molecular weight of this compound is 360.41 g/mol .[2][3] To prepare a 10 mM solution, you will need 3.6041 mg of this compound per 1 mL of DMSO.

  • Procedure: a. Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of anhydrous DMSO. c. Vortex the solution until the powder is dissolved. If necessary, use a sonicator and/or warm the solution to 60°C until fully dissolved. d. Visually inspect the solution to ensure there is no particulate matter. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[1][2][3]

Visualizations

experimental_workflow cluster_storage Storage cluster_preparation Stock Solution Preparation cluster_final_storage Final Storage storage_powder This compound Powder (-20°C) weigh_powder Weigh Powder storage_powder->weigh_powder add_dmso Add DMSO weigh_powder->add_dmso dissolve Dissolve (Vortex, Sonicate, Warm to 60°C) add_dmso->dissolve aliquot Aliquot dissolve->aliquot storage_solution Store Aliquots (-80°C or -20°C) aliquot->storage_solution

Caption: Workflow for preparing a this compound stock solution.

signaling_pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R binds G_protein G-protein (Gi/o) M4R->G_protein activates This compound This compound (PAM) This compound->M4R potentiates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response

Caption: Simplified signaling pathway of M4 receptor potentiation by this compound.

References

How to control for vehicle effects in VU0467485 studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing VU0467485, a potent and selective M4 positive allosteric modulator (PAM). The information provided is intended for researchers, scientists, and drug development professionals to effectively control for vehicle effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo studies with this compound?

A1: Due to its low aqueous solubility, this compound is typically formulated as a suspension for in vivo oral administration. A commonly used and effective vehicle is a solution of 0.5% methylcellulose (B11928114) and 0.1% Tween 80 in sterile water .[1] This vehicle helps to create a uniform suspension for accurate dosing.

Q2: Why is a vehicle-treated control group essential in my this compound experiments?

A2: A vehicle-treated control group is crucial to differentiate the pharmacological effects of this compound from any potential biological effects of the vehicle itself.[2][3] The vehicle components, methylcellulose and Tween 80, are not entirely inert and can have physiological effects. Without a proper vehicle control, any observed effects could be mistakenly attributed to this compound.

Q3: What are the potential biological effects of the vehicle components (0.5% methylcellulose and 0.1% Tween 80)?

A3:

  • Methylcellulose (0.5%) : Repeated intraperitoneal administration of 0.5% methylcellulose has been shown to cause systemic inflammation and the presence of foam-laden macrophages in rodents.[4] While one study indicated this did not significantly impact behavioral phenotypes in a specific neurological disease model, it is a critical factor to consider and control for in your experimental design.[4]

  • Tween 80 (0.1%) : Tween 80 is a non-ionic surfactant used to increase the solubility of compounds. At low concentrations, it is generally considered safe. However, it can influence the absorption and distribution of other substances and may have dose-dependent effects on the gastrointestinal system.[5] In vitro, Tween 80 can also affect protein stability and the growth of certain microorganisms.[6][7]

Q4: How should I prepare the 0.5% methylcellulose and 0.1% Tween 80 vehicle?

A4: To prepare the vehicle, slowly add 0.5 g of methylcellulose to 100 mL of heated (around 80°C) sterile water while stirring continuously to form a suspension. Allow the solution to cool to 4°C and continue stirring overnight until the solution becomes clear and viscous. Finally, add 0.1 mL of Tween 80 and mix gently until fully dissolved. Store the vehicle at 4°C.[1][8]

Q5: What is the mechanism of action of this compound?

A5: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor. It does not activate the receptor directly but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine. The M4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, primarily couples to Gαi/o proteins. This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][5][9] This modulation of cholinergic signaling is believed to underlie its antipsychotic-like effects by influencing dopaminergic and glutamatergic pathways.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Unexpected behavioral changes in the vehicle control group (e.g., altered locomotion, anxiety-like behavior). The vehicle itself may be exerting a biological effect. Repeated administration of methylcellulose can cause inflammation.[4] Tween 80 can also have systemic effects.1. Confirm Vehicle Preparation: Ensure the vehicle was prepared correctly with the specified concentrations and stored properly. 2. Acclimatize Animals to Vehicle: Before the main experiment, consider a pre-treatment phase where all animals, including the control group, are administered the vehicle to habituate them to the gavage procedure and any mild, acute effects of the vehicle. 3. Consider Alternative Vehicles: If significant and confounding vehicle effects persist, explore alternative, less reactive vehicles, although this may require re-validating the solubility and stability of this compound. 4. Measure Inflammatory Markers: If inflammation is suspected, consider measuring relevant inflammatory cytokines in a pilot study to assess the impact of the vehicle in your specific experimental paradigm.
High variability in the behavioral response to this compound across animals. Improper oral gavage technique leading to inconsistent dosing. Stress from the administration procedure can also affect behavioral outcomes.1. Ensure Proper Gavage Technique: All personnel administering the compound should be thoroughly trained in oral gavage to minimize stress and ensure the full dose is delivered to the stomach.[2][10] 2. Standardize Administration Time: Administer the compound and vehicle at the same time each day to minimize circadian variations in drug metabolism and behavior. 3. Handle Animals Consistently: Consistent and gentle handling of the animals before and during the procedure can reduce stress-induced variability.
This compound appears to have a different effect in vitro compared to in vivo. The presence of Tween 80 in the in vivo vehicle could alter the pharmacokinetics of this compound. In vitro, the absence of such a vehicle could lead to different compound availability or stability.1. In Vitro Vehicle Control: In your in vitro assays, include a vehicle control that matches the final concentration of any solvent (e.g., DMSO) used to dissolve this compound. 2. Assess Compound Stability: Confirm the stability of this compound in both the in vivo vehicle and the in vitro media over the time course of your experiment. 3. Pharmacokinetic Analysis: If significant discrepancies persist, consider conducting a pharmacokinetic study to determine the bioavailability and brain penetration of this compound when administered in the vehicle.
No significant difference between the this compound-treated group and the vehicle control group. The dose of this compound may be too low, or the vehicle may be masking the effect. The behavioral assay may not be sensitive enough.1. Review Dose-Response: Consult published literature for effective dose ranges of this compound in similar models.[3][4] Consider performing a dose-response study. 2. Evaluate Assay Sensitivity: Ensure your behavioral assay is properly validated and sensitive enough to detect the expected effects. Include a positive control (a compound known to produce a robust effect in the assay) to confirm the assay's validity. 3. Analyze Vehicle Effects: Carefully examine the data from your vehicle control group to see if there is a floor or ceiling effect that might be obscuring a potential drug effect.

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Preclinical Models of Schizophrenia

Model Species Dose of this compound (mg/kg, p.o.) Effect Vehicle Control Reference
Amphetamine-Induced Hyperlocomotion (AHL)Rat1, 3, 10Dose-dependently reverses AHL0.5% Methylcellulose, 0.1% Tween 80 in water[4]
MK-801-Induced HyperlocomotionRat10, 30Dose-dependently reverses hyperlocomotion0.5% Methylcellulose, 0.1% Tween 80 in water[4]

Experimental Protocols

Protocol 1: Amphetamine-Induced Hyperlocomotion (AHL) in Rats

This protocol is designed to assess the antipsychotic-like potential of this compound by measuring its ability to reverse hyperlocomotion induced by amphetamine.

Materials:

  • This compound

  • Vehicle: 0.5% methylcellulose and 0.1% Tween 80 in sterile water

  • d-amphetamine sulfate (B86663)

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300g)

  • Open field activity chambers equipped with photobeam detectors

  • Oral gavage needles

  • Syringes

Procedure:

  • Animal Acclimation: House rats in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle for at least one week prior to the experiment. Allow free access to food and water.

  • Habituation: For 2-3 days preceding the test day, handle the rats and habituate them to the oral gavage procedure with the vehicle. On the test day, allow the rats to habituate to the open field chambers for at least 30 minutes before any injections.

  • Grouping: Randomly assign rats to the following groups (n=8-10 per group):

    • Vehicle + Saline

    • Vehicle + Amphetamine

    • This compound (low dose) + Amphetamine

    • This compound (medium dose) + Amphetamine

    • This compound (high dose) + Amphetamine

  • Dosing:

    • Administer this compound or vehicle orally (p.o.) via gavage at the desired doses (e.g., 1, 3, 10 mg/kg).

    • 30 minutes after this compound/vehicle administration, administer d-amphetamine sulfate (e.g., 1.5 mg/kg) or saline subcutaneously (s.c.).

  • Data Collection: Immediately after the amphetamine/saline injection, place the rats back into the open field chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data using appropriate statistical methods (e.g., two-way ANOVA with post-hoc tests) to compare the effects of this compound to the vehicle control group in the presence of amphetamine.

Protocol 2: MK-801-Induced Hyperlocomotion in Mice

This protocol assesses the potential of this compound to ameliorate psychosis-like behavior induced by the NMDA receptor antagonist, MK-801.

Materials:

  • This compound

  • Vehicle: 0.5% methylcellulose and 0.1% Tween 80 in sterile water

  • MK-801 (dizocilpine)

  • Sterile saline (0.9% NaCl)

  • Male C57BL/6J mice (8-10 weeks old)

  • Open field activity chambers

  • Oral gavage needles

  • Syringes

Procedure:

  • Animal Acclimation: House mice under standard conditions for at least one week before the experiment.

  • Habituation: Handle the mice for several days leading up to the experiment. On the test day, allow the mice to habituate to the testing room for at least 60 minutes and to the open field chambers for 30 minutes prior to injections.

  • Grouping: Randomly assign mice to experimental groups:

    • Vehicle + Saline

    • Vehicle + MK-801

    • This compound (low dose) + MK-801

    • This compound (high dose) + MK-801

  • Dosing:

    • Administer this compound or vehicle orally (p.o.).

    • 45 minutes later, administer MK-801 (e.g., 0.3 mg/kg) or saline intraperitoneally (i.p.).

  • Data Collection: Immediately after the MK-801/saline injection, place the mice in the open field chambers and record locomotor activity for 60 minutes.

  • Data Analysis: Use statistical analysis (e.g., ANOVA) to compare the locomotor activity between the different treatment groups.

Visualizations

M4_Signaling_Pathway M4 M4 Receptor Gi_o Gαi/o M4->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4 Binds This compound This compound (PAM) This compound->M4 Potentiates Gi_o->AC Inhibits Gbetagamma Gβγ Gi_o->Gbetagamma Dissociates ATP ATP PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: Simplified M4 receptor signaling pathway activated by acetylcholine and potentiated by this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_dosing Dosing Phase cluster_testing Testing & Analysis Phase Animal_Acclimation Animal Acclimation (1 week) Habituation Habituation to Handling & Vehicle Gavage (2-3 days) Animal_Acclimation->Habituation Grouping Randomized Group Assignment Habituation->Grouping Vehicle_Admin Administer Vehicle Grouping->Vehicle_Admin VU0467485_Admin Administer this compound Grouping->VU0467485_Admin Psychostimulant_Admin Administer Psychostimulant (Amphetamine or MK-801) Vehicle_Admin->Psychostimulant_Admin VU0467485_Admin->Psychostimulant_Admin Behavioral_Testing Behavioral Testing (e.g., Open Field) Psychostimulant_Admin->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis

Caption: General experimental workflow for in vivo studies with this compound and a vehicle control.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Vehicle Review Vehicle Preparation & Effects Start->Check_Vehicle Check_Dosing Verify Dosing Procedure & Accuracy Start->Check_Dosing Check_Assay Assess Behavioral Assay Sensitivity Start->Check_Assay Solution_Vehicle Consider Vehicle Acclimation or Alternative Vehicle Check_Vehicle->Solution_Vehicle Solution_Dosing Retrain on Gavage Technique & Standardize Procedures Check_Dosing->Solution_Dosing Solution_Assay Validate Assay with Positive Control & Optimize Parameters Check_Assay->Solution_Assay End Refined Experiment Solution_Vehicle->End Solution_Dosing->End Solution_Assay->End

References

Technical Support Center: Navigating the Complexities of VU0467485 Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with VU0467485 analogs, potent M4 positive allosteric modulators (PAMs). A primary challenge in this chemical series is the steep and often divergent structure-activity relationship (SAR), where minor structural modifications can lead to dramatic changes in potency, selectivity, and pharmacokinetic properties. This resource aims to help researchers troubleshoot common experimental issues and interpret unexpected results.

Troubleshooting Guides

Issue 1: Dramatic Loss of Potency with Minor Structural Modification

  • Question: I synthesized an analog of this compound with a small modification to the benzyl (B1604629) ring, and its M4 PAM activity is completely gone. What could be the cause, and how can I troubleshoot this?

  • Answer: This is a common issue with this series, which is known for its steep SAR.[1] Here’s a step-by-step guide to investigate the problem:

    • Confirm Compound Identity and Purity:

      • Action: Re-verify the structure and purity of your analog using LC/MS and ¹H NMR. Impurities or a different structure than intended could explain the lack of activity. All compounds should be purified to >98% purity.[2]

      • Rationale: Even small amounts of impurities can interfere with assays, and an incorrect structure will not have the expected activity.

    • Assess Physicochemical Properties:

      • Action: Measure the aqueous solubility of your new analog. Poor solubility can lead to artificially low potency in aqueous assay buffers.[1][3]

      • Rationale: Compounds that precipitate in the assay will not be available to interact with the target receptor, giving a false negative result.

    • Evaluate Assay Conditions:

      • Action: Test the compound in a concentration-response curve up to a higher concentration (e.g., 30 µM or 100 µM) if no toxicity is observed.

      • Rationale: The steep SAR might have shifted the EC50 of your analog outside the initial concentration range tested.

    • Consider Species-Specific Effects:

      • Action: If you are using a rat M4 receptor assay, consider testing on the human M4 receptor, and vice versa.

      • Rationale: This series is known for divergent SAR across species.[1] An analog inactive at the rat receptor might still be active at the human receptor.

Issue 2: Inconsistent Results in Cell-Based Functional Assays

  • Question: I am getting variable results in my calcium mobilization assay when screening my this compound analogs. What are the common sources of variability?

  • Answer: Inconsistent results in cell-based assays can be frustrating. Here are some common culprits and how to address them:

    • Cell Health and Density:

      • Action: Ensure your cells are healthy, in a logarithmic growth phase, and plated at a consistent density.

      • Rationale: Variations in cell health and number can significantly impact the magnitude of the response.

    • Agonist Concentration:

      • Action: Precisely control the concentration of the orthosteric agonist (e.g., acetylcholine) used to stimulate the receptor. Use an EC20 concentration for PAM assays.

      • Rationale: The activity of a PAM is highly dependent on the concentration of the orthosteric agonist. Small variations can lead to large changes in the observed potentiation.

    • Compound Solubility and Stability:

      • Action: Prepare fresh compound dilutions for each experiment and visually inspect for any precipitation. Consider using co-solvents like DMSO, but keep the final concentration low (typically <0.5%).

      • Rationale: As mentioned previously, poor solubility is a major issue. Compound degradation in assay buffer can also lead to inconsistent results.

    • Probe Dependency:

      • Action: If using a non-endogenous agonist, be aware of potential probe dependency. It is best to use the endogenous ligand where possible.[4]

      • Rationale: The effect of an allosteric modulator can vary depending on the orthosteric ligand used.[4]

Frequently Asked Questions (FAQs)

  • Question 1: Why is the SAR for this compound analogs so steep?

  • Answer: The steep SAR is likely due to a highly constrained binding pocket for these allosteric modulators. Small changes in the ligand's shape or electrostatic interactions can dramatically alter its binding affinity or its ability to induce the conformational change in the receptor required for potentiation. This is a known challenge in the development of allosteric modulators for GPCRs.[5]

  • Question 2: My most potent analog has poor CNS penetration. What can I do?

  • Answer: Low CNS penetration is a known issue with this series and can be due to factors like P-glycoprotein (P-gp) efflux or poor passive permeability.[1] Here are some strategies:

    • Assess P-gp Efflux: Use an in vitro assay, such as the MDR1-MDCK assay, to determine if your compound is a P-gp substrate.[6]

    • Structural Modifications: If it is a P-gp substrate, medicinal chemistry efforts can be directed to mask the P-gp recognition motifs. This can sometimes be achieved by adding polar groups or modifying hydrogen bond donors/acceptors.

    • Improve Physicochemical Properties: Optimize properties like lipophilicity (cLogP), topological polar surface area (TPSA), and molecular weight to fall within the range generally associated with good CNS penetration. In silico models like CNS MPO can guide this process.[6][7]

  • Question 3: I see a significant difference in potency between the rat and human M4 receptors for my analog. How does this impact my research?

  • Answer: A significant species difference in potency is a major hurdle for preclinical development.[1] It makes it difficult to translate findings from animal models to humans. If your primary goal is to develop a clinical candidate, you will need to perform medicinal chemistry to identify analogs with more comparable activity across species. If your goal is a tool compound for in vivo studies in rodents, you will need to characterize the potency at the rodent receptor thoroughly to ensure you are using an appropriate dose.

Data Presentation

Table 1: Representative Structure-Activity Relationship of this compound Analogs

CompoundR-Group ModificationhM4 EC50 (nM)rM4 EC50 (nM)CNS Penetration (Kp,uu)Notes
This compound (6c) 4-((trifluoromethyl)sulfonyl)benzyl78.826.60.37 - 0.84Preclinical candidate with good cross-species potency and CNS penetration.[1]
6a 4-methoxybenzyl13059.7LowMetabolically unstable PMB group.[1]
6b 4-hydroxybenzyl96.7N/ALowPutative active metabolite of 6a, but high clearance and undesired hM2 activity.[1]
6i pyridin-3-ylmethylActiveActiveN/A3-pyridyl congener retained activity.
6j 6-methylpyridin-3-ylmethylActiveActiveN/A3-pyridyl congener retained activity.
Other Pyridyl Analogs 2-pyridyl, 4-pyridyl>10,000>10,000N/AOther regioisomers were inactive, demonstrating steep SAR.[1]

N/A: Not Available

Experimental Protocols

1. Calcium Mobilization Assay for M4 PAMs

This protocol is for a fluorescence-based calcium mobilization assay to characterize M4 PAMs in a cell line co-expressing the M4 receptor and a promiscuous G-protein (e.g., Gαqi5).[8]

  • Cell Plating: Seed CHO or HEK293 cells stably expressing the human or rat M4 receptor and Gαqi5 in black, clear-bottom 96- or 384-well plates. Allow cells to adhere and form a confluent monolayer overnight.

  • Dye Loading: Aspirate the growth medium and add a calcium-sensitive dye solution (e.g., Fluo-4 AM) in assay buffer. Incubate for 1 hour at 37°C.

  • Compound Addition: Add the this compound analogs at various concentrations to the cell plate.

  • Agonist Addition and Fluorescence Reading: Place the plate in a fluorescence plate reader (e.g., FLIPR). Add a pre-determined EC20 concentration of acetylcholine (B1216132) and immediately begin reading the fluorescence signal over time.

  • Data Analysis: Determine the EC50 of the PAMs by plotting the increase in fluorescence against the compound concentration and fitting the data to a four-parameter logistic equation.

2. In Vitro DMPK Assays

  • Microsomal Stability Assay:

    • Incubate the test compound with liver microsomes (human or rat) and NADPH.

    • Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quench the reaction with a suitable solvent (e.g., acetonitrile).

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life and intrinsic clearance.

  • P-glycoprotein (P-gp) Efflux Assay (MDR1-MDCK):

    • Seed MDCK cells transfected with the MDR1 gene on a permeable support (e.g., Transwell plate).

    • Allow the cells to form a confluent monolayer.

    • Add the test compound to either the apical or basolateral side of the monolayer.

    • After a set incubation time, measure the concentration of the compound on the opposite side.

    • The efflux ratio is calculated as the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability. An efflux ratio >2 suggests the compound is a P-gp substrate.[6]

Visualizations

G cluster_troubleshooting Troubleshooting Steep SAR Start Unexpected Result: Dramatic Potency Change Purity Verify Compound Identity & Purity Start->Purity First Step Solubility Assess Physicochemical Properties (Solubility) Purity->Solubility Resolved Problem Identified Purity->Resolved Assay Evaluate Assay Conditions (Conc., etc.) Solubility->Assay Solubility->Resolved Species Test in Different Species Receptor Assay Assay->Species Assay->Resolved Species->Resolved

Caption: Troubleshooting workflow for unexpected results with this compound analogs.

G cluster_pathway M4 PAM Signaling Pathway in Assay ACh Acetylcholine (Orthosteric Agonist) M4R M4 Receptor ACh->M4R PAM This compound Analog (Allosteric Modulator) PAM->M4R Gq Chimeric Gq Protein M4R->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 generates Ca Intracellular Ca2+ Release IP3->Ca triggers Signal Fluorescent Signal Ca->Signal measured as

Caption: Engineered signaling pathway for M4 PAM calcium mobilization assay.

G cluster_workflow Experimental Workflow for Analog Evaluation Synthesis Analog Synthesis & Purification InVitro In Vitro Potency (Calcium Assay) Synthesis->InVitro Selectivity Selectivity Screening (M1, M2, M3, M5) InVitro->Selectivity DMPK In Vitro DMPK (Solubility, Stability, P-gp) Selectivity->DMPK InVivo In Vivo Studies (PK & Efficacy) DMPK->InVivo

Caption: General experimental workflow for the evaluation of this compound analogs.

References

Technical Support Center: Optimizing VU0467485 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers with comprehensive guidance for the effective in vivo administration of VU0467485, a potent and selective M4 positive allosteric modulator (PAM).[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help ensure reliable and sustained experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action? A1: this compound is a potent, selective, and orally bioavailable positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4).[1][3] As a PAM, it does not activate the M4 receptor on its own but enhances the receptor's response to the endogenous ligand, acetylcholine (ACh).[2] This modulation has been shown to produce antipsychotic-like activity in preclinical models.[1][2] It is highly selective for the M4 receptor over other muscarinic subtypes (M1, M2, M3, M5).[1]

Q2: What are the known pharmacokinetic (PK) properties of this compound? A2: Pharmacokinetic studies in Sprague Dawley rats have been reported. Following a single oral administration, this compound demonstrates moderate to high central nervous system (CNS) penetration.[1] Key PK parameters are summarized in the table below.

Q3: What is the first step for determining a safe and effective in vivo dose? A3: The critical first step is to conduct a Maximum Tolerated Dose (MTD) study.[4] This study establishes the highest dose that can be administered without causing unacceptable toxicity, providing a safe dose range for subsequent efficacy experiments.[4] The starting dose for an MTD study is often determined by extrapolating from in vitro data, typically aiming for a plasma concentration several times higher than the in vitro EC50 value.[4]

Q4: How can I improve the consistency and reproducibility of my in vivo experiments? A4: High variability in animal studies can often be traced to inconsistent formulation or administration.[4] To improve reliability, you should:

  • Standardize Formulation: Use a consistent, optimized vehicle and preparation method for all experiments.

  • Standardize Administration: Ensure uniform administration techniques, such as gavage volume and injection site, across all animals.[4]

  • Minimize Bias: Employ proper randomization and blinding techniques.

  • Include Controls: Always include a vehicle-only control group to differentiate compound effects from vehicle-related effects.[4]

Pharmacokinetic & Formulation Data

Table 1: Pharmacokinetic Parameters of this compound in Rats

Parameter Value Animal Model Dosage & Administration
Cmax 1.2 µM Male Sprague Dawley Rats 3 mg/kg, Oral (p.o.)
AUC₀₋ᵢₙf 3.8 µM•h Male Sprague Dawley Rats 3 mg/kg, Oral (p.o.)
t₁/₂ (elimination) 4.2 hours Male Sprague Dawley Rats 3 mg/kg, Oral (p.o.)

Data sourced from MedChemExpress.[1]

Table 2: Common Vehicle Components for In Vivo Formulation of Small Molecules

Component Type Example Purpose Common Concentration
Aqueous Vehicle Saline, PBS (pH 7.4) Primary solvent for injections. As required
Co-solvent DMSO, PEG-400, Ethanol To dissolve hydrophobic compounds. 5-10% of final volume
Surfactant Tween 80, Kolliphor® EL To improve solubility and stability. 1-5% of final volume
Suspending Agent Carboxymethylcellulose (CMC) To create a uniform suspension. 0.5-1% w/v

Information compiled from general formulation guides.[4][5]

Troubleshooting Guide

Issue 1: High variability in efficacy or PK data between subjects in the same dose group.

  • Possible Cause: Inconsistent compound formulation or administration. Poor aqueous solubility is a common challenge with novel small molecules, which can lead to inconsistent suspensions or precipitation.[4]

  • Troubleshooting Steps:

    • Optimize Formulation: Experiment with different vehicles to improve solubility, such as using co-solvents (e.g., DMSO, PEG), surfactants (e.g., Tween 80), or creating a suspension with agents like CMC.[4]

    • Verify Formulation Stability: Perform an in vitro dilution test by adding your final formulation to a physiological buffer (e.g., PBS pH 7.4) to check for precipitation.[5]

    • Standardize Administration: Ensure all personnel use the exact same technique for dosing (e.g., gavage needle depth, injection speed).

Issue 2: The compound does not show the expected efficacy at the administered dose.

  • Possible Cause: Insufficient target engagement due to poor bioavailability, rapid metabolism, or an inadequate dose.[4]

  • Troubleshooting Steps:

    • Conduct a Pharmacokinetic (PK) Study: Measure plasma and brain concentrations of this compound over time to confirm it is reaching the target tissue at sufficient levels.

    • Conduct a Pharmacodynamic (PD) Study: A PD study can confirm that the compound is engaging the M4 receptor and producing a biological effect.[4]

    • Increase the Dose: If PK/PD data suggests low target engagement and the dose is well below the MTD, a dose-escalation study may be warranted.

Issue 3: Unexpected toxicity is observed at doses predicted to be safe.

  • Possible Cause: Off-target effects of the compound or, more commonly, toxicity of the vehicle formulation.[4]

  • Troubleshooting Steps:

    • Run a Vehicle-Only Control: This is essential to distinguish between compound- and vehicle-related toxicity.[4] High concentrations of co-solvents like DMSO or surfactants can cause adverse effects.

    • Investigate Off-Target Effects: If toxicity persists with a confirmed non-toxic vehicle, the compound may have off-target activity. In vitro profiling against a broad panel of receptors and enzymes may be necessary.[4]

Issue 4: The observed in vivo effect is not sustained.

  • Possible Cause: The compound has a short elimination half-life (t₁/₂ for this compound is ~4.2 hours in rats[1]).

  • Troubleshooting Steps:

    • Modify Dosing Regimen: Move from a single dose (acute) to a twice-daily (BID) or more frequent dosing schedule to maintain therapeutic concentrations.

    • Consider Alternative Routes: While this compound is orally bioavailable, continuous infusion via an osmotic minipump (subcutaneous or intraperitoneal) can provide constant drug levels.

    • Explore Sustained-Release Formulations: For advanced studies, consider sustained-release strategies such as encapsulation in nanoparticles or lipid-based formulations to prolong the drug's presence in circulation.[6][7]

Experimental Protocols & Visualizations

M4 Receptor Signaling Pathway

This compound acts as a positive allosteric modulator at the M4 receptor. It binds to a site distinct from acetylcholine (ACh) and enhances the receptor's signaling through Gᵢ/ₒ proteins, which typically leads to the inhibition of adenylyl cyclase and a reduction in cyclic AMP (cAMP).

M4_Signaling_Pathway Simplified M4 PAM Signaling Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi Gᵢ/ₒ Protein M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Converts ATP to ACh Acetylcholine (ACh) (Orthosteric Ligand) ACh->M4R Binds VU This compound (PAM) VU->M4R Enhances Gi->AC Inhibits Response Cellular Response (e.g., Neuronal Inhibition) cAMP->Response Leads to

Caption: M4 receptor activation and positive allosteric modulation by this compound.

Protocol 1: Preparation of an Oral Formulation (Suspension)

This protocol describes the preparation of a standard suspension vehicle suitable for oral gavage in rodents.

  • Prepare the Vehicle:

    • Weigh out the required amount of a suspending agent, such as 0.5% (w/v) carboxymethylcellulose (CMC).

    • Slowly add the CMC to sterile saline or deionized water while stirring vigorously to prevent clumping.

    • (Optional) Add a surfactant like 1% (v/v) Tween 80 to the vehicle to aid in wetting the test compound.

    • Stir for 1-2 hours at room temperature until a homogenous, slightly viscous solution is formed.

  • Prepare the this compound Suspension:

    • Aseptically weigh the required amount of this compound powder.

    • Add a small amount of the vehicle to the powder to create a paste. Use a mortar and pestle or a homogenizer to ensure the powder is thoroughly wetted.

    • Gradually add the remaining vehicle to the paste while continuously stirring or vortexing until the desired final concentration is reached.

  • Administration:

    • Keep the suspension under continuous agitation (e.g., on a stir plate) during dosing to ensure homogeneity.

    • Use an appropriately sized gavage needle to administer the suspension to the animal. The volume should be based on the animal's body weight (e.g., 5-10 mL/kg for rats).

Troubleshooting Workflow: Lack of In Vivo Efficacy

This diagram outlines a logical workflow for troubleshooting experiments where this compound fails to produce an expected biological effect.

Troubleshooting_Workflow Troubleshooting Workflow for Lack of In Vivo Efficacy start Start: No Observed Efficacy check_formulation Step 1: Verify Formulation - Check for precipitation - Confirm concentration - Assess stability start->check_formulation formulation_ok Is Formulation OK? check_formulation->formulation_ok re_formulate Action: Optimize Vehicle & Re-formulate formulation_ok->re_formulate No check_pk Step 2: Assess Exposure - Run PK study - Measure plasma/brain levels formulation_ok->check_pk Yes re_formulate->check_formulation pk_ok Is Exposure Sufficient? check_pk->pk_ok increase_dose Action: Increase Dose (within MTD) pk_ok->increase_dose No check_pd Step 3: Confirm Target Engagement - Run PD/biomarker study - Assess receptor occupancy pk_ok->check_pd Yes increase_dose->check_pk pd_ok Is Target Engaged? check_pd->pd_ok rethink_hypothesis Conclusion: Re-evaluate Hypothesis or Experimental Model pd_ok->rethink_hypothesis No success Conclusion: Efficacy Achieved pd_ok->success Yes

References

Troubleshooting inconsistent results in VU0467485 behavioral assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using VU0467485 in behavioral assays. The information is tailored for scientists and drug development professionals to address common challenges and ensure the consistency and reliability of experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing high variability in our behavioral results between different cohorts of animals treated with this compound. What are the potential causes and how can we mitigate this?

A1: High inter-cohort variability is a common challenge in behavioral pharmacology. Several factors can contribute to this issue:

  • Animal-Related Factors:

    • Genetic Drift: If using an inbred strain over multiple generations, genetic drift can lead to phenotypic changes. It is advisable to obtain animals from a reputable commercial vendor for each cohort.

    • Health Status: Subclinical illness in a cohort can significantly alter behavioral responses. Ensure all animals are healthy and free from common pathogens.

    • Microbiome: The gut microbiome can influence behavior. Standardize husbandry practices, including diet and bedding, to minimize variations.

    • Social Hierarchy: For group-housed animals, social status can impact stress levels and drug responses. Consider single housing for a period before testing or ensure a balanced distribution of dominant and subordinate animals across experimental groups.

  • Environmental Factors:

    • Acclimation: Insufficient acclimation to the housing and testing rooms can lead to stress-induced behavioral changes. A minimum of one week of acclimation to the facility and at least 60 minutes to the testing room is recommended.[1]

    • Environmental Conditions: Inconsistencies in lighting, temperature, humidity, and noise levels between experiments can be a major source of variability. Maintain a controlled and consistent environment for all behavioral testing.[2]

  • Procedural Factors:

    • Handling: The amount and method of handling can significantly impact animal stress levels. Handle all animals consistently and gently throughout the study.[2]

    • Experimenter Bias: Different experimenters may handle animals or score behaviors differently. Whenever possible, the same experimenter should conduct the entire study, and they should be blinded to the treatment conditions.

Q2: We are not observing the expected antipsychotic-like effects of this compound in our amphetamine- or MK-801-induced hyperlocomotion assays. What could be the reason?

A2: A lack of efficacy in these models can stem from several issues related to the compound, protocol, or the animal model itself:

  • Compound Formulation and Administration:

    • Solubility: this compound has low aqueous solubility. Ensure it is properly dissolved or suspended in an appropriate vehicle (e.g., 10% Tween 80) to ensure accurate dosing.

    • Route of Administration: Oral (p.o.) administration is common for this compound. Ensure correct gavage technique to deliver the full dose.

    • Dose Selection: The effective dose range can vary between rodent strains and specific protocols. A dose-response study is crucial to determine the optimal dose for your experimental conditions.

  • Timing of Behavioral Testing:

    • Pharmacokinetics (PK): The timing of the behavioral test relative to this compound administration is critical. Consider the compound's Tmax (time to maximum concentration) in plasma and brain to ensure testing occurs during peak exposure.

    • Pre-treatment Interval: A typical pre-treatment time for this compound before inducing hyperlocomotion is 30-60 minutes. This interval may need to be optimized.

  • Assay Sensitivity:

    • Stimulant Dose: The dose of amphetamine or MK-801 used to induce hyperlocomotion is critical. If the dose is too high, it may be difficult for this compound to overcome the stimulant's effects. Conversely, a dose that is too low may not produce a robust enough hyperlocomotion to detect a reversal.

    • Habituation: A proper habituation period in the testing arena is necessary to reduce novelty-induced hyperactivity, which can mask the effects of the stimulant and the test compound.

Q3: We are observing inconsistent dose-response relationships with this compound. Sometimes higher doses seem less effective. Why might this be?

A3: Non-monotonic dose-response curves can occur for several reasons:

  • Off-Target Effects at Higher Doses: While this compound is highly selective for the M4 receptor, at higher concentrations, the risk of off-target effects increases. These could interfere with the expected behavioral outcome.

  • Receptor Desensitization: Prolonged or excessive stimulation of G-protein coupled receptors can lead to desensitization and internalization, potentially reducing the compound's effect at higher doses.

  • Behavioral Ceiling or Floor Effects: The behavioral assay itself may have limits. For example, a very high dose might induce sedation, which would be misinterpreted as a reduction in hyperlocomotion but is not the intended mechanism of action. It is important to include a battery of tests to assess for potential confounding effects on motor function, such as the rotarod test.

Troubleshooting Guides

Inconsistent Results in Amphetamine-Induced Hyperlocomotion
Issue Potential Cause Troubleshooting Step
High variability in baseline locomotor activity Insufficient habituation to the testing arena.Increase the habituation period to 30-60 minutes.
Stress from handling or injection.Handle animals gently and consistently. Acclimate them to the injection procedure with saline injections prior to the experiment.
No significant increase in locomotion with amphetamine Amphetamine dose is too low.Perform a dose-response curve for amphetamine in your specific animal strain.
Habituation to the stimulant effect.Ensure animals are naive to amphetamine before the test.
This compound fails to reverse hyperlocomotion Suboptimal dose of this compound.Conduct a dose-response study for this compound (e.g., 1, 3, 10 mg/kg, p.o.).
Incorrect pre-treatment time.Administer this compound 30-60 minutes before amphetamine and ensure this aligns with its PK profile.
Amphetamine dose is too high.Use a lower dose of amphetamine that produces a robust but not maximal hyperlocomotor response.
Inconsistent Results in MK-801-Induced Hyperlocomotion
Issue Potential Cause Troubleshooting Step
Erratic or stereotypic behaviors masking locomotion MK-801 dose is too high.Lower the dose of MK-801. Higher doses can induce stereotypy and ataxia, confounding locomotion measures.
High individual variability in response to MK-801 Genetic differences within the animal strain.Use a sufficient number of animals per group to account for individual variability.
Lack of this compound effect Inappropriate dose of this compound.A dose-response for this compound in the MK-801 model is necessary (e.g., 10, 30 mg/kg, p.o.).
Timing of administration.Ensure the pre-treatment interval is optimized for this compound's PK profile.

Data Presentation

This compound In Vivo Efficacy in Rodent Models
Behavioral Assay Animal Model This compound Dose Range (p.o.) Effect
Amphetamine-Induced HyperlocomotionRat1 - 10 mg/kgDose-dependent reversal of hyperlocomotion.
MK-801-Induced HyperlocomotionRat10 - 30 mg/kgDose-dependent reversal of hyperlocomotion.
Pharmacokinetic Parameters of this compound in Rats
Parameter Value (at 3 mg/kg, p.o.)
Cmax 1.2 µM
AUC (0-inf) 3.8 µM*h
t1/2 4.2 hours

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats
  • Animal Acclimation: Group-house male Sprague-Dawley rats (200-250g) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle for at least one week before the experiment.

  • Habituation: On the day of the experiment, transport the rats to the testing room and allow them to acclimate for at least 60 minutes. Place each rat in an open-field arena (e.g., 40 x 40 cm) for a 30-60 minute habituation period.

  • Drug Administration:

    • Administer this compound or vehicle (e.g., 10% Tween 80) orally (p.o.).

    • 30 minutes after this compound administration, administer d-amphetamine sulfate (B86663) (e.g., 0.75 mg/kg) or saline subcutaneously (s.c.).

  • Behavioral Recording: Immediately after the amphetamine injection, place the rats back into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor data in time bins (e.g., 5 or 10 minutes) and as a total over the recording period. Compare the this compound-treated groups to the vehicle-amphetamine group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

MK-801-Induced Hyperlocomotion in Rats
  • Animal Acclimation and Habituation: Follow the same procedures as for the amphetamine-induced hyperlocomotion protocol.

  • Drug Administration:

    • Administer this compound or vehicle orally (p.o.).

    • 30 minutes after this compound administration, administer MK-801 (e.g., 0.18 mg/kg) or saline subcutaneously (s.c.).

  • Behavioral Recording: Immediately after the MK-801 injection, place the rats back into the open-field arenas and record locomotor activity for 60-90 minutes.

  • Data Analysis: Analyze the data as described for the amphetamine-induced hyperlocomotion protocol.

Mandatory Visualizations

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor Gi Gi/o Protein M4R->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ACh Acetylcholine (ACh) ACh->M4R Binds This compound This compound (PAM) This compound->M4R Potentiates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Effects Modulation of Neuronal Excitability & Neurotransmitter Release PKA->Neuronal_Effects Leads to Troubleshooting_Workflow Start Inconsistent Behavioral Results Observed Check_Compound Verify Compound Integrity, Formulation, and Dosing Start->Check_Compound Check_Protocol Review Experimental Protocol (Timing, Habituation, Stimulant Dose) Start->Check_Protocol Check_Animals Assess Animal Factors (Health, Strain, Husbandry) Start->Check_Animals Check_Environment Evaluate Environmental Conditions (Noise, Light, Temperature) Start->Check_Environment Refine_Experiment Refine Protocol and Re-run Experiment Check_Compound->Refine_Experiment Check_Protocol->Refine_Experiment Check_Animals->Refine_Experiment Check_Environment->Refine_Experiment Consistent_Results Consistent Results Achieved Refine_Experiment->Consistent_Results

References

Identifying and mitigating potential VU0467485-induced side effects in animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential side effects induced by VU0467485 in animal models.

Troubleshooting Guides

This section provides a systematic approach to identifying and addressing common issues that may arise during in vivo experiments with this compound.

Issue 1: Unexpected Behavioral Changes in Animals

Question: My animals are exhibiting unexpected behaviors such as sedation, hyperactivity, or stereotypy after this compound administration. What should I do?

Answer:

  • Confirm Dosing Accuracy: Immediately verify the dose calculation, concentration of the dosing solution, and the volume administered. Errors in dosing are a common source of adverse effects.

  • Review the Literature: While specific side effect data for this compound is limited, as a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, its effects are linked to the cholinergic system.[1][2][3] M4 receptor activation is known to modulate dopamine-dependent behaviors.[1] Therefore, some changes in motor activity and behavior may be anticipated.

  • Dose-Response Assessment: If not already performed, conduct a dose-response study to identify the minimum effective dose and a potential maximum tolerated dose. This will help establish a therapeutic window for your specific animal model and experimental paradigm.

  • Control Groups: Ensure you have appropriate control groups, including a vehicle-only control, to differentiate compound-specific effects from procedural stress or other experimental variables.

  • Monitor Vital Signs: In addition to behavioral observations, monitor basic physiological parameters such as body temperature, heart rate, and respiration to assess the overall health of the animal.

Issue 2: Seizure-like Activity Observed

Question: I have observed seizure-like activity in some animals following the administration of this compound. Is this an expected side effect, and how should I proceed?

Answer:

  • Immediate Veterinary Consultation: Seizures are a serious adverse event and require immediate consultation with a veterinarian. They can provide guidance on supportive care and appropriate interventions.

  • Cease Dosing and Re-evaluate Protocol: Discontinue the experiment in the affected animals. A thorough review of the experimental protocol, including the dose, formulation, and route of administration, is critical.

  • Consider Off-Target Effects: While this compound is reported to be selective for the M4 receptor, high concentrations could potentially lead to off-target effects.[1]

  • Review Formulation: Ensure the vehicle used for formulation is appropriate and has been tested for safety. Some vehicles can cause adverse reactions at certain concentrations or when administered via specific routes.

  • Report to IACUC: All serious adverse events must be reported to your institution's Institutional Animal Care and Use Committee (IACUC) as per their guidelines.

Issue 3: Signs of Gastrointestinal Distress

Question: My animals are showing signs of gastrointestinal distress (e.g., diarrhea, vomiting, ptyalism) after receiving this compound. How can I manage this?

Answer:

  • Monitor Hydration and Nutritional Status: Provide supportive care, including ensuring access to water and palatable food. Dehydration can be a serious consequence of gastrointestinal upset.

  • Evaluate Route of Administration: If using oral gavage, consider the possibility of local irritation. Ensure proper gavage technique to minimize stress and physical injury.

  • Adjust Dosing Regimen: Consider splitting the daily dose into multiple smaller administrations to reduce the peak concentration of the compound and potentially lessen gastrointestinal side effects.

  • Assess for Cholinergic Side Effects: Activation of muscarinic receptors can lead to classic cholinergic side effects, including increased salivation (ptyalism), lacrimation, urination, and defecation. While this compound is an M4 PAM, potential for broader muscarinic effects should be considered, especially at higher doses.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine receptor.[1] This means it does not activate the receptor on its own but enhances the receptor's response to the endogenous neurotransmitter, acetylcholine.[3] M4 receptors are G protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[2][3]

Q2: What are the potential on-target side effects of M4 receptor modulation?

A2: Based on the known function of M4 receptors in the central nervous system, potential on-target effects could include modulation of locomotor activity, cognitive processes, and dopamine (B1211576) release.[1][4] One study with another M4 PAM, VU0467154, showed a significant reduction in spontaneous locomotion in mice.[5] Therefore, researchers should be prepared to observe changes in activity levels in their animal models.

Q3: Are there any known off-target effects of this compound?

A3: The available literature suggests that this compound is selective for the M4 receptor over other muscarinic receptor subtypes (M1, M2, M3, M5).[1] However, at sufficiently high concentrations, the risk of off-target pharmacology increases. It is crucial to use the lowest effective dose to minimize this risk.

Q4: What are the best practices for monitoring animal welfare during a study with this compound?

A4: Regular monitoring of animal health is critical. This includes:

  • Daily Observations: Check for changes in posture, activity, grooming, and social interaction.

  • Body Weight: Record body weights at regular intervals, as weight loss can be an early indicator of an adverse effect.

  • Food and Water Intake: Monitor consumption to ensure animals are maintaining proper hydration and nutrition.

  • Clinical Signs: Establish a clear list of potential clinical signs to monitor, based on the expected pharmacology of the compound and general signs of distress in the chosen species.

  • Humane Endpoints: Define and have IACUC approval for humane endpoints to ensure that animal suffering is minimized.

Q5: How should I prepare a dosing solution of this compound for in vivo studies?

A5: The formulation of this compound will depend on the route of administration and the specific experimental protocol. It is essential to determine the solubility of the compound in various vehicles to prepare a stable and homogenous solution or suspension. For oral administration, common vehicles include water with a small percentage of a surfactant like Tween 80 and a suspending agent like methylcellulose. For parenteral routes, sterile and biocompatible vehicles are required. Always perform a small-scale formulation test to check for precipitation or other signs of instability before preparing a large batch for your study.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats (3 mg/kg, p.o.)

ParameterValueUnit
Cmax1.2µM
AUC₀-inf3.8µM·h
4.2hours

Data extracted from MedChemExpress product information.

Experimental Protocols

Protocol 1: General Health Monitoring in Rodents

  • Frequency: Animals should be observed at least once daily. Following the initial administration of this compound, more frequent observations (e.g., at 1, 4, and 24 hours post-dose) are recommended.

  • Parameters to Observe:

    • General Appearance: Note any changes in fur condition (piloerection), posture (hunching), or signs of dehydration (sunken eyes).

    • Behavior: Look for changes in activity levels (hypo- or hyperactivity), stereotypy, ataxia, or social withdrawal.

    • Physiological: Record any instances of seizures, tremors, changes in respiratory rate, diarrhea, or excessive salivation.

  • Scoring System: Implement a clinical scoring system to quantify the severity of any observed adverse effects. This allows for a more objective assessment of animal welfare.

  • Documentation: All observations should be meticulously recorded in a laboratory notebook or a dedicated animal monitoring log.

Protocol 2: Dose Escalation Study for Maximum Tolerated Dose (MTD) Determination

  • Animal Groups: Assign a small number of animals (e.g., n=3-5 per group) to receive either vehicle or escalating doses of this compound.

  • Dose Selection: Start with a dose that is a fraction of the expected efficacious dose and increase the dose in subsequent groups by a set factor (e.g., 2-3 fold).

  • Administration: Administer the compound via the intended route of administration for your efficacy studies.

  • Observation Period: Closely monitor the animals for a defined period (e.g., 7-14 days) for any signs of toxicity, as detailed in Protocol 1.

  • Endpoint: The MTD is typically defined as the highest dose that does not produce overt signs of toxicity or more than a 10% loss in body weight.

Mandatory Visualization

M4_Signaling_Pathway cluster_membrane Cell Membrane M4R M4 Receptor G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine ACh->M4R Binds This compound This compound (PAM) This compound->M4R Enhances Binding ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream Modulates

Caption: Simplified M4 receptor signaling pathway with this compound.

Troubleshooting_Workflow start Adverse Event Observed is_serious Is the event serious? (e.g., seizure, distress) start->is_serious consult_vet Consult Veterinarian and Cease Dosing is_serious->consult_vet Yes not_serious Monitor Closely is_serious->not_serious No review_protocol Review Protocol: Dose, Formulation, Route consult_vet->review_protocol report_iacuc Report to IACUC review_protocol->report_iacuc supportive_care Provide Supportive Care check_dose Verify Dosing Accuracy supportive_care->check_dose not_serious->supportive_care dose_response Conduct Dose-Response Study check_dose->dose_response adjust_protocol Adjust Protocol (e.g., lower dose, change vehicle) dose_response->adjust_protocol continue_study Continue Study with Increased Monitoring adjust_protocol->continue_study

Caption: Troubleshooting workflow for adverse events in animal studies.

References

Validation & Comparative

A Comparative Guide to M4 Positive Allosteric Modulators: VU0467485 vs. VU0152100 and LY2033298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the M4 positive allosteric modulators (PAMs) VU0467485, VU0152100, and LY2033298. The information is compiled from preclinical studies to assist researchers in selecting the most appropriate tool compound for their investigations into the therapeutic potential of M4 receptor modulation for disorders such as schizophrenia.

Performance Comparison

The development of selective M4 PAMs has been a significant focus in neuroscience research, aiming to harness the antipsychotic-like effects of M4 receptor activation without the adverse effects associated with non-selective muscarinic agonists.[1] LY2033298 was one of the first selective M4 PAMs to be identified, followed by the discovery and optimization of compounds like VU0152100 and, more recently, this compound.[2]

In Vitro Potency and Selectivity

This compound has emerged as a highly potent M4 PAM with robust activity at both rat and human M4 receptors.[2] This is a key advantage over earlier compounds like LY2033298, which showed a preference for the human receptor, and VU0152100, which has lower potency.[2][3] High selectivity against other muscarinic receptor subtypes (M1, M2, M3, and M5) is a critical feature of all three compounds, minimizing the risk of off-target effects.

Table 1: In Vitro Pharmacology of M4 PAMs

CompoundSpeciesM4 PAM EC50 (nM)M1, M2, M3, M5 PAM ActivityReference
This compound Rat26.6Selective vs. M1/2/3/5[2]
Human78.8Selective vs. M1/2/3/5[2]
VU0152100 Rat257Selective vs. M1/2/3/5[3]
LY2033298 Rat646Selective vs. M1/2/3/5[3]
Human-Selective vs. M1/3/5, small effect at M2[4]
Pharmacokinetics

Good central nervous system (CNS) penetration and favorable pharmacokinetic profiles are essential for in vivo efficacy. This compound demonstrates moderate to high CNS penetration and oral bioavailability.[2] VU0152100 is also centrally active.[5] While pharmacokinetic data for LY2033298 in rats is less detailed in the public domain, its in vivo activity suggests adequate brain exposure.

Table 2: Pharmacokinetic Parameters in Rats

CompoundDose & RouteCmax (µM)AUC (µM·h)Brain/Plasma RatioReference
This compound 3 mg/kg, p.o.1.23.8~0.5-1.0[2]
VU0152100 56.6 mg/kg, i.p.8.819.2~1.0[5]
LY2033298 N/AN/AN/AN/A-
In Vivo Efficacy

All three compounds have demonstrated efficacy in preclinical models of psychosis, most notably the amphetamine-induced hyperlocomotion model in rats. This model is widely used to predict the antipsychotic potential of drug candidates. This compound has shown robust, dose-dependent reversal of amphetamine-induced hyperactivity.[2] VU0152100 also effectively reverses this behavior and has been shown to normalize elevated dopamine (B1211576) levels in key brain regions.[5] LY2033298 has also demonstrated efficacy in this model, often in combination with a sub-threshold dose of a muscarinic agonist to enhance endogenous cholinergic tone.[1][6]

Table 3: In Vivo Efficacy in Amphetamine-Induced Hyperlocomotion in Rats

CompoundDose Range (mg/kg)RouteEffectReference
This compound 1-10p.o.Dose-dependent reversal[2]
VU0152100 10-56.6i.p.Dose-dependent reversal[5]
LY2033298 30i.p.Potentiates effect of oxotremorine[6]

Signaling Pathways and Experimental Workflows

M4 Receptor Signaling Pathway

The M4 muscarinic acetylcholine (B1216132) receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of M4 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release. The diagram below illustrates this canonical pathway.

M4_Signaling_Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds PAM M4 PAM (this compound, VU0152100, LY2033298) PAM->M4R Potentiates G_protein Gαi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Caption: M4 receptor signaling cascade initiated by acetylcholine and enhanced by a PAM.

Experimental Workflow: In Vitro PAM Potency Assessment

The potency of M4 PAMs is typically determined using a calcium mobilization assay in a cell line stably expressing the M4 receptor and a chimeric G-protein (e.g., Gαqi5) that couples receptor activation to intracellular calcium release.

In_Vitro_Workflow start Start cell_culture Culture CHO or HEK293 cells stably expressing M4-R and Gαqi5 start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells dye_loading Load cells with a calcium-sensitive dye (e.g., Fluo-4) plate_cells->dye_loading add_pam Add varying concentrations of M4 PAM dye_loading->add_pam add_ach Add a fixed, sub-maximal (EC20) concentration of Acetylcholine add_pam->add_ach measure_fluorescence Measure fluorescence to determine intracellular calcium concentration add_ach->measure_fluorescence data_analysis Analyze data to calculate PAM EC50 values measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for determining M4 PAM potency using a calcium mobilization assay.

Experimental Workflow: In Vivo Antipsychotic-like Activity Assessment

The amphetamine-induced hyperlocomotion model in rats is a standard behavioral assay to evaluate the potential antipsychotic efficacy of novel compounds.

In_Vivo_Workflow start Start habituation Habituate rats to locomotor activity chambers start->habituation drug_admin Administer M4 PAM (e.g., this compound) or vehicle habituation->drug_admin amphetamine_admin Administer amphetamine (e.g., 1 mg/kg) to induce hyperlocomotion drug_admin->amphetamine_admin record_activity Record locomotor activity for a defined period (e.g., 90 min) amphetamine_admin->record_activity data_analysis Analyze total distance traveled or other locomotor parameters record_activity->data_analysis end End data_analysis->end

Caption: Workflow for the amphetamine-induced hyperlocomotion model in rats.

Experimental Protocols

Calcium Mobilization Assay

This protocol is for determining the in vitro potency of M4 PAMs.

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably co-expressing the human or rat M4 muscarinic receptor and a chimeric G-protein (Gαqi5) are cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and appropriate selection antibiotics.[7][8]

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and grown to confluence.[7][8]

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.[7][8][9]

  • Compound Addition: The dye solution is removed, and the cells are washed with assay buffer. A range of concentrations of the test M4 PAM is added to the wells.[8]

  • Agonist Stimulation and Signal Detection: After a short pre-incubation with the PAM, a sub-maximal (EC20) concentration of acetylcholine is added to the wells. The fluorescence intensity is measured immediately using a fluorescence plate reader (e.g., FLIPR or FlexStation).[8]

  • Data Analysis: The increase in fluorescence, corresponding to the increase in intracellular calcium, is measured. The data are normalized to the response of a maximal concentration of acetylcholine. The EC50 value for the PAM is calculated from the concentration-response curve.

Amphetamine-Induced Hyperlocomotion in Rats

This protocol is for assessing the in vivo antipsychotic-like efficacy of M4 PAMs.

  • Animals: Male Sprague-Dawley or Wistar rats are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Habituation: On the day of the experiment, rats are habituated to the locomotor activity chambers (e.g., open-field arenas equipped with infrared beams) for at least 30-60 minutes.[10][11]

  • Drug Administration:

    • The M4 PAM (e.g., this compound, VU0152100) or vehicle is administered via the appropriate route (e.g., oral gavage or intraperitoneal injection) at the desired dose(s).[2][5]

    • A pre-treatment time is allowed for the compound to be absorbed and reach the brain (typically 30-60 minutes).

  • Induction of Hyperlocomotion: d-amphetamine (typically 0.5-1.5 mg/kg) or saline is administered subcutaneously or intraperitoneally.[11]

  • Behavioral Testing: Immediately after amphetamine administration, the rats are returned to the locomotor activity chambers, and their locomotor activity (e.g., distance traveled, beam breaks) is recorded for a set period, usually 60-120 minutes.[10]

  • Data Analysis: The total locomotor activity during the testing period is quantified. The ability of the M4 PAM to reduce amphetamine-induced hyperlocomotion is determined by comparing the activity of the PAM-treated group to the vehicle-treated, amphetamine-challenged group. Data are typically analyzed using ANOVA followed by post-hoc tests.

Conclusion

This compound represents a significant advancement in the development of M4 PAMs, demonstrating high potency at both rat and human receptors, good CNS penetration, and robust in vivo efficacy.[2] VU0152100 is a valuable and widely used tool compound that has been extensively characterized in preclinical models.[5] LY2033298, as one of the earliest selective M4 PAMs, laid the groundwork for the development of subsequent modulators, though its species-dependent potency and reliance on co-agonists in some in vivo paradigms are important considerations.[1][2] The choice of compound will depend on the specific research question, with this compound being a strong candidate for studies requiring high potency and translational relevance.

References

A Comparative Analysis of VU0467485 and Typical Antipsychotics: Efficacy and Safety Profiles

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy and safety of VU0467485, a novel M4 muscarinic acetylcholine (B1216132) receptor (M4) positive allosteric modulator (PAM), and typical antipsychotics, represented here by the benchmark drug haloperidol (B65202). The comparison is based on available experimental data, focusing on mechanisms of action, in vivo efficacy in established animal models of psychosis, and key safety and tolerability markers.

Contrasting Mechanisms of Action

The fundamental difference between this compound and typical antipsychotics lies in their distinct molecular targets and mechanisms of action.

  • This compound (M4 Positive Allosteric Modulator): this compound does not directly activate the M4 receptor. Instead, it binds to an allosteric site, a location distinct from the binding site of the endogenous neurotransmitter, acetylcholine (ACh).[1] This binding potentiates the receptor's response to ACh, enhancing its natural signaling cascade.[2] This modulatory approach is hypothesized to fine-tune neurotransmission rather than simply blocking a receptor, potentially leading to a more nuanced therapeutic effect. The antipsychotic-like effects of M4 activation are thought to be mediated by the subsequent modulation of dopamine (B1211576) release in key brain regions like the striatum.[2]

  • Typical Antipsychotics (Dopamine D2 Receptor Antagonists): Typical antipsychotics, such as haloperidol, exert their primary therapeutic effect by directly blocking dopamine D2 receptors in the brain's mesolimbic pathway.[3] This antagonism is effective in mitigating the positive symptoms of psychosis, such as hallucinations and delusions, which are associated with dopamine hyperactivity.[3] However, this blockade is not selective to the mesolimbic pathway and also affects dopaminergic signaling in other areas, such as the nigrostriatal pathway, which is critically involved in motor control.

cluster_0 This compound: M4 PAM Mechanism cluster_1 Typical Antipsychotic: D2 Antagonist Mechanism ACh Acetylcholine (ACh) M4 M4 Receptor ACh->M4 Binds Orthosteric Site VU This compound VU->M4 Binds Allosteric Site Neuron1 Cholinergic Neuron Activity M4->Neuron1 Potentiates Signal DopamineMod Modulation of Dopamine Release Neuron1->DopamineMod Leads to Dopamine Dopamine D2 D2 Receptor Dopamine->D2 Binds Orthosteric Site Haloperidol Haloperidol Haloperidol->D2 Blocks Binding Neuron2 Dopaminergic Neuron Activity D2->Neuron2 Inhibits Signal

Figure 1: Comparative Signaling Pathways (Max Width: 760px)

Data Presentation: Efficacy and Safety Comparison

Quantitative data from preclinical studies are summarized below to facilitate a direct comparison between this compound and haloperidol.

Table 1: In Vitro Potency and Receptor Affinity

This table compares the in vitro potency of this compound at the M4 receptor with the binding affinity of haloperidol for the D2 receptor.

CompoundTargetMetricValue (nM)Description
This compound Human M4 ReceptorEC5078.8[4]The concentration required to achieve 50% of the maximal potentiation of the acetylcholine response.
Haloperidol Human D2 ReceptorKi~0.7 - 2.0The inhibition constant, indicating the binding affinity of the drug to the receptor. A lower Ki signifies higher affinity.
Table 2: In Vivo Efficacy in Amphetamine-Induced Hyperlocomotion (AIH) Model

The AIH model is a standard preclinical screen for antipsychotic activity, mimicking the hyperdopaminergic state associated with psychosis.

CompoundAnimal ModelDoseEfficacy
This compound Rat10 mg/kg (p.o.)43.2% reversal of amphetamine-induced hyperlocomotion.[4]
Haloperidol Rat0.05 mg/kg (s.c.)Significant reduction in amphetamine-induced hyperactivity.[5][6]

Note: While both compounds show efficacy, the available data does not permit a direct quantitative comparison of the percentage of reversal at equivalent doses in the same study.

Table 3: Preclinical Side Effect Profile

This table contrasts the observed side effect profiles in animal models. Catalepsy, a state of motor immobility, is a widely used preclinical proxy for extrapyramidal symptoms (EPS) in humans, a common and debilitating side effect of typical antipsychotics.

CompoundAnimal ModelAssayDoseResult
This compound RatModified Irwin Test56.6 mg/kg (p.o.)No significant effects on autonomic or somatomotor functions.[4]
Haloperidol RatCatalepsy Bar TestAED50 = 0.29 mg/kg The dose that produced catalepsy in 50% of the rats, indicating a high potential for inducing EPS.[7]

Note: Studies on other selective M4 PAMs, such as VU0152100, have shown that these compounds do not produce catalepsy at doses that are effective in antipsychotic models.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below for reproducibility and critical evaluation.

Radioligand Binding Assay (for Haloperidol Ki)
  • Membrane Preparation: Cells expressing the human D2 receptor are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to a specific protein concentration.

  • Binding Reaction: A fixed concentration of a radiolabeled ligand that binds to D2 receptors (e.g., [³H]-spiperone) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (haloperidol).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes (and thus receptor-bound radioligand) while allowing unbound radioligand to pass through.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of haloperidol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Amphetamine-Induced Hyperlocomotion (AIH) Assay

This behavioral assay assesses the potential of a compound to reverse the locomotor-stimulating effects of amphetamine.

cluster_workflow Amphetamine-Induced Hyperlocomotion Workflow Habituation 1. Habituation Rats are habituated to locomotor activity chambers. Baseline 2. Baseline Activity Locomotor activity is recorded for a baseline period (e.g., 30 min). Habituation->Baseline Pretreatment 3. Pretreatment Rats are administered the test compound (this compound or Haloperidol) or vehicle. Baseline->Pretreatment Challenge 4. Psychostimulant Challenge After a set time, rats receive an injection of amphetamine. Pretreatment->Challenge Measurement 5. Activity Measurement Locomotor activity is recorded for an extended period (e.g., 90 min). Challenge->Measurement Analysis 6. Data Analysis Activity levels are compared between treatment groups to determine reversal of hyperlocomotion. Measurement->Analysis

Figure 2: Experimental Workflow for AIH Assay (Max Width: 760px)
Catalepsy Bar Test (for Haloperidol AED50)

This test measures the failure of an animal to correct an externally imposed posture, a hallmark of drug-induced parkinsonism.

  • Drug Administration: Rats are administered various doses of the test compound (e.g., haloperidol) or vehicle.

  • Posture Imposition: At specific time points after dosing, the rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface.

  • Latency Measurement: The time it takes for the rat to remove both forepaws from the bar and correct its posture is recorded. A predetermined cutoff time (e.g., 180 seconds) is typically used.

  • Data Analysis: The dose at which 50% of the animals exhibit catalepsy (remain on the bar for the cutoff duration) is calculated as the AED50 (Adverse Effect Dose 50).

Summary and Conclusion

The comparison between this compound and typical antipsychotics like haloperidol highlights a significant shift in the therapeutic approach to psychosis.

cluster_VU This compound cluster_HAL Typical Antipsychotics (Haloperidol) V_Mech Mechanism: M4 Allosteric Modulation V_Eff Efficacy: Reverses AIH V_Mech->V_Eff Leads to V_Side Side Effects: No Catalepsy Observed V_Mech->V_Side Leads to Conclusion Conclusion: This compound shows comparable preclinical efficacy with a potentially superior safety profile, avoiding the primary liability of typical antipsychotics. V_Side->Conclusion H_Mech Mechanism: D2 Receptor Blockade H_Eff Efficacy: Reverses AIH H_Mech->H_Eff Leads to H_Side Side Effects: High Catalepsy (EPS) Risk H_Mech->H_Side Leads to H_Side->Conclusion

Figure 3: Logical Comparison of Drug Profiles (Max Width: 760px)
  • Efficacy: Both this compound and haloperidol demonstrate efficacy in the amphetamine-induced hyperlocomotion model, a key predictor of antipsychotic activity. This suggests that modulating the M4 receptor can achieve therapeutic effects comparable to the established mechanism of D2 receptor blockade.

  • Safety and Tolerability: The most striking difference is in the side effect profile. Haloperidol shows a high propensity to induce catalepsy at effective doses, consistent with the known risk of extrapyramidal symptoms in patients. In contrast, this compound and other M4 PAMs appear to be devoid of this liability in preclinical models.[2][4] This suggests that targeting the M4 receptor may offer a way to treat psychosis without the motor side effects that limit the utility and tolerability of typical antipsychotics.

References

A Head-to-Head Preclinical Comparison of VU0467485 and Clozapine for the Treatment of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed preclinical comparison of VU0467485, a selective M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), and clozapine (B1669256), the "gold standard" atypical antipsychotic for treatment-resistant schizophrenia. While direct head-to-head preclinical studies are limited, this document synthesizes available data to offer a comparative overview of their efficacy, receptor engagement, and potential side effect profiles.

At a Glance: Key Preclinical Characteristics

FeatureThis compoundClozapine
Primary Mechanism M4 Receptor Positive Allosteric ModulatorMulti-receptor Antagonist (Dopamine, Serotonin (B10506), etc.)
Antipsychotic-like Efficacy Demonstrated in rodent modelsWell-established in various preclinical models
Extrapyramidal Side Effects Low to negligible potentialLow incidence at therapeutic doses
Metabolic Side Effects Not extensively reported in preclinical studiesKnown to induce weight gain and metabolic changes
Selectivity Highly selective for the M4 receptorBroad receptor binding profile

Efficacy in Preclinical Models of Schizophrenia

A common preclinical model to assess antipsychotic potential is the amphetamine-induced hyperlocomotion (AHL) model in rodents. This model mimics the hyperdopaminergic state thought to underlie the positive symptoms of schizophrenia.

Table 1: Effect on Amphetamine-Induced Hyperlocomotion in Rats

CompoundDose (mg/kg, p.o.)% Reversal of HyperlocomotionStudy Reference
This compound 1043.2%Wood et al. (2016)[1]
Clozapine 5 - 20 (s.c.)Dose-dependent inhibitionLi et al. (2009)[2]

Note: The data for this compound and clozapine are from separate studies with different administration routes and experimental protocols. Direct comparison of potency should be made with caution.

This compound has demonstrated robust efficacy in reversing AHL in rats, with a minimum effective dose of 10 mg/kg.[1] Clozapine also effectively attenuates amphetamine-induced hyperlocomotion, an effect that is well-documented in preclinical literature.[2]

Receptor Binding Profiles: A Tale of Two Mechanisms

The therapeutic effects and side effect profiles of antipsychotics are largely determined by their interactions with various neurotransmitter receptors. This compound and clozapine represent fundamentally different approaches to treating psychosis.

This compound is a highly selective M4 PAM, meaning it does not directly activate the M4 receptor but enhances its response to the endogenous neurotransmitter, acetylcholine.[1] This targeted approach aims to modulate dopamine (B1211576) release indirectly in brain regions relevant to schizophrenia, potentially offering a more refined therapeutic effect with fewer off-target side effects.[3]

In contrast, clozapine is a multi-receptor antagonist with a complex pharmacological profile.[4][5] Its efficacy is attributed to its interactions with a wide range of receptors, including dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C), adrenergic (α1, α2), histamine (B1213489) (H1), and muscarinic (M1-M5) receptors.[4][5][6]

Table 2: Comparative Receptor Binding Affinities (Ki, nM) - Lower values indicate higher affinity

ReceptorThis compound (Human)Clozapine (Human)
Muscarinic M4 EC50 = 78.8 nM (PAM activity)[1]Partial Agonist[4]
Muscarinic M1 > 10,000[1]~6[6]
Muscarinic M2 > 10,000[1]15-40[6]
Muscarinic M3 > 10,000[1]15-40[6]
Muscarinic M5 > 10,000[1]15-40[6]
Dopamine D2 No significant activity[1]~150[6]
Dopamine D4 No significant activity[1]~20[6]
Serotonin 5-HT2A No significant activity[1]5-10[6]
Histamine H1 No significant activity[1]~1[6]
Adrenergic α1A No significant activity[1]~1-2[6]

Note: Data for this compound represents its high selectivity as a PAM, with no significant off-target binding at concentrations up to 10 µM. Clozapine's Ki values are compiled from various sources and represent its antagonist or partial agonist activity.

Side Effect Profile Assessment

A critical differentiator for novel antipsychotics is an improved side effect profile compared to existing treatments.

Extrapyramidal Symptoms (EPS) and Catalepsy

Catalepsy in rodents is a preclinical indicator of the potential to induce extrapyramidal side effects in humans. Clozapine is known for its low propensity to cause catalepsy at therapeutic doses, a hallmark of its "atypical" profile.[7]

This compound was evaluated in a modified Irwin test in rats, a comprehensive screen for neurological and behavioral effects. At a high dose of 56.6 mg/kg, no significant effects on autonomic or somatomotor functions were observed, suggesting a low risk of inducing catalepsy or other motor side effects.[1]

Metabolic Side Effects

Clozapine is associated with a significant risk of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes. The preclinical data on the metabolic effects of this compound are not as extensively reported. However, its highly selective mechanism of action, which avoids direct interaction with receptors linked to metabolic dysregulation (like histamine H1 and serotonin 5-HT2C), suggests a potentially more favorable metabolic profile.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion
  • Animals: Male Sprague-Dawley rats.

  • Procedure: Rats are habituated to locomotor activity chambers. On the test day, animals are pre-treated with the test compound (e.g., this compound, clozapine) or vehicle via the appropriate route of administration (e.g., oral, subcutaneous). After a specified pretreatment time (e.g., 30-60 minutes), rats are administered d-amphetamine (typically 1-2 mg/kg, s.c. or i.p.) to induce hyperlocomotion. Locomotor activity is then recorded for a set period (e.g., 60-90 minutes). The primary endpoint is the total distance traveled or the number of beam breaks, which is used to calculate the percentage reversal of the amphetamine-induced effect.[2]

Receptor Binding Assays
  • Preparation: Cell membranes are prepared from cell lines stably expressing the human receptor of interest.

  • Procedure: A fixed concentration of a radiolabeled ligand specific for the target receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound. After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation. For PAMs like this compound, functional assays measuring the potentiation of the endogenous ligand's effect (e.g., calcium mobilization or GTPγS binding) are used to determine the EC50.[1]

Visualizing the Mechanisms

The distinct mechanisms of this compound and clozapine can be visualized through their proposed signaling pathways.

cluster_0 This compound: M4 PAM Mechanism ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound This compound->M4R Enhances ACh Binding G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Dopamine_Release ↓ Dopamine Release cAMP->Dopamine_Release Leads to

Caption: Proposed mechanism of this compound as an M4 PAM.

cluster_1 Clozapine: Multi-Receptor Antagonism Clozapine Clozapine D2R Dopamine D2 Receptor Clozapine->D2R Blocks HT2AR Serotonin 5-HT2A Receptor Clozapine->HT2AR Blocks M1R Muscarinic M1 Receptor Clozapine->M1R Blocks H1R Histamine H1 Receptor Clozapine->H1R Blocks Alpha1R Adrenergic α1 Receptor Clozapine->Alpha1R Blocks Antipsychotic_Effect Antipsychotic Effect D2R->Antipsychotic_Effect HT2AR->Antipsychotic_Effect Side_Effects Side Effects (Sedation, Weight Gain, etc.) M1R->Side_Effects H1R->Side_Effects Alpha1R->Side_Effects

Caption: Simplified overview of clozapine's multi-receptor antagonism.

cluster_2 Experimental Workflow: Amphetamine-Induced Hyperlocomotion Habituation Habituation to Activity Chamber Pretreatment Administer Vehicle or Test Compound (this compound/Clozapine) Habituation->Pretreatment Amphetamine Administer Saline or Amphetamine Pretreatment->Amphetamine Recording Record Locomotor Activity Amphetamine->Recording Analysis Data Analysis (% Reversal) Recording->Analysis

Caption: General experimental workflow for the AHL model.

Conclusion

This compound and clozapine represent two distinct pharmacological strategies for the treatment of schizophrenia. This compound, with its highly selective M4 PAM activity, offers a targeted approach that shows promise in preclinical models of psychosis. Its mechanism suggests the potential for a favorable side effect profile, particularly concerning extrapyramidal and metabolic effects. Clozapine, while highly effective, especially in treatment-resistant cases, has a broad receptor engagement that contributes to both its efficacy and its significant side effect burden.

Further direct, head-to-head comparative studies are necessary to fully elucidate the relative efficacy and safety of M4 PAMs like this compound in comparison to clozapine. However, the existing preclinical data suggest that selective M4 modulation is a promising avenue for the development of novel antipsychotics with an improved therapeutic index.

References

Unveiling the Antipsychotic Potential of VU0467485: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VU0467485's Performance Against Established Antipsychotics.

The quest for novel antipsychotics with improved efficacy and tolerability has led to the exploration of new pharmacological targets. One such promising target is the muscarinic acetylcholine (B1216132) M4 receptor. This compound, a potent and selective positive allosteric modulator (PAM) of the M4 receptor, has demonstrated significant antipsychotic-like effects in multiple animal models of schizophrenia.[1][2][3][4] This guide provides a comprehensive comparison of this compound with the atypical antipsychotic clozapine (B1669256) and the typical antipsychotic haloperidol (B65202), supported by experimental data from key preclinical validation studies.

Performance in Preclinical Models of Schizophrenia

This compound has been primarily evaluated in two widely accepted rodent models that mimic the positive symptoms of schizophrenia: amphetamine-induced hyperlocomotion (AHL) and MK-801-induced hyperlocomotion. These models are based on the dopamine (B1211576) and glutamate (B1630785) hypotheses of schizophrenia, respectively.

Amphetamine-Induced Hyperlocomotion (AHL)

This model induces a hyperdopaminergic state, reflecting the overactive dopamine signaling implicated in psychosis. The efficacy of this compound, clozapine, and haloperidol in reversing amphetamine-induced hyperactivity is a key indicator of their antipsychotic potential.

Comparative Efficacy in the Amphetamine-Induced Hyperlocomotion Model

CompoundSpeciesRoute of AdministrationEffective Dose RangeReference(s)
This compound RatOral (p.o.)1 - 10 mg/kg[5]
Clozapine RatIntraperitoneal (i.p.)0.5 - 5 mg/kg[6][7]
Haloperidol RatSubcutaneous (s.c.)0.03 - 0.1 mg/kg[8]

Note: Data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

MK-801-Induced Hyperlocomotion

The non-competitive NMDA receptor antagonist MK-801 induces a state of hypoglutamatergic function, which is also believed to contribute to the pathophysiology of schizophrenia. The ability of a compound to attenuate the hyperlocomotion induced by MK-801 suggests a potential to treat psychosis related to glutamate signaling deficits.

Comparative Efficacy in the MK-801-Induced Hyperlocomotion Model

CompoundSpeciesRoute of AdministrationEffective Dose RangeReference(s)
This compound RatOral (p.o.)10 - 30 mg/kg[4]
Clozapine RatIntraperitoneal (i.p.)0.1 - 7.5 mg/kg[9]
Haloperidol RatIntraperitoneal (i.p.)0.25 - 0.5 mg/kg[9][10]

Note: Data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: M4 Receptor Modulation

This compound exerts its antipsychotic-like effects through a distinct mechanism compared to traditional antipsychotics. As a positive allosteric modulator of the M4 muscarinic receptor, it enhances the receptor's response to the endogenous neurotransmitter acetylcholine.[3][5] This is in contrast to clozapine and haloperidol, which primarily act as antagonists at dopamine D2 receptors, among other receptor interactions.[10][11]

The activation of M4 receptors, particularly in the striatum, is thought to indirectly modulate dopamine release. This provides a novel approach to dampen the hyperdopaminergic state associated with psychosis, potentially with a lower propensity for the motor side effects associated with direct D2 receptor blockade.[2][12] Recent studies suggest that the antipsychotic-like effects of M4 PAMs may be mediated by a novel signaling pathway involving the CB2 cannabinoid receptor-dependent inhibition of dopamine release.[2]

M4_PAM_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Cholinergic Neuron Dopamine Dopamine Release ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates This compound This compound (M4 PAM) This compound->M4R Enhances ACh Binding AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP cAMP->Dopamine Modulates (Inhibits)

M4 PAM Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key animal models discussed.

Amphetamine-Induced Hyperlocomotion (AHL) in Rats

Objective: To assess the potential antipsychotic efficacy of a test compound by measuring its ability to reverse locomotor hyperactivity induced by amphetamine.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350g)

  • Amphetamine sulfate (B86663) (dissolved in 0.9% saline)

  • Test compound (e.g., this compound, clozapine, haloperidol) and vehicle

  • Open-field activity chambers equipped with infrared photobeams

Procedure:

  • Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment. Habituate the animals to the open-field chambers for 30-60 minutes on the day prior to testing.

  • Drug Administration:

    • Administer the test compound or vehicle at the appropriate pretreatment time before amphetamine administration (e.g., 30-60 minutes for i.p. or s.c., 60-90 minutes for p.o.).

    • Administer amphetamine (typically 0.5-1.5 mg/kg, s.c. or i.p.).

  • Data Collection: Immediately place the rats in the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.

  • Data Analysis: Analyze the total locomotor activity during the testing period. Compare the activity of the test compound-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in hyperactivity indicates potential antipsychotic efficacy.

AHL_Workflow Habituation Habituation to Testing Room & Arenas Drug_Admin Administer Test Compound or Vehicle Habituation->Drug_Admin Amph_Admin Administer Amphetamine Drug_Admin->Amph_Admin Data_Collection Record Locomotor Activity Amph_Admin->Data_Collection Data_Analysis Analyze and Compare Activity Levels Data_Collection->Data_Analysis

AHL Experimental Workflow

MK-801-Induced Hyperlocomotion in Rats

Objective: To evaluate the antipsychotic potential of a test compound by its ability to attenuate locomotor hyperactivity induced by the NMDA receptor antagonist MK-801.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350g)

  • MK-801 (dizocilpine maleate; dissolved in 0.9% saline)

  • Test compound (e.g., this compound, clozapine, haloperidol) and vehicle

  • Open-field activity chambers equipped with infrared photobeams

Procedure:

  • Habituation: Similar to the AHL protocol, acclimate rats to the testing environment.

  • Drug Administration:

    • Administer the test compound or vehicle at the appropriate pretreatment time.

    • Administer MK-801 (typically 0.1-0.3 mg/kg, i.p. or s.c.).

  • Data Collection: Place the rats in the activity chambers immediately after MK-801 injection and record locomotor activity for 60-120 minutes.

  • Data Analysis: Compare the total locomotor activity of the test compound-treated groups with the vehicle-treated, MK-801-challenged group. A significant reduction in hyperactivity suggests potential antipsychotic-like effects.

MK801_Workflow Habituation Habituation to Testing Room & Arenas Drug_Admin Administer Test Compound or Vehicle Habituation->Drug_Admin MK801_Admin Administer MK-801 Drug_Admin->MK801_Admin Data_Collection Record Locomotor Activity MK801_Admin->Data_Collection Data_Analysis Analyze and Compare Activity Levels Data_Collection->Data_Analysis

MK-801 Experimental Workflow

Conclusion

This compound demonstrates robust antipsychotic-like efficacy in preclinical models of schizophrenia, operating through a novel mechanism of M4 receptor positive allosteric modulation.[1][4] While direct comparative studies with established antipsychotics are limited, the available data suggest that this compound is effective in reversing hyperlocomotion induced by both dopaminergic and glutamatergic challenges. This dual action, coupled with a mechanism that indirectly modulates dopamine signaling, positions M4 PAMs like this compound as a promising new class of therapeutics for the treatment of psychosis, potentially offering an improved side-effect profile compared to traditional dopamine receptor antagonists. Further research, including head-to-head comparative studies, is warranted to fully elucidate the therapeutic potential of this compound relative to current standards of care.

References

A Comparative Look at the Pharmacokinetic Profiles of M4 Positive Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetic properties of emerging M4 PAMs, offering a comparative analysis for researchers and drug development professionals.

The M4 muscarinic acetylcholine (B1216132) receptor has emerged as a promising therapeutic target for neuropsychiatric disorders, particularly schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a nuanced approach to treatment by enhancing the receptor's response to the endogenous neurotransmitter acetylcholine, potentially leading to improved safety and tolerability profiles compared to orthosteric agonists. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of several key M4 PAMs, including preclinical and clinical candidates, supported by experimental data and detailed methodologies.

Comparative Pharmacokinetic Data

The following table summarizes the available pharmacokinetic parameters for a selection of M4 PAMs. It is important to note that the data are derived from different species and study designs, which should be taken into consideration when making direct comparisons.

CompoundSpeciesAdministration RouteDoseCmaxTmaxAUC (0-∞)Half-life (t½)Reference(s)
VU0152100 RatIntraperitoneal (i.p.)56.6 mg/kg7.6 µM~1 h36.2 µM·h (Brain)1.12 h (Brain)[1]
Xanomeline HumanOralN/AN/A~2.5 hN/A~4.56 h[2]
Emraclidine (CVL-231) HumanOral30 mg (once daily)Data not publicly availableData not publicly availableData not publicly availableData not publicly available[3][4]
VU0467154 RatIntravenous (i.v.)1 mg/kgN/AN/AN/A5.7 h[5]
VU0467485 RatN/AN/AN/AN/AN/AN/A[6]
Human (Predicted)N/AN/AN/AN/AN/A1.9-6.6 h[6]

Note: Xanomeline is an M1/M4 receptor agonist, included here for its relevance in the field. Data for Emraclidine (CVL-231) are from Phase 1b clinical trials where pharmacokinetics were assessed, but specific values for Cmax, Tmax, and AUC have not been publicly disclosed.[3][4] this compound data in humans are based on preclinical predictions.

Experimental Protocols

The pharmacokinetic data presented in this guide were primarily generated using well-established preclinical and clinical methodologies. Below are detailed descriptions of the key experimental protocols typically employed.

Animal Pharmacokinetic Studies

These studies are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.

1. Animal Models and Housing:

  • Species: Male Sprague-Dawley rats are commonly used for initial PK profiling.[7]

  • Housing: Animals are typically housed in a controlled environment with a standard 12-hour light/dark cycle and free access to food and water.[8]

  • Acclimation: A period of at least one week is allowed for the animals to acclimate to the facility before the commencement of the study.[8]

2. Compound Formulation and Administration:

  • Formulation: The M4 PAM is dissolved or suspended in a suitable vehicle. For example, VU0152100 has been formulated in 10% Tween 80 in deionized water, with the pH adjusted to approximately 7.0.[7]

  • Routes of Administration:

    • Intravenous (IV): Administered as a bolus via the tail vein to determine parameters like clearance and volume of distribution.

    • Oral (PO): Administered by gavage to assess oral bioavailability.

    • Intraperitoneal (IP): A common route for preclinical efficacy and PK studies.[1]

3. Blood and Tissue Sample Collection:

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein or another appropriate site.[8]

  • Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma, which is then stored at -80°C until analysis.[8]

  • Brain Tissue Collection: For centrally acting drugs like M4 PAMs, brain tissue is often collected at the end of the study to determine brain penetration.[7]

4. Bioanalytical Method - LC-MS/MS:

  • Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drug concentrations in biological matrices due to its high sensitivity and selectivity.[9]

  • Sample Preparation: Plasma or brain homogenate samples are typically prepared by protein precipitation using a solvent like acetonitrile. An internal standard is added to correct for variability during sample processing and analysis.[8]

  • Chromatography: The prepared sample is injected into a liquid chromatograph to separate the analyte of interest from other components in the matrix.

  • Mass Spectrometry: The separated analyte is then ionized and detected by a tandem mass spectrometer, which provides highly specific and sensitive quantification.

5. Pharmacokinetic Data Analysis:

  • The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using non-compartmental analysis software.

Human Clinical Trials (Phase 1)

The primary objective of Phase 1 clinical trials is to assess the safety, tolerability, and pharmacokinetics of a new drug in healthy volunteers or a small group of patients.

1. Study Design:

  • These are often randomized, double-blind, placebo-controlled studies.[3]

  • The study may include a single ascending dose (SAD) component, where different groups of subjects receive a single, escalating dose of the drug, and a multiple ascending dose (MAD) component, where subjects receive multiple doses over a period of time.[3]

2. Subject Population:

  • Typically involves healthy adult volunteers. For drugs targeting specific diseases like schizophrenia, early studies may enroll patients with the condition.[3]

3. Dosing and Sample Collection:

  • The drug is administered orally as a tablet or capsule.

  • Blood samples are collected at frequent intervals before and after drug administration to characterize the plasma concentration-time profile.

4. Bioanalysis and Data Analysis:

  • Similar to preclinical studies, LC-MS/MS is used to quantify the drug in plasma samples.

  • Pharmacokinetic parameters are calculated to understand how the drug is absorbed, distributed, metabolized, and eliminated in humans.

Mandatory Visualizations

M4 Receptor Signaling Pathway

The M4 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαi/o pathway. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This reduction in cAMP modulates the activity of downstream effectors, ultimately influencing neuronal excitability and neurotransmitter release.

M4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular M4R M4 Receptor GPCR Gαi/oβγ M4R->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ACh Acetylcholine (Endogenous Ligand) ACh->M4R Binds PAM M4 PAM PAM->M4R Enhances Binding ATP ATP ATP->AC Substrate Downstream Modulation of Downstream Effectors cAMP->Downstream Reduced Activation PK_Workflow cluster_pre_study Pre-Study Preparation cluster_in_life In-Life Phase cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis protocol Protocol Design animal_acclimation Animal Acclimation protocol->animal_acclimation formulation Compound Formulation animal_acclimation->formulation dosing Dosing (IV, PO, or IP) formulation->dosing sampling Serial Blood Sampling dosing->sampling plasma_prep Plasma Preparation sampling->plasma_prep lcms LC-MS/MS Analysis plasma_prep->lcms pk_calc Pharmacokinetic Parameter Calculation lcms->pk_calc report Reporting pk_calc->report

References

Assessing the Selectivity Profile of VU0467485 Against Other M4 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the selectivity profile of the M4 positive allosteric modulator (PAM) VU0467485 against other known M4 modulators. The information presented is supported by experimental data to assist researchers in making informed decisions for their drug discovery and development programs.

Introduction to M4 Receptor Modulation

The M4 muscarinic acetylcholine (B1216132) receptor, a G-protein coupled receptor (GPCR), is a promising therapeutic target for neuropsychiatric disorders such as schizophrenia. Positive allosteric modulators (PAMs) of the M4 receptor offer a potential therapeutic advantage by enhancing the effect of the endogenous ligand, acetylcholine, in a spatially and temporally controlled manner. A critical aspect in the development of M4 PAMs is their selectivity for the M4 subtype over other muscarinic receptor subtypes (M1, M2, M3, and M5) to minimize off-target effects. This guide focuses on the selectivity of this compound, a well-characterized M4 PAM, in comparison to other modulators.

Comparative Selectivity Data

The following table summarizes the in vitro potency and selectivity of this compound and the comparator M4 PAM, VU0152100, against human (h) and rat (r) muscarinic receptor subtypes. The data is primarily derived from functional assays, such as calcium mobilization assays.

CompoundReceptor SubtypeEC50 (nM)Selectivity vs. M4Reference
This compound hM478.8-[1]
rM426.6-[1]
hM1>30,000>380-fold[1]
hM2>30,000>380-fold[1]
hM3>30,000>380-fold[1]
hM5>30,000>380-fold[1]
VU0152100 rM4380-[2]
hM1>30,000>79-fold[2]
hM2>30,000>79-fold[2]
hM3>30,000>79-fold[2]
hM5>30,000>79-fold[2]

Note: Data for other M4 modulators such as PF-06764427 and DSP-9632 were considered for this guide. However, publicly available, directly comparable quantitative selectivity data across all muscarinic subtypes was limited. It is noteworthy that PF-06764427 has been identified as a selective M1 PAM[3].

Signaling Pathways and Experimental Workflows

To understand the assessment of these compounds, it is crucial to visualize the underlying biological processes and experimental procedures.

M4 Muscarinic Receptor Signaling Pathway

The M4 receptor primarily couples to the Gi/o family of G-proteins. Upon activation by acetylcholine and potentiation by a PAM, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). The βγ subunits can modulate the activity of other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.

M4_Signaling_Pathway ACh Acetylcholine M4R M4 Receptor ACh->M4R binds PAM This compound (M4 PAM) PAM->M4R potentiates G_protein Gi/o Protein M4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits GIRK GIRK Channel G_protein->GIRK activates ATP ATP AC->ATP converts K_ion GIRK->K_ion efflux cAMP cAMP ATP->cAMP Experimental_Workflow start Start: Compound Library primary_screen Primary Screen: Functional Assay (e.g., Calcium Mobilization) on M4 Receptor-expressing cells start->primary_screen hit_id Hit Identification: Potentiation of ACh response primary_screen->hit_id selectivity_panel Selectivity Profiling: Functional Assays on M1, M2, M3, M5 Receptor-expressing cells hit_id->selectivity_panel binding_assay Orthogonal Assay: Radioligand Binding Assay to determine Ki values hit_id->binding_assay data_analysis Data Analysis: Determine EC50/IC50/Ki values and calculate selectivity ratios selectivity_panel->data_analysis binding_assay->data_analysis end End: Selectivity Profile Established data_analysis->end

References

VU0467485: A Novel M4 PAM Showing Efficacy in Preclinical Models Where Typical Antipsychotics Fall Short

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a comparative analysis of VU0467485, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, against typical antipsychotics in preclinical models relevant to schizophrenia. The data presented herein suggests that this compound offers a promising alternative mechanism of action, with potential efficacy in domains where traditional dopamine (B1211576) D2 receptor antagonists, such as haloperidol, are ineffective.

While direct preclinical studies evaluating this compound in models explicitly resistant to typical antipsychotics are not yet available in the published literature, this guide synthesizes data from various preclinical studies to highlight the differential efficacy of these compounds. The focus is on models of cognitive deficits, a key area of unmet need in schizophrenia treatment where typical antipsychotics have consistently shown limited efficacy.

Differentiated Mechanisms of Action: A New Therapeutic Avenue

Typical antipsychotics primarily exert their effects through the blockade of dopamine D2 receptors in the mesolimbic pathway.[1][2][3][4] While effective in treating the positive symptoms of schizophrenia, this mechanism is often associated with significant side effects and a lack of efficacy against negative and cognitive symptoms.[5]

In contrast, this compound acts as an M4 receptor positive allosteric modulator.[6][7][8] This means it does not directly activate the M4 receptor but enhances its sensitivity to the endogenous neurotransmitter, acetylcholine.[6] M4 receptors are strategically located in brain regions implicated in the pathophysiology of schizophrenia, including the striatum and cortex, and their activation has been shown to modulate dopamine release, offering a novel approach to antipsychotic action.[7][9]

Comparative Efficacy in Preclinical Models

The following tables summarize the comparative efficacy of this compound and typical antipsychotics in key preclinical models used to assess antipsychotic potential and cognitive enhancement.

Table 1: Efficacy in Models of Psychosis-Like Symptoms
ModelCompoundKey FindingsReference
Amphetamine-Induced Hyperlocomotion VU0152100 (M4 PAM)Dose-dependently reversed amphetamine-induced hyperlocomotion in rats and wild-type mice, but not in M4 knockout mice.[6][10]
HaloperidolReverses amphetamine-induced hyperlocomotion.[11]
Comparison Both classes of compounds show efficacy in this model of positive symptoms.
MK-801-Induced Hyperlocomotion VU0467154 (M4 PAM)Produced a robust dose-dependent reversal of MK-801-induced hyperlocomotion.[11]
HaloperidolCan reverse MK-801-induced hyperlocomotion.
Table 2: Efficacy in Models of Cognitive Deficits
ModelCompoundKey FindingsReference
PCP-Induced Cognitive Deficits (Morris Water Maze) Atypical Antipsychotics (Clozapine, Risperidone)Reversed PCP-induced cognitive impairment.[6]
HaloperidolIneffective in reversing PCP-induced cognitive deficits.[6]
PCP-Induced Cognitive Deficits (Reversal-Learning) Atypical Antipsychotics (Clozapine, Olanzapine, Ziprasidone)Significantly attenuated the impairment induced by sub-chronic PCP.[12]
HaloperidolFailed to significantly reverse the PCP-induced cognitive impairment.[12]
MK-801-Induced Deficits in Associative Learning and Memory VU0467154 (M4 PAM)Produced a robust dose-dependent reversal of MK-801-induced deficits in wild-type mice, but not in M4 knockout mice.[11]
Implication for this compound The efficacy of a closely related M4 PAM in a model where typical antipsychotics are ineffective suggests a significant therapeutic advantage for this compound in treating cognitive symptoms.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the distinct signaling pathways of typical antipsychotics and M4 PAMs, as well as a typical experimental workflow for evaluating these compounds in a preclinical model of psychosis.

Signaling Pathway of Typical Antipsychotics cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Cellular Response (Reduced Neuronal Firing) cAMP->Response Typical_Antipsychotic Typical Antipsychotic (e.g., Haloperidol) Typical_Antipsychotic->D2R Blocks

Signaling Pathway of Typical Antipsychotics

Signaling Pathway of this compound (M4 PAM) cluster_presynaptic Presynaptic Cholinergic Neuron cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Dopamine_Release ↓ Dopamine Release (in Striatum) cAMP->Dopamine_Release This compound This compound (M4 PAM) This compound->M4R Enhances ACh Binding & Receptor Signaling

Signaling Pathway of this compound (M4 PAM)

Experimental Workflow: Amphetamine-Induced Hyperlocomotion Start Start Habituation Habituation to Locomotor Activity Chambers Start->Habituation Baseline Baseline Activity Recording Habituation->Baseline Drug_Admin Drug Administration (Vehicle, this compound, or Haloperidol) Baseline->Drug_Admin Amphetamine_Admin Amphetamine Administration Drug_Admin->Amphetamine_Admin Locomotion_Recording Locomotor Activity Recording Amphetamine_Admin->Locomotion_Recording Data_Analysis Data Analysis (Distance Traveled, etc.) Locomotion_Recording->Data_Analysis End End Data_Analysis->End

Experimental Workflow: Amphetamine-Induced Hyperlocomotion

Experimental Protocols

Amphetamine-Induced Hyperlocomotion
  • Animals: Male Sprague-Dawley rats or C57BL/6J mice are commonly used.

  • Housing: Animals are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Locomotor activity is measured in automated activity monitoring chambers equipped with infrared beams to detect movement.

  • Procedure:

    • Habituation: Animals are habituated to the testing chambers for a set period (e.g., 60-90 minutes) on one or more days prior to testing.

    • Baseline Recording: On the test day, baseline locomotor activity is recorded for a period (e.g., 30-60 minutes) before any drug administration.

    • Drug Administration:

      • Test compound (this compound or vehicle) or reference compound (haloperidol or vehicle) is administered via an appropriate route (e.g., intraperitoneal, subcutaneous, or oral).

      • A pretreatment period (e.g., 30-60 minutes) is allowed for drug absorption.

    • Psychostimulant Challenge: Amphetamine (typically 0.5-1.5 mg/kg, s.c. or i.p.) is administered to induce hyperlocomotion.

    • Locomotor Activity Recording: Locomotor activity is recorded for a subsequent period (e.g., 60-120 minutes).

  • Data Analysis: The primary endpoint is the total distance traveled or the number of beam breaks during the recording period after amphetamine administration. Data are typically analyzed using ANOVA followed by post-hoc tests to compare drug treatment groups to the vehicle-amphetamine group.

PCP-Induced Cognitive Deficits (Reversal-Learning Task)
  • Animals: Female Hooded-Lister rats are often used for this task.

  • Apparatus: Operant conditioning chambers equipped with levers, a food dispenser, and a house light.

  • Procedure:

    • Training: Rats are trained on a discrimination task where pressing one of two levers is rewarded with a food pellet based on a visual or spatial cue. Training continues until a criterion of performance (e.g., 90% correct responses) is reached.

    • Sub-chronic PCP Administration: Animals are treated with PCP (e.g., 2 mg/kg, i.p.) or vehicle twice daily for 7 days to induce cognitive deficits.

    • Washout Period: A washout period of 7 days follows the last PCP injection.

    • Reversal Learning Test:

      • On the test day, animals receive an acute administration of the test compound (e.g., this compound), reference compound (e.g., haloperidol), or vehicle.

      • The previously unrewarded lever now becomes the correct lever, and the number of trials required to reach the performance criterion is measured.

  • Data Analysis: The number of errors or trials to criterion during the reversal phase is the primary measure of cognitive flexibility. Data are analyzed using appropriate statistical tests to compare the performance of different treatment groups.

Conclusion and Future Directions

The available preclinical data strongly suggest that this compound, through its novel mechanism as an M4 PAM, holds significant promise as a new therapeutic strategy for schizophrenia. Its potential to address cognitive deficits, a domain where typical antipsychotics are largely ineffective, is particularly noteworthy.

Future research should focus on directly comparing this compound with typical and atypical antipsychotics in animal models that exhibit resistance to traditional dopamine D2 receptor blockade. Such studies would provide definitive evidence of its efficacy in treatment-resistant populations and further solidify the rationale for its clinical development.

References

A Comparative Review of the M4 PAM VU0467485 and Other CNS Drugs in Preclinical Models of Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of VU0467485, a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) receptor 4 (M4), with other M4 PAMs and standard antipsychotic drugs. The data presented is collated from preclinical studies and aims to offer an objective overview of the pharmacological and pharmacokinetic profiles of these compounds, with a focus on their potential therapeutic application in schizophrenia.

Introduction to M4 Receptor Modulation in Schizophrenia

The M4 muscarinic acetylcholine receptor has emerged as a promising therapeutic target for the treatment of schizophrenia.[1] Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 receptors, M4 PAMs offer a novel mechanism of action by enhancing the response of the M4 receptor to the endogenous neurotransmitter, acetylcholine.[1] This modulation of the cholinergic system is believed to help normalize the dysregulated dopaminergic and glutamatergic neurotransmission implicated in the pathophysiology of schizophrenia. This compound is a preclinical candidate that has demonstrated robust efficacy in animal models of psychosis.[1][2] This guide will compare its profile to other relevant CNS compounds.

Data Presentation

In Vitro Pharmacology: Potency and Selectivity of M4 PAMs

The following table summarizes the in vitro potency and selectivity of this compound and comparator M4 PAMs at human and rat M4 receptors. Potency is expressed as the half-maximal effective concentration (EC50) in a calcium mobilization assay, a common method to assess the functional activity of G protein-coupled receptors.

CompoundHuman M4 EC50 (nM)Rat M4 EC50 (nM)Selectivity over M1, M2, M3, M5Reference
This compound 78.826.6>30 µM (human & rat)[1]
VU0467154 62717.7Not specified in detail, but selective[3]
LY2033298 Not specified in detail, but human-preferring646Selective for M4[3][4]
In Vivo Efficacy: Reversal of Psychotomimetic-Induced Hyperlocomotion

Preclinical models of schizophrenia often utilize psychostimulants like amphetamine and NMDA receptor antagonists such as MK-801 to induce hyperlocomotion in rodents, mimicking the positive symptoms of psychosis. The efficacy of potential antipsychotics is then assessed by their ability to reverse this hyperactive state.

CompoundAnimal ModelDose (mg/kg, p.o.)% Reversal of HyperlocomotionReference
This compound Amphetamine-induced (rat)1043.2%[1]
This compound MK-801-induced (rat)3041.1%[1]
VU0467154 Amphetamine-induced (rat)Not specified in detail, but effectiveNot specified in detail[1]
Clozapine Amphetamine-induced (rat)5Significant reduction[5][6]
Haloperidol (B65202) MK-801-induced (rat)0.03 - 0.40Dose-dependent antagonism[7][8]
Pharmacokinetic Profile

The pharmacokinetic properties of a drug candidate are crucial for its development. The following table provides a summary of key pharmacokinetic parameters for this compound.

ParameterRatDogHuman (predicted)Reference
Oral Bioavailability (%)29100-[1]
Brain Penetration (Kp,uu)0.370.84-[1]
P-glycoprotein SubstrateNoNo-[1]

Mandatory Visualization

M4 Muscarinic Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the M4 muscarinic acetylcholine receptor. M4 receptors are primarily coupled to the Gi/o family of G proteins.

M4_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds This compound This compound (M4 PAM) This compound->M4R Potentiates G_protein Gi/o Protein M4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Neuronal_Inhibition Neuronal Inhibition PKA->Neuronal_Inhibition Leads to

M4 Receptor Signaling Cascade
Experimental Workflow: Amphetamine-Induced Hyperlocomotion Assay

This diagram outlines the typical workflow for an amphetamine-induced hyperlocomotion study in rats, a key preclinical model for assessing antipsychotic efficacy.

Amphetamine_Hyperlocomotion_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Challenge cluster_data Data Collection and Analysis Animal_Acclimation Animal Acclimation to Test Room Habituation Habituation to Locomotor Activity Chambers (e.g., 30-60 min) Animal_Acclimation->Habituation Vehicle_Drug Administration of Vehicle or Test Compound (e.g., this compound) Habituation->Vehicle_Drug Pretreatment_Period Pretreatment Period (e.g., 30-60 min) Vehicle_Drug->Pretreatment_Period Amphetamine_Challenge Amphetamine Injection (e.g., 0.5-1.5 mg/kg, s.c. or i.p.) Pretreatment_Period->Amphetamine_Challenge Locomotor_Recording Record Locomotor Activity (e.g., 60-90 min) Amphetamine_Challenge->Locomotor_Recording Data_Analysis Analyze Data (e.g., total distance traveled, stereotypy) Locomotor_Recording->Data_Analysis Comparison Compare Drug-Treated Group to Vehicle Control Data_Analysis->Comparison

Amphetamine-Induced Hyperlocomotion Workflow

Experimental Protocols

Calcium Mobilization Assay

This assay is used to determine the in vitro potency of M4 PAMs.

1. Cell Culture:

  • Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing the human or rat M4 receptor are used. For Gi/o-coupled receptors like M4, cells are often co-transfected with a promiscuous G-protein such as Gαqi5 to enable a calcium readout.

  • Cells are cultured in standard medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

2. Assay Procedure:

  • Cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and incubated overnight to form a confluent monolayer.

  • The growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for approximately 60 minutes at 37°C.

  • The plate is then placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken before the addition of compounds.

  • The test compound (e.g., this compound) is added, followed shortly by a sub-maximal (EC20) concentration of acetylcholine.

  • The change in fluorescence, indicating intracellular calcium mobilization, is measured kinetically.

3. Data Analysis:

  • The increase in fluorescence is plotted against the concentration of the test compound to generate a concentration-response curve.

  • The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is calculated.

Amphetamine-Induced Hyperlocomotion in Rats

This in vivo model assesses the potential antipsychotic activity of a test compound.

1. Animals:

  • Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Animals are housed under a standard 12-hour light/dark cycle with ad libitum access to food and water.

2. Apparatus:

  • Open-field arenas equipped with infrared photobeams to automatically track locomotor activity.

3. Procedure:

  • Rats are habituated to the testing room for at least 60 minutes before the experiment.

  • Animals are then placed in the open-field arenas for a 30-60 minute habituation period to establish a baseline level of activity.

  • Following habituation, rats are administered the test compound (e.g., this compound) or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection).

  • After a specified pretreatment time (e.g., 30-60 minutes), animals are challenged with a subcutaneous or intraperitoneal injection of d-amphetamine (typically 0.5-1.5 mg/kg).

  • Locomotor activity is then recorded for 60-90 minutes.

4. Data Analysis:

  • The primary endpoint is the total distance traveled during the recording period.

  • The percentage reversal of amphetamine-induced hyperlocomotion is calculated by comparing the locomotor activity of the drug-treated group to the vehicle-treated and amphetamine-only groups.

MK-801-Induced Hyperlocomotion in Rats

This model, using a non-competitive NMDA receptor antagonist, is also used to evaluate potential antipsychotic efficacy.

1. Animals and Apparatus:

  • Similar to the amphetamine-induced hyperlocomotion model.

2. Procedure:

  • The general procedure of habituation and pretreatment with the test compound is followed.

  • Animals are then challenged with an intraperitoneal injection of MK-801 (dizocilpine), typically at a dose of 0.1-0.3 mg/kg.

  • Locomotor activity is recorded for a specified period, often 60-120 minutes.

3. Data Analysis:

  • Data analysis is similar to the amphetamine model, with the total distance traveled being the key measure of efficacy.

  • The ability of the test compound to significantly reduce MK-801-induced hyperlocomotion compared to the vehicle control group indicates potential antipsychotic activity.

References

Benchmarking VU0467485: A Comparative Analysis Against Gold-Standard Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance comparison of VU0467485, a novel M4 muscarinic acetylcholine (B1216132) receptor (M4) positive allosteric modulator (PAM), against established gold-standard treatments for schizophrenia. This compound represents a promising therapeutic avenue with a distinct mechanism of action aimed at mitigating psychosis with a potentially improved side-effect profile. This document synthesizes available preclinical data to offer an objective comparison, complete with detailed experimental methodologies and visual representations of the underlying signaling pathways.

Executive Summary

This compound is a potent, selective, and orally bioavailable M4 PAM that has demonstrated antipsychotic-like activity in preclinical models.[1] Unlike traditional antipsychotics that primarily target dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, this compound enhances the effect of the endogenous neurotransmitter acetylcholine at M4 receptors. This novel mechanism is hypothesized to offer antipsychotic efficacy with a reduced burden of motor and metabolic side effects. While direct head-to-head clinical data for this compound against gold-standard treatments such as the atypical antipsychotic olanzapine (B1677200) and the typical antipsychotic haloperidol (B65202) is not yet available, this guide draws upon comparative preclinical studies of other potent and selective M4 PAMs to provide a robust performance benchmark.

Mechanism of Action: A Tale of Three Pathways

The therapeutic effects and side-effect profiles of antipsychotic medications are intrinsically linked to their interaction with specific neurotransmitter systems. Below are simplified diagrams illustrating the signaling pathways of this compound and the gold-standard typical and atypical antipsychotics.

cluster_M4_PAM This compound (M4 PAM) Pathway ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R This compound This compound This compound->M4R G_protein Gi/o Protein M4R->G_protein Activates DopamineNeuron Dopaminergic Neuron M4R->DopamineNeuron Inhibits AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP DopamineRelease ↓ Dopamine Release DopamineNeuron->DopamineRelease

This compound enhances ACh's effect on M4 receptors.

cluster_Typical Typical Antipsychotic Pathway (e.g., Haloperidol) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Haloperidol Haloperidol Haloperidol->D2R G_protein Gi/o Protein D2R->G_protein Inhibits PostsynapticNeuron Postsynaptic Neuron D2R->PostsynapticNeuron Inhibits AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits cAMP ↑ cAMP AdenylylCyclase->cAMP Signal ↓ Signal Transduction PostsynapticNeuron->Signal

Haloperidol blocks dopamine D2 receptors.

cluster_Atypical Atypical Antipsychotic Pathway (e.g., Olanzapine) Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Serotonin Serotonin HT2AR Serotonin 5-HT2A Receptor Serotonin->HT2AR Olanzapine Olanzapine Olanzapine->D2R Olanzapine->HT2AR PostsynapticNeuron Postsynaptic Neuron D2R->PostsynapticNeuron HT2AR->PostsynapticNeuron Signal Modulated Signal PostsynapticNeuron->Signal

Olanzapine blocks both D2 and 5-HT2A receptors.

Preclinical Performance: A Head-to-Head Comparison

The following tables summarize the performance of M4 PAMs in key preclinical models of antipsychotic efficacy and side-effect liability, benchmarked against gold-standard treatments. It is important to note that while this compound has shown efficacy in these models, the direct comparative data presented here is from studies using other potent and selective M4 PAMs with similar mechanisms of action.

Efficacy in Models of Psychosis
Preclinical ModelKey MeasureM4 PAM Performance (Proxy)Olanzapine PerformanceHaloperidol Performance
Amphetamine-Induced Hyperlocomotion Reversal of hyperlocomotionEffective, similar to olanzapineEffectiveEffective
MK-801-Induced Cognitive Deficits Reversal of cognitive impairmentEffectiveEffectiveLess Effective
Side-Effect Profile
Preclinical ModelKey MeasureM4 PAM Performance (Proxy)Olanzapine PerformanceHaloperidol Performance
Catalepsy Test Induction of catalepsy (motor side effects)No significant inductionLow inductionSignificant induction
Metabolic Parameters Weight gain, changes in glucose/lipidsNot reported in comparative studiesSignificant weight gain and metabolic changesLower risk of metabolic side effects

Detailed Experimental Protocols

To ensure transparency and reproducibility, the following are detailed methodologies for the key preclinical models cited in this guide.

Amphetamine-Induced Hyperlocomotion

This model is a widely accepted paradigm for screening potential antipsychotic drugs.

cluster_Workflow Amphetamine-Induced Hyperlocomotion Workflow Acclimation Acclimation of Rats to Locomotor Activity Chambers DrugAdmin Administration of Vehicle, M4 PAM, Olanzapine, or Haloperidol Acclimation->DrugAdmin 30-60 min AmphetamineAdmin Administration of Amphetamine (e.g., 1.5 mg/kg, s.c.) DrugAdmin->AmphetamineAdmin 30 min DataCollection Recording of Locomotor Activity for 60-90 minutes AmphetamineAdmin->DataCollection Analysis Analysis of Total Distance Traveled and Other Locomotor Parameters DataCollection->Analysis

Workflow for the amphetamine-induced hyperlocomotion test.
  • Animals: Male Sprague-Dawley rats are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Apparatus: Automated locomotor activity chambers equipped with infrared photobeams to track horizontal and vertical movements.

  • Procedure:

    • Rats are habituated to the activity chambers for 30-60 minutes before drug administration.

    • Animals are pre-treated with the test compound (M4 PAM, olanzapine, haloperidol) or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).

    • After a set pre-treatment time (typically 30-60 minutes), rats are challenged with a subcutaneous injection of d-amphetamine (e.g., 1.5 mg/kg).

    • Locomotor activity is then recorded for a period of 60 to 90 minutes.

  • Data Analysis: The primary endpoint is the total distance traveled. Data are analyzed using ANOVA followed by post-hoc tests to compare drug-treated groups to the vehicle-amphetamine control group.

Catalepsy Assessment

This test is used to assess the propensity of a drug to induce extrapyramidal side effects, a common adverse effect of typical antipsychotics.

  • Animals: Male Sprague-Dawley rats are used.

  • Apparatus: A horizontal bar raised to a specific height from a flat surface.

  • Procedure:

    • Rats are administered the test compound (M4 PAM, haloperidol) or vehicle.

    • At various time points post-administration (e.g., 30, 60, 90, 120 minutes), the rat's forepaws are gently placed on the elevated bar.

    • The time it takes for the rat to remove both forepaws from the bar (descent latency) is recorded, up to a maximum cut-off time (e.g., 180 seconds).

  • Data Analysis: The latency to descend is measured. A significant increase in descent latency compared to the vehicle group is indicative of catalepsy. Data are typically analyzed using a repeated-measures ANOVA.

Conclusion

This compound, as a representative of the M4 PAM class of compounds, demonstrates a promising preclinical profile. The available data from analogous compounds suggest that M4 PAMs can achieve antipsychotic-like efficacy comparable to gold-standard treatments like olanzapine in models of psychosis. Crucially, this efficacy appears to be achievable without the motor side effects characteristic of typical antipsychotics like haloperidol. While further research, particularly direct comparative clinical trials, is necessary to fully elucidate the therapeutic potential of this compound, the current body of preclinical evidence strongly supports its continued development as a novel treatment for schizophrenia with a potentially superior safety and tolerability profile.

References

A Comparative Analysis of the Side-Effect Profiles of VU0467485 and Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the preclinical side-effect profiles of VU0467485, a novel M4 muscarinic acetylcholine (B1216132) receptor positive allosteric modulator (PAM), and a range of commonly prescribed atypical antipsychotic drugs. The data presented herein are derived from preclinical studies and are intended to inform researchers and drug development professionals on the differential safety and tolerability profiles of these compounds.

Executive Summary

Atypical antipsychotics, while effective in managing psychosis, are associated with a significant burden of side effects, including metabolic dysregulation, extrapyramidal symptoms (EPS), and cardiovascular complications. This compound, representing a novel therapeutic class, demonstrates a potentially more favorable side-effect profile in preclinical models. Notably, at high doses in rodent studies, this compound did not induce significant autonomic or somatomotor disturbances and showed a low propensity for cardiac QTc interval prolongation. This contrasts with many atypical antipsychotics, which exhibit varying degrees of liability for these adverse effects. This guide provides a comprehensive, data-driven comparison to highlight these differences.

Data Presentation

The following tables summarize the key preclinical findings on the side-effect profiles of this compound and several atypical antipsychotics.

Table 1: Metabolic Side-Effect Profile
CompoundSpeciesDosing Regimen% Body Weight ChangeBlood Glucose ChangeSerum Lipid Changes (Triglycerides, Cholesterol)Reference
This compound Rat56.6 mg/kg (single dose)No significant effects reportedNo significant effects reportedNo significant effects reported[1](--INVALID-LINK--)
OlanzapineMouse (Female C57BL/6J)4 weeksSignificant increaseIncreasedIncreased[2](--INVALID-LINK--)
QuetiapineMouse (Female C57BL/6J)4 weeksSignificant increase--[2](--INVALID-LINK--)
RisperidoneMouse (Female C57BL/6J)4 weeksSignificant increase-Increased[2](3--INVALID-LINK--
ZiprasidoneMouse (Female C57BL/6J)4 weeksSignificant increase--[2](--INVALID-LINK--)
AripiprazoleRat---No significant changes[4](--INVALID-LINK--)
ClozapineRat-IncreasedIncreasedIncreased[5](6--INVALID-LINK--

Note: "-" indicates data not specified in the cited preclinical studies.

Table 2: Extrapyramidal Symptoms (EPS) - Catalepsy in Rats
CompoundCatalepsy Induction (ED50 or effective dose)Reference
This compound No significant somatomotor effects reported at high doses[1](--INVALID-LINK--)
Haloperidol (Typical)0.29 mg/kg (AED50)[7](--INVALID-LINK--)
Amisulpride (B195569)>100 mg/kg (s.c.)[8](9--INVALID-LINK--
AripiprazoleInduces less catalepsy than haloperidol[10](--INVALID-LINK--)
ClozapineNot detected up to 40 mg/kg (bar test)[7](--INVALID-LINK--)
OlanzapineCatalepsy observed at 40 mg/kg[7](--INVALID-LINK--)
RisperidoneDose-dependent catalepsy[11](--INVALID-LINK--)
ZiprasidoneWeak potency to produce catalepsy[12](--INVALID-LINK--)
Table 3: Cardiovascular Side-Effect Profile
CompoundhERG Channel Blockade (IC50)QTc Prolongation RiskReference
This compound Inactive at 11 µM (>33 µM on larger panel)Low[1](--INVALID-LINK--)
AmisulprideLow affinityLow
AripiprazoleLow affinityLow[13](--INVALID-LINK--)
ClozapineModerate affinityModerate
OlanzapineModerate affinityModerate
QuetiapineLow affinityLow
RisperidoneModerate affinityModerate
ZiprasidoneHigh affinityHigh

Note: Qualitative risk assessments for atypical antipsychotics are based on a consensus of preclinical and clinical data.

Experimental Protocols

Modified Irwin Test

The Irwin test is a comprehensive observational method used to assess the neurobehavioral and physiological effects of a novel compound in rodents. It involves a systematic evaluation of autonomic, neuromuscular, sensorimotor, and behavioral parameters.

  • Procedure:

    • Rodents (typically rats or mice) are administered the test compound or vehicle.

    • At specified time points post-dosing, a trained observer systematically scores a range of parameters.

    • Autonomic observations include changes in pupil size, salivation, lacrimation, piloerection, and defecation.

    • Neuromuscular observations include assessments of gait, posture, muscle tone, and grip strength.

    • Sensorimotor observations evaluate responses to sensory stimuli (e.g., touch, sound) and reflexes (e.g., righting reflex).

    • Behavioral observations include changes in alertness, spontaneous activity, grooming, and the presence of any abnormal behaviors (e.g., stereotypy, convulsions).

    • For this compound, a modified Irwin test was conducted in rats, and at a high dose of 56.6 mg/kg, no significant effects on autonomic and somatomotor functions were observed over a 6-hour period[1].

Catalepsy Bar Test

This test is a widely used preclinical model to assess the propensity of a drug to induce extrapyramidal symptoms, specifically parkinsonism-like catalepsy.

  • Procedure:

    • Rodents (typically rats) are administered the test compound or vehicle.

    • At the time of peak drug effect, the animal's forepaws are gently placed on a horizontal bar raised a few centimeters from the floor.

    • The time it takes for the animal to remove its paws from the bar and return to a normal posture is measured.

    • A prolonged latency to descend is indicative of a cataleptic state. The dose required to produce catalepsy in 50% of the animals (ED50) is often calculated.

Preclinical Assessment of Metabolic Side Effects

Animal models are used to investigate the metabolic liabilities of antipsychotic drugs.

  • Procedure:

    • Rodents (often female mice, which are more susceptible to weight gain) are treated with the test compound or vehicle over a period of weeks.

    • Body weight and food intake are monitored regularly.

    • Body composition (fat mass vs. lean mass) can be assessed using techniques like dual-energy X-ray absorptiometry (DXA).

    • Glucose metabolism is evaluated through measurements of fasting blood glucose and glucose tolerance tests (GTT).

    • Lipid metabolism is assessed by measuring serum levels of triglycerides and cholesterol.

hERG (human Ether-à-go-go-Related Gene) Assay

This in vitro assay is a standard for assessing the potential of a drug to cause QTc prolongation, a risk factor for serious cardiac arrhythmias.

  • Procedure:

    • A cell line stably expressing the hERG potassium channel is used.

    • The cells are exposed to varying concentrations of the test compound.

    • Using patch-clamp electrophysiology, the effect of the compound on the hERG channel current is measured.

    • The concentration of the compound that inhibits the hERG current by 50% (IC50) is determined. A lower IC50 value indicates a higher risk of QTc prolongation. This compound was found to be inactive at 11 µM in a functional hERG assay, with an IC50 greater than 33 µM against a larger cardiac ion channel panel, suggesting a low risk[1].

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (M4 Positive Allosteric Modulator)

VU0467485_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ACh Acetylcholine (ACh) M4R M4 Receptor ACh->M4R Binds to orthosteric site This compound This compound (PAM) This compound->M4R Binds to allosteric site Gi Gi Protein M4R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of Dopamine_Release Dopamine Release cAMP->Dopamine_Release Modulates (indirectly reduces)

Caption: Signaling pathway of this compound as an M4 PAM.

Signaling Pathway of Atypical Antipsychotics

Atypical_Antipsychotics_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Serotonin Serotonin (5-HT) 5HT2AR 5-HT2A Receptor Serotonin->5HT2AR Atypical_Antipsychotic Atypical Antipsychotic Atypical_Antipsychotic->D2R Antagonizes Atypical_Antipsychotic->5HT2AR Antagonizes Downstream_Effects_D2 Modulation of Dopaminergic Signaling D2R->Downstream_Effects_D2 Leads to Downstream_Effects_5HT2A Modulation of Serotonergic Signaling 5HT2AR->Downstream_Effects_5HT2A Leads to

Caption: General signaling mechanism of atypical antipsychotics.

Experimental Workflow for Preclinical Side-Effect Profiling

Experimental_Workflow cluster_assessments Side-Effect Assessments Compound_Administration Compound Administration (this compound or Atypical Antipsychotic) Metabolic Metabolic Profile (Weight, Glucose, Lipids) Compound_Administration->Metabolic EPS Extrapyramidal Symptoms (Catalepsy Bar Test) Compound_Administration->EPS Cardiovascular Cardiovascular Effects (hERG Assay, QTc Measurement) Compound_Administration->Cardiovascular General_Neurobehavioral General Neurobehavioral (Irwin Test) Compound_Administration->General_Neurobehavioral Data_Analysis Data Analysis and Comparison Metabolic->Data_Analysis EPS->Data_Analysis Cardiovascular->Data_Analysis General_Neurobehavioral->Data_Analysis

Caption: Workflow for preclinical side-effect comparison.

Conclusion

The preclinical data compiled in this guide suggest that this compound, an M4 positive allosteric modulator, may possess a more favorable side-effect profile compared to many currently available atypical antipsychotics. Specifically, the lack of significant metabolic, extrapyramidal, and cardiovascular signals in preclinical models is a promising indicator. However, it is crucial to note that these are preclinical findings, and the translation of these observations to the clinical setting requires further investigation. This comparative guide serves as a valuable resource for researchers and drug development professionals in understanding the potential safety advantages of novel therapeutic approaches like M4 PAMs for the treatment of psychotic disorders.

References

Validating the Therapeutic Window of VU0467485 in Preclinical Models of Schizophrenia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of VU0467485, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, against other M4-targeting compounds in relevant preclinical models of schizophrenia. The data presented herein aims to objectively evaluate the therapeutic window and performance of this compound, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a potent, selective, and orally bioavailable M4 positive allosteric modulator that has been investigated as a promising preclinical candidate for the treatment of schizophrenia.[1] Unlike direct agonists, PAMs like this compound enhance the receptor's response to the endogenous neurotransmitter, acetylcholine. This mechanism offers a novel therapeutic approach for psychiatric disorders such as schizophrenia, with the potential for an improved side-effect profile compared to existing treatments.[1] The antipsychotic-like effects of M4 PAMs are primarily mediated by the modulation of dopamine (B1211576) signaling in the brain.

Mechanism of Action: M4 Receptor Signaling in Schizophrenia

The M4 muscarinic acetylcholine receptor plays a crucial role in regulating dopamine levels in key brain regions implicated in psychosis. Activation of M4 receptors on cholinergic interneurons in the striatum can reduce acetylcholine release, which in turn modulates dopamine release. Additionally, M4 receptors on spiny projection neurons can inhibit dopamine release through an endocannabinoid-dependent mechanism. In schizophrenia, a hyperdopaminergic state in the mesolimbic pathway is a key feature of positive symptoms. By potentiating M4 receptor activity, this compound can help to normalize this dopamine hyperactivity, offering a potential therapeutic benefit.

M4_Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_cholinergic Cholinergic Interneuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R binds to Psychosis Psychotic Symptoms D2R->Psychosis leads to ACh Acetylcholine (ACh) ACh->Dopamine modulates release M4R M4 Receptor ACh->M4R binds to M4R->ACh inhibits release This compound This compound (M4 PAM) This compound->M4R potentiates ACh effect on

M4 receptor signaling pathway in the context of schizophrenia.

Comparative Efficacy in Preclinical Models

The efficacy of this compound has been primarily evaluated in two key preclinical models of schizophrenia: amphetamine-induced hyperlocomotion (AHL) and MK-801-induced hyperlocomotion. These models mimic the hyperdopaminergic state and NMDA receptor hypofunction, respectively, which are implicated in the pathophysiology of schizophrenia.

Amphetamine-Induced Hyperlocomotion (AHL) Model

This model assesses the ability of a compound to reverse the excessive locomotor activity induced by amphetamine, a psychostimulant that increases synaptic dopamine levels.

Table 1: Efficacy in Amphetamine-Induced Hyperlocomotion (AHL) in Rats

CompoundClassDose (mg/kg, p.o.)% Reversal of HyperlocomotionReference
This compound M4 PAM1043.2% (Minimum Effective Dose)[1]
This compound M4 PAM30Not specified, but dose-responsive[1]
VU0467154 M4 PAMNot specifiedLess efficacious than this compound[1]
VU0152100 M4 PAM30 (i.p.)Significant reversal[1][2]
VU0152100 M4 PAM56.6 (i.p.)Significant reversal[1][2]
Xanomeline (B1663083) M1/M4 AgonistNot specifiedRobust efficacy[2]
MK-801-Induced Hyperlocomotion Model

This model utilizes the NMDA receptor antagonist MK-801 to induce a hyperlocomotor state, which reflects the glutamate (B1630785) hypofunction hypothesis of schizophrenia.

Table 2: Efficacy in MK-801-Induced Hyperlocomotion in Rats

CompoundClassDose (mg/kg, p.o.)% Reversal of HyperlocomotionReference
This compound M4 PAM3041.1% (Minimum Effective Dose)[1]
VU0467154 M4 PAM10-30 (in mice)Robust dose-dependent reversal[3]

Therapeutic Window and Adverse Effect Profile

A key advantage of M4 PAMs is the potential for a wider therapeutic window compared to non-selective muscarinic agonists.

Table 3: Adverse Effect Profile

CompoundClassObserved Adverse Effects in Preclinical ModelsReference
This compound M4 PAMNo significant effects on autonomic and somatomotor functions in a modified Irwin test at a high dose (56.6 mg/kg, p.o.).[1]
VU0467154 M4 PAMDid not exhibit autonomic and somatosensory side effects in the modified Irwin test.[3]
VU0152100 M4 PAMNo catalepsy or peripheral adverse effects at effective doses.[2]
Xanomeline M1/M4 AgonistCholinergic side effects (e.g., nausea, vomiting) observed in clinical trials, limiting its development as a monotherapy.[4]

The favorable side-effect profile of this compound at a high dose suggests a promising therapeutic window. In contrast, the clinical utility of the M1/M4 agonist xanomeline has been hampered by dose-limiting cholinergic adverse events, though co-formulation with the peripherally restricted muscarinic antagonist trospium (B1681596) (KarXT) has shown to mitigate these effects.[5]

Experimental Protocols

Amphetamine-Induced Hyperlocomotion (AHL) Assay

AHL_Workflow cluster_setup Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis Habituation Habituation of rats to open-field chambers Pretreatment Pretreatment with this compound or vehicle (p.o.) Habituation->Pretreatment Amphetamine Administration of amphetamine (s.c.) Pretreatment->Amphetamine Monitoring Monitoring of locomotor activity Amphetamine->Monitoring Data_Analysis Data analysis to determine reversal of hyperlocomotion Monitoring->Data_Analysis

Workflow for the Amphetamine-Induced Hyperlocomotion Assay.

Methodology:

  • Animals: Male Sprague-Dawley rats are used.

  • Habituation: Rats are habituated to open-field chambers for a set period before the experiment.

  • Pretreatment: Animals are pretreated with this compound (e.g., 10-30 mg/kg, p.o.) or vehicle.

  • Induction of Hyperlocomotion: After a specified pretreatment time, rats are administered amphetamine (e.g., 1 mg/kg, s.c.).

  • Data Collection: Locomotor activity is recorded for a defined period using an automated open-field system.

  • Data Analysis: The total distance traveled is quantified and compared between treatment groups to determine the percentage reversal of amphetamine-induced hyperlocomotion.

MK-801-Induced Hyperlocomotion Assay

Methodology:

  • Animals: Male rats are used.

  • Habituation: Similar to the AHL model, rats are habituated to the testing environment.

  • Pretreatment: Animals receive an oral dose of this compound (e.g., 10-30 mg/kg) or vehicle.

  • Induction of Hyperlocomotion: Following pretreatment, rats are injected with MK-801 (e.g., 0.18 mg/kg, s.c.).

  • Data Collection: Locomotor activity is measured for a specified duration.

  • Data Analysis: The extent of reversal of MK-801-induced hyperlocomotion is calculated by comparing the activity of the drug-treated group to the vehicle-treated control group.

Conclusion

This compound demonstrates robust efficacy in preclinical models of schizophrenia, effectively reversing hyperlocomotion induced by both amphetamine and MK-801.[1] Notably, it shows greater efficacy than the earlier M4 PAM, VU0467154, in the amphetamine-induced hyperlocomotion model.[1] Furthermore, this compound exhibits a favorable safety profile in preclinical studies, with no significant autonomic or somatomotor side effects observed even at high doses.[1] This suggests a potentially wider therapeutic window compared to less selective muscarinic agonists like xanomeline. The data presented in this guide supports the continued investigation of this compound and other selective M4 PAMs as a promising therapeutic strategy for the treatment of schizophrenia.

References

Comparative Transcriptomic Analysis of Brain Tissue Following VU0467485 and Haloperidol Treatment: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular underpinnings of two distinct antipsychotic mechanisms. This guide offers a comparative analysis of the transcriptomic effects of VU0467485, a positive allosteric modulator (PAM) of the M4 muscarinic acetylcholine (B1216132) receptor, and haloperidol (B65202), a conventional D2 dopamine (B1211576) receptor antagonist, on brain tissue. Understanding the differential gene expression profiles elicited by these compounds is crucial for advancing the development of novel therapeutics for psychiatric disorders with improved efficacy and side-effect profiles.

Summary of Quantitative Transcriptomic Data

While direct comparative transcriptomic studies between this compound and haloperidol are not extensively available, this section synthesizes data from multiple studies to provide a comparative overview of their effects on gene expression in the brain.

CategoryThis compound (Inferred Effects as an M4 PAM)Haloperidol
Primary Target & Mechanism Positive allosteric modulator of the M4 muscarinic acetylcholine receptor, enhancing the effect of endogenous acetylcholine.[1]Potent antagonist of the D2 dopamine receptor.[2]
Effect on Dopamine Signaling Indirectly modulates dopamine release. Activation of M4 receptors can lead to a sustained depression of striatal dopamine release.[2][3][4]Directly blocks D2 dopamine receptors, leading to an initial increase in dopamine turnover and subsequent compensatory changes.[2]
Key Regulated Genes & Pathways Likely to influence genes downstream of cholinergic and endocannabinoid signaling pathways, potentially impacting synaptic plasticity and neuronal excitability.[2][3]Alters the expression of immediate early genes (e.g., c-fos, egr-1, arc), dopamine receptor genes (e.g., Drd2), and genes involved in neurotoxicity and apoptosis (e.g., NF-kappa B and caspase pathways).[5][6]
Reported Gene Expression Changes Specific genome-wide transcriptomic data is limited. Effects are inferred from its mechanism of action.Chronic treatment leads to upregulation of D2 receptor mRNA in the striatum.[7] Also reported to alter the expression of genes involved in neuronal growth and differentiation to a lesser extent than atypical antipsychotics like clozapine (B1669256).[5]

Experimental Protocols

The following are generalized experimental protocols for transcriptomic analysis of brain tissue after drug treatment, based on methodologies commonly cited in the literature.

Animal Treatment and Tissue Collection
  • Subjects: Adult male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Drug Administration:

    • Haloperidol: Administered via intraperitoneal (i.p.) injection at doses ranging from 0.5 to 2 mg/kg daily for acute or chronic studies (e.g., 21 days).[7]

  • Tissue Dissection: Following the treatment period, animals are euthanized, and specific brain regions of interest (e.g., striatum, prefrontal cortex) are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until RNA extraction.

RNA Extraction and Sequencing
  • RNA Isolation: Total RNA is extracted from the brain tissue using standard methods such as TRIzol reagent or commercially available kits. RNA quality and integrity are assessed using a bioanalyzer.

  • Library Preparation: Strand-specific RNA sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, cDNA synthesis, and adapter ligation.

  • Sequencing: Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.

Data Analysis
  • Quality Control: Raw sequencing reads are subjected to quality control to trim low-quality bases and remove adapter sequences.

  • Alignment: The cleaned reads are aligned to the reference genome of the species (e.g., rat or mouse).

  • Differential Gene Expression Analysis: Aligned reads are quantified to generate gene expression counts. Differential expression analysis is then performed between the drug-treated and vehicle control groups to identify genes with statistically significant changes in expression.

  • Pathway and Functional Analysis: Differentially expressed genes are subjected to pathway and gene ontology (GO) analysis to identify the biological processes and signaling pathways that are significantly affected by the drug treatments.

Signaling Pathways and Experimental Workflow

Signaling Pathways

The distinct mechanisms of action of this compound and haloperidol result in the engagement of different primary signaling cascades.

Haloperidol_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Haloperidol Haloperidol D2_Receptor D2 Receptor Haloperidol->D2_Receptor blocks Dopamine Dopamine Dopamine->D2_Receptor G_protein Gi/o Protein D2_Receptor->G_protein inhibits AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates DARPP-32 DARPP-32 PKA->DARPP-32 phosphorylates Gene_Expression Altered Gene Expression DARPP-32->Gene_Expression regulates

Caption: Haloperidol's primary signaling pathway.

VU0467485_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound M4_Receptor M4 Receptor This compound->M4_Receptor potentiates Acetylcholine Acetylcholine Acetylcholine->M4_Receptor activates G_protein Gi/o Protein M4_Receptor->G_protein activates Downstream_Effectors Downstream Effectors G_protein->Downstream_Effectors modulates Dopamine_Release_Inhibition Inhibition of Dopamine Release Downstream_Effectors->Dopamine_Release_Inhibition leads to Gene_Expression Altered Gene Expression Dopamine_Release_Inhibition->Gene_Expression influences

Caption: this compound's primary signaling pathway.

Experimental Workflow

The general workflow for a comparative transcriptomic study is outlined below.

Experimental_Workflow Animal_Treatment Animal Treatment (this compound, Haloperidol, Vehicle) Tissue_Collection Brain Tissue Collection (e.g., Striatum, Cortex) Animal_Treatment->Tissue_Collection RNA_Extraction Total RNA Extraction Tissue_Collection->RNA_Extraction Library_Preparation RNA-Seq Library Preparation RNA_Extraction->Library_Preparation Sequencing High-Throughput Sequencing Library_Preparation->Sequencing Data_Analysis Bioinformatic Analysis (QC, Alignment, DEG) Sequencing->Data_Analysis Comparative_Analysis Comparative Transcriptomic Analysis Data_Analysis->Comparative_Analysis Functional_Annotation Pathway and GO Analysis Comparative_Analysis->Functional_Annotation Interpretation Biological Interpretation Functional_Annotation->Interpretation

Caption: Comparative transcriptomics experimental workflow.

References

Evaluating the Synergistic Potential of VU0467485 with Neuropsychiatric Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VU0467485 is a potent and selective positive allosteric modulator (PAM) of the muscarinic acetylcholine (B1216132) M4 receptor, a promising target for the treatment of psychotic symptoms associated with neuropsychiatric disorders such as schizophrenia.[1][2] Preclinical studies have demonstrated its antipsychotic-like and cognitive-enhancing effects.[2][3] This guide evaluates the potential for synergistic effects when this compound is combined with other neuropsychiatric drugs. While direct co-administration studies with this compound are not yet available in the public domain, this document synthesizes findings from preclinical studies on this compound and other M4 PAMs to provide a comparative analysis and a strong rationale for future combination trials. By examining the distinct yet complementary mechanisms of action, we can project the potential for enhanced efficacy and improved side-effect profiles.

Rationale for Synergy: Complementary Mechanisms of Action

Standard antipsychotics, such as risperidone (B510) and olanzapine, primarily exert their effects through the blockade of dopamine (B1211576) D2 receptors.[4] While effective for positive symptoms, this mechanism can be associated with significant side effects. M4 receptor activation offers an alternative pathway to modulate dopamine signaling. M4 receptors are highly expressed in the striatum where they are co-located with D1 receptors on spiny projection neurons.[1] Activation of these M4 receptors can attenuate dopamine release in the striatum and nucleus accumbens, key regions implicated in psychosis.[1][5][6]

Therefore, combining an M4 PAM like this compound with a traditional antipsychotic could lead to a synergistic effect where a lower dose of the D2 antagonist is needed, potentially reducing its side-effect burden while achieving or exceeding the desired therapeutic outcome.

Preclinical Data: Comparative Efficacy of M4 PAMs and Antipsychotics

While direct synergistic studies are pending, preclinical data allows for a comparison of the standalone efficacy of M4 PAMs with established antipsychotics in validated animal models of schizophrenia.

Amphetamine-Induced Hyperlocomotion

This model is widely used to screen for antipsychotic activity. Amphetamine induces an increase in locomotor activity by stimulating dopamine release.

Table 1: Comparative Efficacy in the Amphetamine-Induced Hyperlocomotion Model in Rats

CompoundClassDose Range (mg/kg)RouteEfficacy (Reversal of Hyperlocomotion)Reference
VU0152100 M4 PAM30 - 56.6s.c.Dose-dependent and significant reversal[5]
Olanzapine Atypical AntipsychoticNot specifiedNot specifiedAttenuated hyperactivity to a similar degree as an M4 PAM[4]
Clozapine Atypical AntipsychoticNot specifiedNot specifiedM4 PAMs demonstrate robust effects similar to clozapine[1]

Note: Data for different compounds are from separate studies and direct head-to-head comparisons may not be appropriate.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia.

Table 2: Comparative Efficacy in the Prepulse Inhibition Model in Mice

CompoundClassDose Range (mg/kg)RouteEfficacy (Reversal of Amphetamine-Induced PPI Deficit)Reference
VU0152100 M4 PAMNot specifiedNot specifiedBlocks amphetamine-induced disruption of PPI[5]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.

G cluster_0 Dopaminergic Neuron cluster_1 Postsynaptic Neuron cluster_2 Cholinergic Interneuron cluster_3 Dopaminergic Neuron Terminal DOPA DOPA DA Dopamine DOPA->DA VMAT2 VMAT2 DA->VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle DA_release Dopamine Release DA_vesicle->DA_release D2R D2 Receptor DA_release->D2R AC Adenylyl Cyclase D2R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Signal Downstream Signaling (Psychosis) DARPP32->Signal ACh Acetylcholine M4R M4 Receptor ACh->M4R Gi Gi M4R->Gi This compound This compound This compound->M4R potentiates AC2 Adenylyl Cyclase Gi->AC2 cAMP2 cAMP AC2->cAMP2 PKA2 PKA cAMP2->PKA2 Ca_channel Ca2+ Channel PKA2->Ca_channel Ca_channel->DA_release Risperidone Risperidone Risperidone->D2R blocks

Caption: Proposed synergistic mechanism of this compound and Risperidone.

G cluster_0 Pre-treatment Phase cluster_1 Test Phase cluster_2 Data Analysis Habituation Habituation to Test Arena Drug_Admin Administer this compound and/or Antipsychotic Habituation->Drug_Admin Amphetamine Administer Amphetamine Drug_Admin->Amphetamine Locomotion Record Locomotor Activity Amphetamine->Locomotion Data Quantify Distance Traveled Comparison Compare Treatment Groups Data->Comparison

Caption: Experimental workflow for the Amphetamine-Induced Hyperlocomotion test.

Experimental Protocols

Amphetamine-Induced Hyperlocomotion in Rats

This protocol is adapted from preclinical studies evaluating the efficacy of antipsychotic compounds.[5]

  • Animals: Male Sprague-Dawley rats are housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Apparatus: Locomotor activity is monitored in automated activity chambers equipped with infrared beams to detect movement.

  • Procedure:

    • Rats are habituated to the testing room for at least 60 minutes before the experiment.

    • Animals are then placed individually into the activity chambers for a 30-minute habituation period.

    • Following habituation, rats are administered this compound, the comparator neuropsychiatric drug, their combination, or vehicle via the appropriate route (e.g., intraperitoneal or oral).

    • After a pre-treatment period (e.g., 30 minutes), rats are injected with amphetamine (e.g., 1.5 mg/kg, subcutaneous).

    • Locomotor activity is then recorded for a period of 60-90 minutes.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified. The data are analyzed using ANOVA to compare the effects of the different treatment groups on amphetamine-induced hyperlocomotion. A significant reduction in locomotor activity compared to the amphetamine-only group indicates antipsychotic-like efficacy.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex in Mice

This protocol is a standard method for assessing sensorimotor gating deficits relevant to schizophrenia.

  • Animals: Male C57BL/6J mice are used.

  • Apparatus: Startle responses are measured in a startle chamber that can deliver acoustic stimuli and record the resulting motor response.

  • Procedure:

    • Mice are habituated to the testing room for at least 30 minutes.

    • Each mouse is placed in a restrainer within the startle chamber and allowed a 5-minute acclimation period with background white noise.

    • The test session consists of a series of trials, including:

      • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-alone trials: A weaker acoustic stimulus (e.g., 74, 78, or 82 dB) is presented.

      • Prepulse-pulse trials: The prepulse stimulus is presented 100 ms (B15284909) before the pulse stimulus.

    • Drug treatments (this compound, comparator drug, combination, or vehicle) are administered prior to the test session. To induce a PPI deficit, a drug like amphetamine can be administered before the test.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 * [(Pulse-alone) - (Prepulse-pulse)] / (Pulse-alone). Data are analyzed using ANOVA to determine the effects of treatment on reversing any induced PPI deficit.

Conclusion and Future Directions

The available preclinical evidence for M4 PAMs, including this compound, strongly suggests a promising profile for the treatment of psychosis and cognitive deficits. The distinct mechanism of action, which involves the modulation of striatal dopamine release via M4 receptor activation, provides a solid rationale for expecting synergistic effects when combined with traditional D2 receptor antagonists. While direct experimental evidence of synergy is currently lacking, the comparative efficacy data presented here supports the initiation of well-designed preclinical studies to investigate these potential interactions. Such studies should employ the robust behavioral and neurochemical methods outlined in this guide to quantify the nature of the interaction (additive or synergistic) and to determine if combination therapy can lead to improved therapeutic outcomes with a more favorable side-effect profile for patients with schizophrenia and other neuropsychiatric disorders.

References

Safety Operating Guide

Proper Disposal of VU0467485: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Novel Research Compounds

The proper disposal of a novel research compound such as VU0467485, a potent and selective M4 positive allosteric modulator, is a critical aspect of laboratory safety and environmental responsibility. As with any investigational chemical, it is imperative to handle its disposal with a comprehensive understanding of its potential hazards and in strict adherence to institutional and regulatory guidelines. This guide provides procedural, step-by-step information to ensure the safe and compliant management of this compound waste.

Core Principles of Chemical Waste Management

Before handling this compound, it is crucial to establish a waste disposal plan. The primary principle is to treat all novel compounds and associated materials as hazardous waste unless confirmed otherwise through a thorough risk assessment.

Key considerations include:

  • Waste Minimization: Design experiments to use the smallest feasible quantities of this compound to reduce the volume of waste generated.

  • Segregation: Never mix this compound waste with other chemical waste streams to prevent unforeseen reactions.

  • Labeling: All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), concentration, and relevant hazard symbols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves, when handling this compound and its waste.

Step-by-Step Disposal Procedures

The following procedures provide a framework for the safe disposal of this compound in various forms.

1. Solid Waste:

  • Contaminated Materials: This category includes items such as gloves, weigh boats, paper towels, and bench protectors that have come into contact with solid this compound.

  • Collection: Place all contaminated solid waste into a dedicated, labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.

  • Storage: Store the sealed container in a designated and secure waste accumulation area within the laboratory, away from incompatible materials.

2. Liquid Waste:

  • Aqueous and Organic Solutions: Solutions containing this compound, whether in aqueous buffers or organic solvents, must be collected separately.

  • Collection: Use separate, clearly labeled, and chemically compatible waste containers for aqueous and organic solutions. Ensure containers have secure screw-top caps.

  • pH Considerations: If experimental protocols involve acidic or basic solutions of this compound, these should be collected in separate containers to avoid exothermic or gas-forming reactions. Do not attempt to neutralize strong acids or bases in a closed container.

3. Sharps Waste:

  • Contaminated Sharps: Needles, syringes, Pasteur pipettes, and any other sharp objects contaminated with this compound must be disposed of in a designated sharps container.

  • Collection: Place sharps directly into a puncture-resistant sharps container immediately after use. Do not recap, bend, or break needles.

  • Labeling: The sharps container must be labeled as hazardous waste with the name "this compound."

4. Unused or Expired Compound:

  • Original Container: Unused or expired this compound should be disposed of in its original container with the manufacturer's label intact.

  • Labeling: Affix a hazardous waste label to the container without obscuring the original label.

  • Segregation: Store with other solid chemical waste, ensuring it is segregated from incompatible materials.

Data Presentation: Waste Characterization

A comprehensive understanding of the properties of this compound is essential for safe handling and disposal. The following table should be populated with information obtained from the Safety Data Sheet (SDS) provided by the supplier.

PropertyValueSource (e.g., SDS Section)
Chemical Name This compound
CAS Number 1451994-10-7
Molecular Formula C₁₇H₁₇FN₄O₂S
Molecular Weight 360.41 g/mol
Physical State Solid
Solubility (e.g., in DMSO, water, ethanol)
Known Hazards (e.g., Acute toxicity, skin irritant, etc.)
Storage Conditions (e.g., -20°C)
Incompatible Materials (e.g., Strong oxidizing agents)

Experimental Protocol: Decontamination of Glassware

Proper decontamination of laboratory glassware that has been in contact with this compound is crucial to prevent cross-contamination and ensure safety.

Methodology:

  • Initial Rinse: Immediately after use, rinse the glassware three times with a suitable solvent in which this compound is soluble (e.g., ethanol (B145695) or acetone). Collect the rinsate as hazardous liquid waste.

  • Washing: Wash the triple-rinsed glassware with laboratory detergent and warm water.

  • Final Rinse: Rinse the glassware thoroughly with deionized water.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

Mandatory Visualizations

Diagram 1: this compound Waste Disposal Workflow

cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Solid Solid this compound Waste Solid_Container Labeled Solid Waste Container Solid->Solid_Container Liquid Liquid this compound Waste Liquid_Container Labeled Liquid Waste Container Liquid->Liquid_Container Sharps Contaminated Sharps Sharps_Container Labeled Sharps Container Sharps->Sharps_Container Storage_Area Designated Secure Waste Accumulation Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Sharps_Container->Storage_Area EHS Institutional Environmental Health & Safety (EHS) Storage_Area->EHS Scheduled Pickup

Caption: Workflow for the proper disposal of this compound waste.

Diagram 2: Decision Logic for this compound Waste

Start This compound Waste Generated Is_Solid Is it solid? Start->Is_Solid Is_Liquid Is it liquid? Is_Solid->Is_Liquid No Solid_Waste Collect in Solid Waste Container Is_Solid->Solid_Waste Yes Is_Sharp Is it a sharp? Is_Liquid->Is_Sharp No Liquid_Waste Collect in Liquid Waste Container Is_Liquid->Liquid_Waste Yes Sharps_Waste Collect in Sharps Container Is_Sharp->Sharps_Waste Yes Contact_EHS Contact EHS for Final Disposal Is_Sharp->Contact_EHS No (Consult EHS) Solid_Waste->Contact_EHS Liquid_Waste->Contact_EHS Sharps_Waste->Contact_EHS

Caption: Decision-making process for segregating this compound waste.

Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) office for detailed and compliant disposal procedures. The absence of a warning does not imply that no hazard exists. All laboratory work should be conducted by trained professionals in a controlled environment.

Personal protective equipment for handling VU0467485

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for VU0467485

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a potent and selective M4 positive allosteric modulator. Given the nature of this research compound, it is imperative to adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Risk Assessment

This compound is a potent, selective, and orally bioavailable muscarinic acetylcholine (B1216132) receptor 4 (M4) positive allosteric modulator (PAM). As a potent bioactive molecule, it should be handled with care, assuming it may have pharmacological effects upon accidental exposure. A thorough risk assessment should be conducted before any handling, considering the quantity of the compound being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.

PPE CategoryItemSpecifications and Best Practices
Eye and Face Protection Safety GogglesMust be worn at all times in the laboratory where this compound is handled. They should provide a complete seal around the eyes to protect against splashes.[1]
Face ShieldRecommended to be worn in addition to safety goggles when there is a significant risk of splashes, such as during bulk handling or solution preparation.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a suitable minimum requirement for incidental contact.[1] For prolonged handling or when working with solutions, consider double-gloving or using gloves with a higher level of chemical resistance. Always inspect gloves for any signs of degradation or punctures before use and change them frequently.
Body Protection Laboratory CoatA buttoned, full-length laboratory coat should be worn to protect skin and personal clothing from contamination. Consider a disposable gown for procedures with a high risk of contamination.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound and preparation of its solutions should be performed in a certified chemical fume hood or other suitable ventilated enclosure to minimize the risk of inhalation.
RespiratorIf there is a potential for aerosol generation outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary. The type of respirator should be determined by a formal risk assessment.
Handling and Operational Plan

A clear and concise operational plan is essential for the safe handling of this compound.

  • All work with this compound should be conducted in a designated and clearly marked area within the laboratory.

  • Access to this area should be restricted to authorized personnel who are fully trained in the handling of potent compounds.

  • Weighing: The solid compound should be weighed in a ventilated balance enclosure or a chemical fume hood to prevent the dispersion of fine particles.

  • Solution Preparation: Prepare solutions in a chemical fume hood. Add the solvent to the solid compound slowly to avoid splashing.

  • In the event of a spill, immediately alert others in the area.

  • For small spills, use an appropriate absorbent material, and decontaminate the area with a suitable cleaning agent.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

  • All materials used for spill cleanup should be disposed of as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Unused or Expired this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[3] Follow your institution's specific guidelines for chemical waste disposal.
Contaminated Labware (e.g., pipette tips, tubes) Collect in a designated, labeled hazardous waste container.[3]
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.
Empty this compound Containers If the container held acutely hazardous waste, it must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4] After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visual Guidance

To further clarify the procedural flow, the following diagrams illustrate the key decision-making and operational processes for handling this compound safely.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling this compound AssessTask Assess Task: - Weighing Solid - Preparing Solution - In-vivo Dosing Start->AssessTask EyeProtection Eye Protection: Safety Goggles AssessTask->EyeProtection Always Required HandProtection Hand Protection: Nitrile Gloves (Double Glove if needed) AssessTask->HandProtection Always Required BodyProtection Body Protection: Lab Coat AssessTask->BodyProtection Always Required RespiratoryProtection Respiratory Protection: Fume Hood / Ventilated Enclosure AssessTask->RespiratoryProtection For Solids & Solutions Proceed Proceed with Experiment EyeProtection->Proceed HandProtection->Proceed BodyProtection->Proceed RespiratoryProtection->Proceed

Caption: PPE selection workflow for handling this compound.

Disposal_Workflow cluster_waste_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Waste Generate Waste: - Unused Compound - Contaminated PPE - Contaminated Labware Segregate Segregate Waste Types Waste->Segregate SolidWaste Solid Waste Container (Labeled Hazardous) Segregate->SolidWaste Solids, PPE LiquidWaste Liquid Waste Container (Labeled Hazardous) Segregate->LiquidWaste Solutions, Rinsate SharpsWaste Sharps Container (Labeled Hazardous) Segregate->SharpsWaste Needles, Glassware Dispose Dispose via Institutional Hazardous Waste Program SolidWaste->Dispose LiquidWaste->Dispose SharpsWaste->Dispose

Caption: Waste disposal workflow for this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。